N-Methylleucine
説明
Structure
3D Structure
特性
IUPAC Name |
(2S)-4-methyl-2-(methylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)4-6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJODGRWDFZVTKW-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031240 | |
| Record name | L-N-Methylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3060-46-6 | |
| Record name | N-Methylleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003060466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-N-Methylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YT9687ECD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Impact of N-Methylleucine on the Biological Activity of Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences represents a powerful strategy in modern drug discovery, offering a means to enhance therapeutic properties such as stability, bioavailability, and target specificity. Among these modifications, N-methylation of amino acids, particularly N-Methylleucine, has emerged as a important tool for peptide chemists. This technical guide provides an in-depth exploration of the biological activities of this compound-containing peptides, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and experimental workflows. N-methylation can protect peptides from enzymatic degradation by proteases, thereby increasing their in-vivo half-life.[1] Furthermore, the altered conformational landscape of N-methylated peptides can lead to enhanced binding affinity for target receptors and improved membrane permeability.[1]
I. Synthesis and Structural Properties of this compound Containing Peptides
The introduction of an N-methyl group on the peptide backbone significantly influences its conformational properties. This modification eliminates the amide proton, a hydrogen bond donor, which can disrupt or stabilize secondary structures like α-helices and β-sheets.[2] This conformational constraint can be advantageous in designing peptides that mimic specific bioactive conformations.
The synthesis of peptides containing N-methylated amino acids, such as this compound, presents unique challenges compared to standard solid-phase peptide synthesis (SPPS). The coupling of an amino acid to a sterically hindered N-methylated amine is often less efficient. However, specialized coupling reagents and optimized protocols have been developed to overcome these hurdles.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of an this compound Containing Peptide
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a hypothetical this compound containing peptide.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-N-Me-Leu-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Washing solvents: DMF, DCM, Methanol
Procedure:
-
Resin Swelling: The resin is swelled in DMF in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine.
-
Amino Acid Coupling: The first Fmoc-protected amino acid is activated with HBTU/HOBt in the presence of DIPEA and coupled to the deprotected resin.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents.
-
Repeat Synthesis Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence. For coupling of an amino acid to the this compound residue, extended coupling times or double coupling may be necessary.
-
Final Fmoc Deprotection: The Fmoc group of the final amino acid is removed.
-
Washing: The resin is washed with DMF, DCM, and methanol and dried.
-
Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., TFA/TIS/water).
-
Peptide Precipitation: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether.
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.
II. Anticancer Activity
Several this compound-containing peptides have demonstrated significant anticancer activity. A notable example is Jahanyne, a lipopeptide isolated from marine cyanobacterium.[3] Jahanyne has been shown to inhibit the growth of various cancer cell lines and induce apoptosis.[3]
Mechanism of Action: Induction of Apoptosis via the BCL-2 Pathway
Jahanyne's anticancer activity is linked to its ability to induce apoptosis, a form of programmed cell death. While the precise molecular interactions are still under investigation, evidence suggests that it may interact with the B-cell lymphoma 2 (Bcl-2) family of proteins. The Bcl-2 family plays a crucial role in regulating the intrinsic pathway of apoptosis. Anti-apoptotic members like Bcl-2 and Mcl-1 prevent apoptosis by sequestering pro-apoptotic proteins such as Bax and Bak. Inhibitors of these anti-apoptotic proteins can disrupt these interactions, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.
Quantitative Data: Anticancer Activity of this compound Containing Peptides
| Peptide/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Jahanyne | HL60 (Human promyelocytic leukemia) | 0.63 | |
| Jahanyne | HeLa (Human cervical cancer) | 1.8 | |
| Desmethyl Jahanyne | - | Reduced activity | |
| SAH-MS1-18 | Mcl-1 dependent cell lines | ~3 (EC50) | |
| MS1 | Mcl-1 dependent cell lines | ~3 (EC50) |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Cell culture medium
-
This compound containing peptide (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Treat the cells with various concentrations of the this compound containing peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, the concentration of the peptide that inhibits 50% of cell growth.
III. Antimicrobial Activity
This compound containing peptides have also shown promise as antimicrobial agents. The incorporation of N-methylation can enhance the stability of antimicrobial peptides (AMPs) in the presence of proteases, a significant advantage for their therapeutic development.
Quantitative Data: Antimicrobial Activity of this compound Containing Peptides
| Peptide | Bacterial Strain | MIC (µg/mL) | Reference |
| Cyclic Peptide Analog 1 | Staphylococcus aureus | <12 | |
| Cyclic Peptide Analog 2 | Staphylococcus aureus | <12 | |
| Melimine | S. aureus ATCC 6538 | 62.5 | |
| Mel4 | S. aureus ATCC 6538 | 125 | |
| SQQ30 | E. coli | 1.5-7 | |
| SQQ30 | P. aeruginosa | 1.5-7 | |
| SQQ30 | S. aureus | 1.5-7 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound containing peptide
-
Microplate reader
Procedure:
-
Bacterial Culture: Grow bacteria in the appropriate medium to the mid-logarithmic phase.
-
Peptide Dilution: Prepare serial dilutions of the this compound containing peptide in the growth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
IV. Antiviral Activity
The exploration of this compound containing peptides as antiviral agents is an emerging area of research. While specific data for this compound containing peptides is limited, the broader class of N-methylated peptides has shown antiviral potential. For instance, some N-methylated peptides have been investigated as inhibitors of influenza virus entry.
Further research is needed to fully elucidate the antiviral capabilities of this compound containing peptides. However, based on the known benefits of N-methylation, it is plausible that this modification could lead to the development of novel antiviral peptides with enhanced stability and efficacy. Some studies have reported EC50 values for N-methylated compounds against influenza viruses in the low micromolar range.
V. Conclusion
The incorporation of this compound into peptide scaffolds is a versatile and effective strategy for enhancing their therapeutic potential. This modification can significantly improve metabolic stability, and in many cases, modulate biological activity. The examples provided in this guide demonstrate the promising anticancer and antimicrobial activities of this compound containing peptides. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers in this field. As our understanding of the structure-activity relationships of N-methylated peptides continues to grow, so too will their application in the development of next-generation peptide-based therapeutics.
References
N-Methylleucine mechanism of action in peptides
An In-depth Technical Guide on the Core Mechanism of Action of N-Methylleucine in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of peptide backbones, particularly the incorporation of this compound, is a pivotal strategy in medicinal chemistry to enhance the therapeutic potential of peptides. This modification involves the substitution of the amide proton with a methyl group, a seemingly minor alteration that imparts profound effects on the peptide's conformational dynamics, physicochemical properties, and ultimately its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core mechanisms through which this compound influences peptide behavior, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts. The strategic placement of this compound can transform a biologically active but pharmacokinetically fragile peptide into a robust drug candidate with improved stability, cell permeability, and oral bioavailability.[1][2][3][4]
Core Mechanism of Action: Conformational Control and Physicochemical Modulation
The fundamental mechanism of action of this compound resides in its ability to locally restrict the conformational freedom of the peptide backbone. This steric constraint has several downstream consequences that collectively enhance the druglike properties of the peptide.
Conformational Rigidity and Pre-organization
The presence of a methyl group on the amide nitrogen introduces steric hindrance that disfavors certain backbone dihedral angles (phi, ψ), effectively locking the peptide into a more defined conformation.[5] This pre-organization can be advantageous for receptor binding, as it reduces the entropic penalty of adopting the bioactive conformation upon binding to the target receptor. N-methylation can promote the formation of specific secondary structures, such as β-turns and β-sheets, which are often crucial for biological recognition.
Cis/Trans Isomerization of the Amide Bond
Unlike the predominantly trans conformation of unsubstituted amide bonds, the N-methylated amide bond has a lower energy barrier for rotation, leading to a significant population of the cis isomer. This cis/trans isomerization can dramatically alter the peptide's three-dimensional structure and its ability to interact with biological targets. The equilibrium between cis and trans isomers can be influenced by the surrounding amino acid sequence and the solvent environment.
Impact on Physicochemical Properties
The replacement of the amide proton with a methyl group has two major effects on the physicochemical properties of the peptide:
-
Elimination of Hydrogen Bond Donor: The N-methyl group cannot act as a hydrogen bond donor, which reduces the peptide's ability to form intramolecular and intermolecular hydrogen bonds. This can disrupt secondary structures like α-helices but can also be beneficial for membrane permeability by reducing the desolvation penalty.
-
Increased Lipophilicity: The addition of a methyl group increases the local lipophilicity of the peptide backbone, which can enhance its interaction with lipid membranes and improve its permeability.
Impact on Pharmacokinetic Properties
The conformational and physicochemical changes induced by this compound directly translate into improved pharmacokinetic properties.
Enhanced Metabolic Stability
One of the most significant advantages of N-methylation is the increased resistance to proteolytic degradation. The steric bulk of the N-methyl group hinders the approach of proteases and can prevent the peptide from adopting the required conformation for enzyme recognition and cleavage. N-methylation of the amide bond at or adjacent to the cleavage site can confer substantial protection against enzymatic degradation.
Table 1: Effect of N-Methylation on Metabolic Stability of a Somatostatin Analog
| Peptide | N-Methylated Residue(s) | Half-life in Rat Intestinal Homogenate (min) |
| Veber-Hirschmann Peptide | None | < 5 |
| [NMe-Phe⁶]-Analog | Phe⁶ | 60 |
| [NMe-Trp⁸]-Analog | Trp⁸ | 120 |
| [NMe-Phe⁶, NMe-Trp⁸, NMe-Thr¹⁰]-Analog | Phe⁶, Trp⁸, Thr¹⁰ | > 480 |
(Data adapted from Chatterjee et al., Acc. Chem. Res., 2008)
Improved Cell Permeability and Oral Bioavailability
The increased lipophilicity and reduced hydrogen bonding capacity resulting from N-methylation can significantly improve a peptide's ability to cross cell membranes. By shielding the polar amide backbone, this compound can reduce the energy barrier for the peptide to partition from the aqueous environment into the lipid bilayer of the cell membrane. This can lead to enhanced oral bioavailability, a critical attribute for many therapeutic applications.
Table 2: Permeability and Oral Bioavailability of N-Methylated Cyclic Hexapeptides
| Peptide | Number of N-Methyl Groups | PAMPA Permeability (10⁻⁶ cm/s) | Oral Bioavailability (F%) in Rats |
| Parent Peptide | 0 | 0.1 | < 1 |
| Mono-N-methylated | 1 | 1.5 | 2 |
| Di-N-methylated | 2 | 5.2 | 5 |
| Tri-N-methylated | 3 | 12.8 | 10 |
(Representative data based on trends reported in Chatterjee et al., Acc. Chem. Res., 2008)
Effects on Pharmacodynamics: Receptor Binding and Activity
The conformational constraints imposed by this compound can have a profound impact on a peptide's interaction with its biological target. This can manifest as changes in binding affinity, selectivity, and functional activity.
Modulation of Receptor Binding Affinity
The effect of N-methylation on receptor binding is highly dependent on the specific location of the modification and the nature of the receptor-ligand interaction.
-
Affinity Enhancement: If the N-methyl group helps to pre-organize the peptide into its bioactive conformation, a significant increase in binding affinity can be observed.
-
Affinity Reduction: Conversely, if the N-methyl group introduces a steric clash with the receptor binding pocket or disrupts a critical hydrogen bond, a decrease in affinity will result.
Table 3: Impact of N-Methylation on the Biological Activity of Insulin Analogs
| Insulin Analog | Modification | Receptor Binding Affinity (%) | In Vitro Biological Activity (Lipogenesis, %) |
| Native Insulin | None | 100 | 100 |
| [MeIle²-A]-Insulin | N-methylisoleucine at A2 | 4.6 ± 2.3 | 5.4 ± 0.3 |
| [MeVal³-A]-Insulin | N-methylvaline at A3 | 1.0 ± 0.3 | 2.1 ± 0.2 |
(Data from Ogawa et al., Int. J. Pept. Protein Res., 1983)
Alteration of Receptor Selectivity
By modifying the peptide's conformation, N-methylation can alter its binding profile across different receptor subtypes. This can be exploited to develop more selective ligands with fewer off-target effects. For instance, multiple N-methylation of a cyclic hexapeptide integrin antagonist was shown to increase its selectivity for different integrin subtypes.
Experimental Protocols
Solid-Phase Synthesis of this compound-Containing Peptides
Objective: To incorporate an this compound residue into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-N-Me-Leu-OH
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling of the First Amino Acid: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) to the resin using DIC and OxymaPure® in DMF for 2 hours.
-
Washing: Repeat the washing steps as in step 3.
-
Fmoc Deprotection: Remove the Fmoc group from the first amino acid as described in step 2.
-
Washing: Repeat the washing steps as in step 3.
-
Coupling of Fmoc-N-Me-Leu-OH: Dissolve Fmoc-N-Me-Leu-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF. Add the solution to the resin and allow the coupling reaction to proceed for 4-6 hours. The extended coupling time is necessary due to the increased steric hindrance of the N-methylated amino acid.
-
Continue Peptide Elongation: Repeat the deprotection, washing, and coupling steps for the remaining amino acids in the sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the crude peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conformational Analysis by NMR Spectroscopy
Objective: To characterize the solution conformation of an this compound-containing peptide.
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN/H₂O).
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the resonances of the amide and alpha protons. The chemical shifts of the N-methyl protons can provide initial evidence of cis/trans isomerization.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). The presence or absence of specific NOEs, such as between the alpha proton of residue i and the N-methyl protons of residue i+1, can definitively establish the cis or trans conformation of the N-methylated amide bond.
-
-
Data Analysis: Analyze the NOESY spectra to generate a set of interproton distance restraints. These restraints can be used in molecular modeling programs to calculate the three-dimensional structure of the peptide.
Visualizations
Caption: A typical experimental workflow for the synthesis and characterization of this compound-containing peptides.
Caption: The multifaceted mechanism of action of this compound in peptides, leading to improved pharmacokinetic and pharmacodynamic properties.
Conclusion
The incorporation of this compound is a powerful and versatile tool in peptide drug design. By exerting precise control over the peptide's conformation and modulating its physicochemical properties, N-methylation can effectively address many of the inherent liabilities of peptide therapeutics, such as poor metabolic stability and low oral bioavailability. A thorough understanding of the mechanisms described in this guide, combined with rational design and empirical testing, will continue to drive the development of novel and effective N-methylated peptide drugs.
References
- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity [pubmed.ncbi.nlm.nih.gov]
- 2. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 3. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Conformational Effects of N-Methylleucine on Peptide Structure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of N-methylated amino acids, such as N-methylleucine (N-Me-Leu), represents a powerful tool in medicinal chemistry for modulating the conformational and physicochemical properties of peptides. This modification, while seemingly minor, imparts significant structural constraints that can enhance proteolytic stability, improve membrane permeability, and refine receptor-binding profiles. This technical guide provides a comprehensive overview of the conformational effects of this compound on peptide structure, detailing the underlying principles and the experimental and computational methodologies used for their characterization.
Core Conformational Consequences of N-Methylation
The substitution of the amide proton with a methyl group in this compound introduces profound local and global changes to the peptide backbone. These alterations primarily stem from steric hindrance and the removal of a hydrogen bond donor.
Cis/Trans Isomerization of the Peptide Bond
One of the most significant consequences of N-methylation is the increased population of the cis conformation of the preceding peptide bond (Xaa-N-Me-Leu). In a standard peptide bond, the trans conformation is overwhelmingly favored (typically >99.9%). However, the steric clash between the N-methyl group and the adjacent α-carbon substituents reduces the energy difference between the cis and trans isomers. This leads to a significant population of the cis conformer, which can dramatically alter the overall peptide backbone trajectory. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for quantifying the cis/trans isomer ratio in solution.[1]
Table 1: Representative Cis/Trans Isomer Populations for Proline and N-Methylated Residues
| Peptide Bond | Typical Trans Population | Typical Cis Population |
| Xaa-Pro | ~90-95% | ~5-10% |
| Xaa-N-Me-Ala (model) | ~60-80% | ~20-40% |
| Xaa-N-Me-Leu | Likely similar to N-Me-Ala, with a significant cis population | Likely similar to N-Me-Ala, with a significant cis population |
Note: Specific populations for Xaa-N-Me-Leu are sequence and solvent dependent and require experimental determination.
Restriction of Backbone Dihedral Angles (Φ and Ψ)
The steric bulk of the N-methyl group also restricts the allowable Ramachandran space for both the N-methylated residue and the preceding residue.[2] The N-methyl group can clash with the side chain and carbonyl oxygen of the same residue, as well as the side chain of the preceding residue. This steric hindrance disfavors conformations in the α-helical region of the Ramachandran plot (Φ ≈ -60°, Ψ ≈ -40°).[2] Consequently, this compound often acts as a "helix breaker".
Table 2: Idealized Backbone Dihedral Angles for Common Secondary Structures
| Secondary Structure | Φ (Phi) | Ψ (Psi) |
| Right-handed α-helix | -57° | -47° |
| Parallel β-sheet | -119° | +113° |
| Antiparallel β-sheet | -139° | +135° |
| Type I β-turn (i+1) | -60° | -30° |
| Type I β-turn (i+2) | -90° | 0° |
| Type II β-turn (i+1) | -60° | +120° |
| Type II β-turn (i+2) | +80° | 0° |
N-Methylation of leucine will sterically restrict the available Φ and Ψ angles, making the α-helical conformation energetically unfavorable.
Influence on Secondary Structure
The conformational constraints imposed by this compound have a profound impact on the local and global secondary structure of peptides.
-
β-Sheets: N-methylation can be compatible with or even promote β-sheet formation. The first high-resolution X-ray crystal structure of a poly-N-methylated peptide revealed a β-strand conformation.[1]
-
β-Turns: N-methylation is a well-established strategy for inducing and stabilizing β-turn structures. The steric constraints of the N-methyl group can favor the tight reversals of the peptide backbone characteristic of β-turns. Specifically, homochiral sequences containing an N-methylated residue often show a preference for a βVI-folded conformation, which contains a cis amide bond.
Experimental Protocols for Conformational Analysis
A combination of experimental techniques is typically employed to fully characterize the conformational effects of this compound.
Synthesis of Peptides Containing this compound
The incorporation of this compound into peptides is most commonly achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This requires the use of the protected building block, Fmoc-N-Me-Leu-OH.
Protocol for Fmoc-N-Me-Leu-OH Synthesis (Adapted from Biron-Kessler and Fukuyama methods):
-
Protection of the α-amino group: The free amino acid (Leucine) is first protected with a 2-nitrobenzenesulfonyl (o-NBS) group. This is achieved by reacting the amino acid with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., collidine) in an appropriate solvent (e.g., N-methyl-2-pyrrolidone).
-
Methylation: The acidic sulfonamide proton is then deprotonated using a base (e.g., DBU or phosphazene base) and the resulting anion is alkylated with a methylating agent such as dimethyl sulfate or methyl iodide.
-
Deprotection of the o-NBS group: The o-NBS group is removed by treatment with a thiol, such as 2-mercaptoethanol, in the presence of a base.
-
Fmoc Protection: The newly revealed secondary amine is then protected with an Fmoc group using Fmoc-OSu or Fmoc-Cl.
-
Purification: The final Fmoc-N-Me-Leu-OH product is purified by standard chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying the solution-state conformation and dynamics of N-methylated peptides.
Generalized NMR Protocol for N-Methylated Peptides:
-
Sample Preparation:
-
Synthesize and purify the this compound-containing peptide to >95% purity.
-
Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixtures) to a final concentration of 1-5 mM.
-
Add an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR experiments, including:
-
¹H 1D: For initial assessment of sample purity and conformational heterogeneity (presence of multiple conformers due to cis/trans isomerization).
-
2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which provide distance restraints for structure calculation. ROESY is often preferred for peptides of this size to avoid zero-crossing of the NOE.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.
-
¹H-¹⁵N HSQC (if ¹⁵N labeling is used): To correlate amide protons with their nitrogens. Note that the N-methylated leucine will not have an amide proton signal.
-
-
-
Data Analysis:
-
Resonance Assignment: Assign all proton, carbon, and nitrogen resonances using the combination of TOCSY, HSQC, and NOESY/ROESY spectra.
-
Cis/Trans Isomer Population: Quantify the relative populations of the cis and trans isomers by integrating the distinct sets of resonances for each conformer in the ¹H or ¹³C spectra.
-
Dihedral Angle Restraints: Measure ³J(Hα-Hβ) coupling constants to restrain the χ¹ side-chain torsion angle. The Karplus equation can be used to relate these coupling constants to the dihedral angle.
-
Structure Calculation: Use the collected NOE-derived distance restraints and dihedral angle restraints as input for structure calculation programs like CYANA or XPLOR-NIH to generate an ensemble of solution structures.
-
X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.
Generalized X-ray Crystallography Protocol for N-Methylated Peptides:
-
Peptide Synthesis and Purification:
-
Synthesize the peptide with high purity (>97%).
-
Purify by reverse-phase HPLC and confirm the mass by mass spectrometry.
-
-
Crystallization Screening:
-
Dissolve the purified peptide in an appropriate solvent (e.g., water, methanol, or a buffer) to a high concentration (typically 10-50 mg/mL).
-
Screen a wide range of crystallization conditions using commercially available screens (e.g., Hampton Research, Qiagen) via vapor diffusion (hanging or sitting drop) or microbatch methods. Variables to screen include precipitant type and concentration, pH, temperature, and additives.
-
-
Crystal Optimization and Harvesting:
-
Optimize initial "hit" conditions by systematically varying the parameters to grow larger, single crystals.
-
Carefully harvest the crystals using a cryoloop and flash-cool them in liquid nitrogen, often with the addition of a cryoprotectant (e.g., glycerol, ethylene glycol) to the mother liquor.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron source or on a home-source diffractometer.
-
Process the diffraction data to obtain reflection intensities.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or direct methods.
-
Build an atomic model into the resulting electron density map and refine the structure.
-
Computational Modeling
Computational methods are invaluable for complementing experimental data and providing a more detailed understanding of the conformational landscape of N-methylated peptides.
General Workflow for Molecular Dynamics (MD) Simulations:
-
System Setup:
-
Build an initial 3D structure of the peptide, either from experimental data (NMR or X-ray) or using peptide building software.
-
Choose an appropriate force field that is well-parameterized for N-methylated residues (e.g., CHARMM, AMBER).
-
Solvate the peptide in a periodic box of explicit solvent (e.g., water).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes in the initial structure.
-
Gradually heat the system to the desired temperature and then run a period of equilibration under constant temperature and pressure (NPT ensemble) to allow the solvent to relax around the peptide.
-
-
Production Simulation:
-
Run a long production simulation (nanoseconds to microseconds) under the NVT or NPT ensemble to sample the conformational space of the peptide.
-
-
Analysis:
-
Analyze the trajectory to determine the populations of different conformers, hydrogen bonding patterns, Ramachandran plots for each residue, and the dynamics of the peptide.
-
Visualizations of Workflows and Logical Relationships
Experimental Workflow for Conformational Analysis
Computational Workflow for Molecular Dynamics Simulation
Conclusion
The incorporation of this compound into a peptide sequence is a potent strategy for constraining its conformational freedom. This modification significantly influences the cis/trans isomerism of the preceding peptide bond and restricts the available φ and ψ dihedral angles, often leading to the disruption of α-helical structures and the promotion of β-turns. A comprehensive understanding of these conformational effects is crucial for the rational design of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic properties. The integrated use of solid-phase peptide synthesis, high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling provides the necessary tools for a thorough characterization of this compound-containing peptides, enabling researchers to harness the full potential of this valuable modification in drug discovery and development.
References
An In-depth Technical Guide to N-Methylleucine: CAS Numbers, Chemical Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylleucine is a derivative of the essential amino acid leucine, where a methyl group is substituted for a hydrogen on the alpha-amino group. This modification has significant implications for its chemical properties and biological activity, making it a compound of interest in peptide synthesis, drug development, and biochemical research. The introduction of the N-methyl group can enhance the metabolic stability of peptides containing this residue, improve their membrane permeability, and influence their conformational properties. This technical guide provides a comprehensive overview of the various forms of this compound, their chemical and physical properties, detailed experimental protocols for their synthesis and analysis, and a discussion of their known and potential biological roles.
Chemical Identification and Properties
This compound exists in three primary forms: the L-enantiomer (the naturally occurring configuration of leucine), the D-enantiomer, and the racemic mixture (DL-form). It is also commonly available as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions.
CAS Numbers
A Chemical Abstracts Service (CAS) Registry Number is a unique identifier for a chemical substance. The CAS numbers for the different forms of this compound are crucial for accurate identification and procurement.
| Compound Name | CAS Number |
| N-Methyl-L-leucine | 3060-46-6[1] |
| N-Methyl-L-leucine hydrochloride | 66866-69-1[2] |
| N-Methyl-D-leucine | 31321-74-1[3] |
| N-Methyl-DL-leucine | 2566-33-8 |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.
| Property | N-Methyl-L-leucine | N-Methyl-L-leucine hydrochloride | N-Methyl-D-leucine | N-Methyl-DL-leucine |
| Molecular Formula | C₇H₁₅NO₂[1][4] | C₇H₁₅NO₂ · HCl | C₇H₁₅NO₂ | C₇H₁₅NO₂ |
| Molecular Weight | 145.20 g/mol | 181.66 g/mol | 145.20 g/mol | 145.2 g/mol |
| Appearance | White to off-white powder | Colorless to white powder | White to off-white powder | White crystalline powder |
| Melting Point | 300 °C | 159-163 °C | Not available | Not available |
| Boiling Point | 226.1 ± 23.0 °C | Not available | Not available | Not available |
| Solubility | Soluble in water | Soluble in water | Not available | Not available |
| Optical Rotation | [α]²⁰D = +22 to +26° (c=1 in 5N HCl) | [α]²⁰D = +22 to +26° (c=1 in 5N HCl) | Not available | Not applicable |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with reductive amination being a common and effective approach. The Eschweiler-Clarke reaction provides a classic method for the N-methylation of primary amines. Below are detailed protocols for the synthesis of N-Methyl-L-leucine.
Experimental Protocol: Synthesis of N-Methyl-L-leucine via Reductive Amination
This protocol describes the synthesis of N-Methyl-L-leucine from L-leucine using formaldehyde and a reducing agent.
Materials:
-
L-leucine
-
Formaldehyde (37% solution in water)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve L-leucine (1 equivalent) in a minimal amount of 1M NaOH.
-
Imine Formation: Cool the solution in an ice bath and add formaldehyde (1.1 equivalents) dropwise while stirring. Stir the reaction mixture at room temperature for 2 hours to form the intermediate imine.
-
Reduction: Cool the reaction mixture again in an ice bath. Slowly add a solution of sodium borohydride (1.5 equivalents) in a small amount of water, keeping the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.
-
Work-up: Acidify the reaction mixture to pH 2 with 1M HCl. Wash the aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted aldehyde.
-
Isolation: Adjust the pH of the aqueous layer to the isoelectric point of N-Methyl-L-leucine (approximately pH 6) with 1M NaOH.
-
Purification: The product may precipitate out of the solution. If not, concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a water/ethanol mixture.
-
Drying: Dry the purified N-Methyl-L-leucine under vacuum over P₂O₅.
Workflow for the synthesis of N-Methyl-L-leucine.
Experimental Protocol: Synthesis via Eschweiler-Clarke Reaction
This classic method utilizes formic acid as both the reducing agent and a catalyst.
Materials:
-
L-leucine
-
Formaldehyde (37% solution in water)
-
Formic acid (88%)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask, add L-leucine (1 equivalent), formaldehyde (2.5 equivalents), and formic acid (2.5 equivalents).
-
Reflux: Heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling, add water to the reaction mixture and evaporate the excess formic acid and formaldehyde under reduced pressure.
-
Isolation: Dissolve the residue in a minimal amount of hot water and adjust the pH to the isoelectric point (around 6) with a suitable base (e.g., ammonia solution) to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a water/ethanol mixture.
-
Drying: Dry the purified N-Methyl-L-leucine under vacuum.
Biological Significance and Signaling Pathways
While research on the specific biological roles of this compound is ongoing, the functions of its parent molecule, L-leucine, are well-established. L-leucine is a key regulator of cellular metabolism and growth, primarily through its activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. It is hypothesized that N-methylation may modulate these activities.
mTORC1 Signaling Pathway
L-leucine is a potent activator of mTORC1, a central regulator of protein synthesis, cell growth, and proliferation. The activation of mTORC1 by leucine is a complex process involving its sensing by cytosolic leucyl-tRNA synthetase (LARS1) and the Rag GTPases, which in turn recruit mTORC1 to the lysosomal surface for activation.
The N-methylation of leucine could potentially alter its interaction with these sensing mechanisms, thereby modulating the downstream signaling cascade. Further research is required to elucidate the precise effects of this compound on mTORC1 activity.
Hypothesized role of this compound in the mTORC1 pathway.
Glutamate Dehydrogenase Activation
L-leucine is also known to allosterically activate glutamate dehydrogenase (GDH), an enzyme that catalyzes the reversible conversion of glutamate to α-ketoglutarate. This activation is particularly important in pancreatic β-cells, where it contributes to insulin secretion. The N-methylation of leucine could influence its binding to the allosteric site of GDH, potentially altering its regulatory effect on the enzyme.
Applications in Research and Drug Development
This compound is a valuable building block in medicinal chemistry and drug discovery.
-
Peptide Synthesis: Incorporation of N-methylated amino acids into peptides can increase their resistance to proteolytic degradation, thereby enhancing their in vivo half-life. It can also improve cell permeability and bioavailability.
-
Chiral Catalysis: N-Methyl-L-leucine hydrochloride can be used in the formulation of chiral catalysts, which are essential for asymmetric synthesis, leading to improved reaction selectivity and yield.
-
Drug Development: As a component in the synthesis of pharmaceuticals, this compound can be used to modify the properties of drug candidates, potentially improving their efficacy and pharmacokinetic profiles. It is particularly explored in the development of drugs targeting neurological disorders.
-
Biochemical Research: Researchers utilize N-Methyl-L-leucine to study protein-protein interactions and enzyme functions, contributing to a deeper understanding of metabolic pathways.
Analytical Methods
The analysis of this compound typically involves chromatographic techniques to ensure purity and to separate enantiomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the analysis of amino acids and their derivatives. For this compound, a reversed-phase C18 column can be used for routine purity analysis. Chiral HPLC with a suitable chiral stationary phase is necessary for the separation of the L- and D-enantiomers.
Mass Spectrometry (MS)
Coupling HPLC with mass spectrometry (LC-MS) provides a highly sensitive and specific method for the quantification of this compound in complex biological matrices. This is particularly important for pharmacokinetic and metabolic studies.
Conclusion
This compound is a versatile and important derivative of leucine with distinct chemical properties and significant potential in various scientific disciplines. Its unique characteristics, imparted by the N-methyl group, make it a valuable tool for peptide chemists, drug developers, and researchers exploring cellular signaling and metabolism. This guide provides a foundational understanding of this compound, from its basic properties to its synthesis and potential biological roles, to aid in its effective application in research and development. Further investigation into the specific biological activities of this compound is warranted to fully unlock its therapeutic potential.
References
The Guardian Molecule: How N-Methylleucine Fortifies Peptides for Enhanced Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of peptides is often hampered by their inherent instability, susceptibility to enzymatic degradation, and poor membrane permeability. A key strategy to overcome these limitations is the site-specific modification of the peptide backbone, with N-methylation of amino acid residues emerging as a powerful tool. This technical guide delves into the pivotal role of N-Methylleucine, a strategically modified amino acid, in bolstering peptide stability and enhancing its overall drug-like properties. Through a comprehensive review of existing literature, this document provides quantitative data, detailed experimental protocols, and visual representations of key biological pathways to equip researchers with the knowledge to effectively leverage this compound in peptide drug design.
The Core Advantage: Shielding Peptides from Degradation
The primary mechanism by which this compound enhances peptide stability is through its ability to confer resistance to proteolytic enzymes. The addition of a methyl group to the amide nitrogen of the leucine residue introduces steric hindrance, effectively creating a molecular shield that impedes the approach of proteases. This modification also disrupts the hydrogen bonding patterns that are crucial for enzyme recognition and binding to the peptide backbone, further preventing cleavage.[1]
The impact of this modification on peptide half-life is significant. As illustrated in the following tables, the incorporation of this compound can dramatically extend the survival of peptides in biological matrices like human serum and plasma.
Table 1: Enhanced Proteolytic Stability of N-Methylated Peptides
| Peptide | Modification | Half-life in Human Serum (t½) |
| Peptide A (unmodified) | None | 15 minutes |
| Peptide A (N-methylated at P1) | This compound at cleavage site | 120 minutes |
| Peptide B (unmodified) | None | 35 minutes |
| Peptide B (N-methylated at P2) | This compound adjacent to cleavage site | > 240 minutes |
| Data are illustrative and depend on the specific peptide sequence and position of N-methylation. |
Table 2: Comparative Stability of a 20-Residue Peptide Inhibitor in Mouse Plasma
| Peptide | Position of N-Methylation | Percentage Remaining after 80 min |
| R1 (Native) | - | < 10% |
| R1-N-Me-1 | Position 1 | ~40% |
| R1-N-Me-8 | Position 8 | ~60% |
| R1-N-Me-1,8 | Positions 1 and 8 | > 90% |
| (Data sourced from a study on a peptide inhibitor of malaria invasion, where "R1" is the native peptide).[1] |
Beyond enzymatic resistance, N-methylation can also influence a peptide's conformational properties. The steric bulk of the methyl group can restrict the rotation of the peptide backbone, leading to a more defined and stable three-dimensional structure. This can be advantageous for receptor binding and activity.
Experimental Protocols: A Practical Guide
The successful incorporation of this compound into a peptide sequence requires specific synthetic and analytical methodologies. The following section provides detailed protocols for key experiments.
Protocol 1: Solid-Phase Synthesis of N-Methylated Peptides
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-N-Methyl-L-leucine
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve 4 equivalents of the Fmoc-amino acid, 3.95 equivalents of HBTU/HOBt, and 6 equivalents of DIEA in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF.
-
-
Amino Acid Coupling (for Fmoc-N-Methyl-L-leucine):
-
Coupling of N-methylated amino acids can be more challenging due to steric hindrance. The use of stronger coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be necessary.
-
Dissolve 4 equivalents of Fmoc-N-Methyl-L-leucine, 3.95 equivalents of HATU, and 6 equivalents of DIEA in DMF.
-
Add the coupling solution to the resin and agitate for 4-6 hours, monitoring the reaction for completion.
-
Wash the resin with DMF.
-
-
Repeat Fmoc deprotection and coupling steps for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Plasma Stability Assay
This protocol describes a method to assess the stability of an N-methylated peptide in human plasma.
Materials:
-
Test peptide (N-methylated) and control peptide (non-methylated)
-
Human plasma
-
Incubator at 37°C
-
Quenching solution: Acetonitrile with an internal standard
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., DMSO).
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
Spike the test and control peptides into separate aliquots of plasma to a final concentration of 1 µM.
-
Incubate the samples at 37°C.
-
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Protein Precipitation: Immediately add the aliquot to a tube containing the cold quenching solution to stop the enzymatic reaction and precipitate plasma proteins.
-
Centrifugation: Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
Analysis:
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of remaining peptide at each time point.
-
-
Data Analysis:
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of peptide remaining versus time to determine the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive intestinal absorption of a peptide by measuring its permeability across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a donor and acceptor plate)
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test peptide solution in PBS
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Donor and Acceptor Solutions:
-
Fill the wells of the acceptor plate with PBS.
-
Add the test peptide solution to the wells of the donor plate.
-
-
Incubation: Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution. Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va) / (Area * t * (Vd + Va)) * ln(1 - [C]a / [C]eq) Where:
-
Vd = volume of the donor well
-
Va = volume of the acceptor well
-
Area = area of the membrane
-
t = incubation time
-
[C]a = concentration in the acceptor well
-
[C]eq = equilibrium concentration
-
-
Visualizing the Impact: Signaling Pathways and Workflows
The incorporation of this compound can influence how a peptide interacts with its target receptor and initiates downstream signaling. The following diagrams, generated using the DOT language for Graphviz, illustrate a generic G-Protein Coupled Receptor (GPCR) signaling pathway that can be activated by peptide hormones and a typical experimental workflow for evaluating N-methylated peptides.
References
The Oral Bioavailability of N-Methylleucine Peptides: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The pursuit of orally bioavailable peptide therapeutics represents a significant frontier in drug development. Peptides offer high specificity and potency but are often hindered by poor metabolic stability and low permeability across the gastrointestinal tract. N-methylation of peptide backbones, particularly the incorporation of N-Methylleucine, has emerged as a key strategy to overcome these hurdles. This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for understanding and evaluating the bioavailability of this compound-containing peptides.
The Role of N-Methylation in Enhancing Peptide Bioavailability
N-methylation, the substitution of an amide proton with a methyl group, confers several advantageous properties to peptides, significantly impacting their pharmacokinetic profile. This modification is a hallmark of many naturally occurring, orally bioavailable cyclic peptides, such as cyclosporine A.[1][2]
Key Advantages of N-Methylation:
-
Increased Metabolic Stability: The N-methyl group provides steric hindrance, protecting the amide bond from proteolytic degradation by enzymes in the gastrointestinal tract and bloodstream.[3]
-
Enhanced Membrane Permeability: N-methylation reduces the number of hydrogen bond donors, decreasing the polarity of the peptide backbone and reducing the energetic penalty of desolvation required for membrane translocation. This "chameleonic" property allows the peptide to adopt a more lipophilic conformation in the lipid environment of the cell membrane, facilitating passive diffusion.
-
Conformational Rigidity: The introduction of N-methyl groups can rigidify the peptide backbone, locking it into a bioactive conformation that may also be more favorable for membrane permeability.
One notable example is a tri-N-methylated cyclic hexapeptide which demonstrated a remarkable oral bioavailability of 28% in rats, underscoring the potential of this strategy.[4][5]
Quantitative Data on the Bioavailability of N-Methylated Peptides
The oral bioavailability of peptides can be significantly influenced by factors such as the degree and position of N-methylation, cyclization, and the specific amino acid sequence. Below is a summary of quantitative data from studies on cyclic peptides, providing a comparative baseline for this compound-containing analogues.
| Peptide ID | Sequence/Description | Apparent Permeability (Papp) in Caco-2 cells (cm/s) | Oral Bioavailability (F%) in Rats | Reference |
| 1 | cyclo-[Leu]5 | Similar to CSA | 4.0 ± 1.7 | |
| 2 | cyclo-[(L-Leu)5(D-Leu)] | Similar to CSA | 8.5 ± 1.1 | |
| 3 | cyclo-[Leu]6 | Similar to CSA | 17.3 ± 5.7 | |
| CSA | Cyclosporine A (7 N-methylated residues) | 5 x 10-6 (in RRCK cells) | 22.5 ± 7.8 | |
| Tri-N-methylated cyclic hexapeptide | A cyclic hexapeptide with three N-methyl groups | Not specified | 28 | |
| Triple-N-methylated somatostatin analog | c(-PFwKTF-) with N-methylation on D-Trp8, Lys9, and Phe11 | 4 x 10-6 | ~10 |
Experimental Protocols for Assessing Bioavailability
A multi-faceted approach involving in vitro and in vivo models is crucial for a comprehensive understanding of the bioavailability of this compound peptides.
Solid-Phase Peptide Synthesis (SPPS) of this compound Peptides
The synthesis of N-methylated peptides presents unique challenges due to the steric hindrance of the N-methyl group, which can lead to incomplete coupling reactions.
Detailed Methodology:
-
Resin Selection: A suitable solid support, such as Rink Amide or Wang resin, is chosen based on the desired C-terminal modification.
-
Fmoc Protection: The synthesis proceeds using Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the α-amino groups.
-
Coupling of this compound:
-
Protected N-Methyl-Amino Acids: Pre-synthesized Fmoc-N-Me-Leu-OH is used.
-
Coupling Reagents: Stronger coupling reagents are often required. A combination of a phosphonium- or uronium-based reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure is recommended. Diisopropylethylamine (DIPEA) is used as the base.
-
Double Coupling: To ensure complete reaction, a double coupling strategy is often employed, where the coupling step is repeated before proceeding to the next deprotection step.
-
-
On-Resin N-Methylation (Alternative Method):
-
After coupling a standard Fmoc-amino acid, the peptide is treated with a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine to protect the amide nitrogen.
-
The sulfonamide is then methylated using a methylating agent like methyl iodide or trimethylsilyldiazomethane in the presence of a base.
-
The o-NBS protecting group is subsequently removed with a thiol, such as β-mercaptoethanol, and a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
-
Cleavage and Deprotection: The final peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Permeability Assessment: The Caco-2 Cell Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized intestinal epithelial cells that form tight junctions, mimicking the intestinal barrier.
Detailed Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates a well-formed monolayer. The permeability of a fluorescent marker that is known to have low paracellular transport, such as Lucifer Yellow, can also be assessed.
-
Transport Experiment (Apical-to-Basolateral):
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical (upper) and basolateral (lower) sides of the monolayer.
-
The this compound peptide solution at a known concentration is added to the apical side.
-
Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh transport buffer.
-
A sample is also taken from the apical side at the beginning and end of the experiment to assess peptide stability and recovery.
-
-
Transport Experiment (Basolateral-to-Apical): To investigate the potential for active efflux, the experiment is repeated by adding the peptide to the basolateral side and sampling from the apical side.
-
Sample Analysis: The concentration of the peptide in the collected samples is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. A ratio greater than 2 suggests the involvement of active efflux transporters.
In Vivo Oral Bioavailability Studies in Rats
Animal models are essential for determining the oral bioavailability (F%) of a peptide, which represents the fraction of the orally administered dose that reaches systemic circulation.
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. The animals are fasted overnight before the experiment.
-
Dosing:
-
Intravenous (IV) Administration: A cohort of rats receives the peptide dissolved in a suitable vehicle via intravenous injection (e.g., into the tail vein) at a specific dose (e.g., 1-2 mg/kg). This serves as the reference for 100% bioavailability.
-
Oral (PO) Administration: Another cohort receives the peptide, typically dissolved or suspended in a vehicle like corn oil or a specific formulation, via oral gavage at a higher dose (e.g., 10-20 mg/kg) to account for expected lower absorption.
-
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at multiple time points after dosing (e.g., 0, 15, 30, 60, 120, 240, 480 minutes). Plasma is separated by centrifugation and stored frozen until analysis.
-
Sample Analysis: The concentration of the peptide in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
The plasma concentration-time profiles for both IV and PO administration are plotted.
-
The Area Under the Curve (AUC) from time zero to the last measurable time point (AUC0-t) and extrapolated to infinity (AUC0-inf) is calculated for both routes of administration using non-compartmental analysis.
-
-
Calculation of Oral Bioavailability (F%):
-
F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
Mandatory Visualizations
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for determining the oral bioavailability of this compound peptides.
Cellular Uptake Mechanisms of Peptides
References
- 1. Cyclic Penta- and Hexaleucine Peptides without N-Methylation Are Orally Absorbed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic Penta- and Hexaleucine Peptides without N-Methylation Are Orally Absorbed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds [escholarship.org]
- 5. discovery.researcher.life [discovery.researcher.life]
N-Methylleucine: A Non-Canonical Amino Acid for Advanced Peptide Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
N-Methylleucine (N-Me-Leu) is a non-canonical amino acid that is increasingly utilized in the synthesis of novel peptides and peptidomimetics for therapeutic applications. Its incorporation into peptide chains offers several advantages, including enhanced metabolic stability, increased membrane permeability, and the ability to modulate peptide conformation. This guide provides a comprehensive overview of this compound, covering its physicochemical properties, synthesis, incorporation into peptides, and its role in modulating biological pathways, with a focus on practical applications for researchers in drug discovery and development.
Physicochemical Properties of N-Methyl-L-leucine
N-Methyl-L-leucine is an amino acid derivative characterized by a methyl group on the alpha-amino group of leucine.[1] This modification significantly impacts its chemical and physical properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₅NO₂ | [1][2] |
| Molecular Weight | 145.20 g/mol | [2] |
| CAS Number | 3060-46-6 | [2] |
| IUPAC Name | (2S)-4-methyl-2-(methylamino)pentanoic acid | |
| Melting Point | 300 °C (hydrochloride salt: 159-163 °C) | |
| XLogP3-AA | -1.2 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Topological Polar Surface Area | 49.3 Ų | |
| Water Solubility | Soluble | |
| Appearance | White crystalline powder |
Synthesis of N-Methyl-L-leucine
The synthesis of N-Methyl-L-leucine, typically as its Fmoc-protected form for solid-phase peptide synthesis (SPPS), is a critical first step for its use in research. Several methods exist, with the Biron-Kessler method being one of the most effective for N-methylation on a solid support. This method is based on the work of Fukuyama and involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which makes the remaining NH group acidic and amenable to methylation.
Experimental Protocol: Synthesis of Fmoc-N-Methyl-L-leucine
This protocol describes the synthesis of Fmoc-N-Methyl-L-leucine using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.
Materials and Reagents:
-
2-Chlorotrityl chloride resin (2-CTC resin)
-
Fmoc-L-Leucine-OH
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethyl sulfate or Methyl iodide
-
2-Mercaptoethanol
-
9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
-
Trifluoroacetic acid (TFA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Methanol (MeOH)
Procedure:
-
Loading of Fmoc-L-Leucine onto 2-CTC Resin:
-
Swell the 2-CTC resin in anhydrous DCM.
-
Dissolve 3 equivalents of Fmoc-L-Leucine-OH in a minimal volume of anhydrous DCM.
-
Add the amino acid solution to the resin, followed by 9 equivalents of DIPEA.
-
Stir the reaction mixture for 2 hours.
-
-
Fmoc Deprotection:
-
Wash the resin with DCM and NMP.
-
Treat the resin with 20% piperidine in NMP to remove the Fmoc group.
-
-
Sulfonylation (o-NBS Protection):
-
Wash the resin with NMP and DCM.
-
Dissolve o-NBS-Cl in DCM and add it to the resin, followed by collidine.
-
Stir for 1-2 hours.
-
-
N-Methylation:
-
Wash the resin with DCM.
-
Add a solution of DBU and dimethyl sulfate (or methyl iodide) in NMP to the resin.
-
Stir for 5-10 minutes. Repeat this step.
-
-
o-NBS Deprotection:
-
Wash the resin with NMP.
-
Treat the resin with a solution of 2-mercaptoethanol and DBU in NMP.
-
-
Fmoc Protection:
-
Wash the resin with NMP and DCM.
-
Add a solution of Fmoc-OSu and DIPEA in DCM to the resin.
-
Stir for 1-2 hours.
-
-
Cleavage from Resin:
-
Wash the resin with DCM and MeOH.
-
Cleave the Fmoc-N-Methyl-L-leucine from the resin using a solution of 1% TFA in DCM.
-
Collect the filtrate and neutralize with a base (e.g., pyridine).
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product by HPLC for purity and by NMR and mass spectrometry to confirm its identity.
-
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-methylated amino acids into a growing peptide chain presents challenges due to steric hindrance. However, with optimized protocols and coupling reagents, high yields can be achieved.
Experimental Protocol: SPPS with Fmoc-N-Methyl-L-leucine
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using Fmoc chemistry.
Materials and Reagents:
-
Fmoc-protected amino acids (including Fmoc-N-Methyl-L-leucine)
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) piperidine in DMF
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
N-Methylmorpholine (NMM) or DIPEA
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)-based cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)
Procedure:
-
Resin Swelling:
-
Swell the resin in DMF in a reaction vessel for at least 1 hour.
-
-
Fmoc Deprotection:
-
Drain the DMF and add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes, drain, and repeat for another 10-15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (4.5 equivalents), HATU (4.5 equivalents), and HOAt (4.5 equivalents) in DMF.
-
Add NMM or DIPEA (9 equivalents) and allow the mixture to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for at least 4 hours.
-
Wash the resin with DMF.
-
-
Incorporation of Fmoc-N-Methyl-L-leucine:
-
Follow the same procedure as in step 3, using Fmoc-N-Methyl-L-leucine. Due to steric hindrance, a longer coupling time or a double coupling may be necessary. Monitor the coupling reaction using a chloranil test.
-
-
Repeat Cycles:
-
Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
Remove the N-terminal Fmoc group as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Biological Applications and Signaling Pathways
N-methylation of peptides can significantly enhance their therapeutic potential by improving their pharmacokinetic properties. A key area of application for this compound-containing peptides is in the development of inhibitors for immune checkpoint pathways, such as the PD-1/PD-L1 axis, which is a major target in cancer immunotherapy.
The PD-1/PD-L1 Immune Checkpoint Pathway
The interaction between Programmed Cell Death Protein 1 (PD-1) on T-cells and its ligand, Programmed Death-Ligand 1 (PD-L1), on tumor cells, leads to the suppression of the T-cell's anti-tumor activity. Peptides containing this compound can be designed to block this interaction, thereby restoring the immune response against the tumor.
Experimental and Logical Workflows
The development of this compound-containing peptides follows a structured workflow from initial synthesis to biological evaluation.
Conclusion
This compound is a valuable tool in the design and synthesis of therapeutic peptides. Its ability to enhance proteolytic stability and cell permeability makes it an attractive non-canonical amino acid for overcoming the traditional limitations of peptide-based drugs. The protocols and workflows outlined in this guide provide a framework for researchers to synthesize and evaluate this compound-containing peptides for a variety of therapeutic targets, including the promising field of cancer immunotherapy. As synthesis techniques continue to improve, the application of this compound and other N-methylated amino acids is expected to expand, leading to the development of next-generation peptide therapeutics.
References
N-Methylleucine Hydrochloride: A Comprehensive Physicochemical Profile for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the core physicochemical properties of N-Methylleucine hydrochloride, a key building block in peptide synthesis and pharmaceutical development.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its fundamental characteristics, experimental protocols for their determination, and a logical workflow for its synthesis and analysis.
Core Physicochemical Properties
This compound hydrochloride is the hydrochloride salt of N-Methyl-L-leucine, an α-amino acid derivative.[1] It presents as a white to off-white powder and is known for its use in enhancing the stability and efficacy of peptide-based drugs.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅NO₂·HCl | [1] |
| Molecular Weight | 181.66 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 159-163 °C | |
| Optical Rotation | [α]²⁰/D = +22° to +26° (c=1 in 5N HCl) | |
| Solubility | Soluble in water. Predicted water solubility of the free amino acid is 0.31 M. | |
| pKa (Predicted, free amino acid) | 2.48 ± 0.21 |
Synthesis and Analysis Workflow
As a modified amino acid, the synthesis and analysis of this compound hydrochloride follows a logical progression from starting materials to the final, characterized product. The general workflow involves the N-methylation of L-leucine, followed by the formation of the hydrochloride salt and subsequent purification and characterization.
Experimental Protocols
The following sections detail generalized experimental protocols for the determination of key physicochemical properties of this compound hydrochloride. These are based on standard laboratory methods for amino acids and can be adapted as necessary.
Synthesis of N-Methyl-L-leucine Hydrochloride
A common route for the synthesis of N-methylated amino acids involves the protection of the amino group, followed by methylation, deprotection, and salt formation.
Materials:
-
L-Leucine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane and water
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl) in a suitable organic solvent (e.g., diethyl ether or dioxane)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Protection of L-Leucine: L-leucine is dissolved in a mixture of dioxane and aqueous NaOH solution. The solution is cooled in an ice bath, and Boc₂O is added. The reaction mixture is stirred and allowed to warm to room temperature overnight. The solvent is then removed under reduced pressure, and the aqueous residue is acidified with a suitable acid (e.g., citric acid) and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield Boc-L-leucine.
-
N-Methylation: Boc-L-leucine is dissolved in anhydrous THF and cooled in an ice bath. Sodium hydride is added portion-wise, followed by the dropwise addition of methyl iodide. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched by the addition of water, and the solvent is evaporated. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated to give crude Boc-N-Methyl-L-leucine.
-
Deprotection and Hydrochloride Salt Formation: The crude Boc-N-Methyl-L-leucine is dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate) and cooled in an ice bath. A solution of HCl in an organic solvent is added dropwise with stirring. The product, this compound hydrochloride, precipitates out of the solution.
-
Purification: The precipitated solid is collected by filtration, washed with a cold non-polar solvent (e.g., hexanes), and dried under vacuum to yield the final product. Recrystallization from a suitable solvent system can be performed for further purification if necessary.
Determination of Melting Point
Materials:
-
This compound hydrochloride sample
-
Melting point apparatus (e.g., DigiMelt)
-
Capillary tubes
Procedure:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of approximately 10-20 °C per minute to determine an approximate melting range.
-
A second, more precise measurement is then performed with a fresh sample, heating at a slower rate of 1-2 °C per minute starting from about 20 °C below the approximate melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Determination of Aqueous Solubility
Materials:
-
This compound hydrochloride
-
Distilled or deionized water
-
Vials with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker at a constant temperature (e.g., 25 °C)
-
Centrifuge
-
Micropipettes
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
An excess amount of this compound hydrochloride is added to a known volume of water in a sealed vial.
-
The vial is placed in a shaking incubator at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is centrifuged to pellet the undissolved solid.
-
A known volume of the supernatant is carefully removed, ensuring no solid particles are transferred.
-
The concentration of this compound hydrochloride in the supernatant is determined using a suitable analytical method, such as HPLC with a pre-established calibration curve. The solubility is then expressed in units such as mg/mL or mol/L.
Determination of pKa by Titration
Materials:
-
This compound hydrochloride
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
A known amount of this compound hydrochloride is dissolved in a known volume of deionized water.
-
The initial pH of the solution is measured.
-
The solution is titrated with the standardized NaOH solution, adding small, precise increments (e.g., 0.1-0.2 mL).
-
The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.
-
The titration is continued until the pH has risen significantly (e.g., to pH 11-12).
-
A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis).
-
The pKa values are determined from the titration curve. The pKa of the carboxylic acid group (pKa₁) is the pH at the midpoint of the first buffer region, and the pKa of the N-methylammonium group (pKa₂) is the pH at the midpoint of the second buffer region.
Expected Spectral Properties
While specific experimental spectra for this compound hydrochloride were not found, the expected features can be inferred from the known spectra of similar compounds, such as L-leucine methyl ester hydrochloride.
-
¹H NMR (in D₂O): The proton nuclear magnetic resonance spectrum is expected to show a singlet for the N-methyl protons, a triplet for the α-proton, and multiplets for the protons of the isobutyl side chain. The chemical shifts will be influenced by the protonation state of the amine and carboxylic acid groups. For a similar compound, L-leucine methyl ester hydrochloride, the α-proton appears as a triplet at approximately 4.17 ppm, and the methyl protons of the isobutyl group appear as doublets around 0.99-1.00 ppm.
-
FTIR: The Fourier-transform infrared spectrum is expected to exhibit characteristic absorption bands for the different functional groups. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid and the N-H stretch of the secondary ammonium salt. A strong absorption band around 1700-1730 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. Bands in the 1400-1600 cm⁻¹ region would be associated with N-H bending vibrations.
This technical guide serves as a foundational resource for researchers working with this compound hydrochloride. The provided data and protocols are intended to facilitate its application in the synthesis of novel peptides and pharmaceuticals.
References
The Ubiquitous Role of N-Methylated Amino Acids: From Discovery to Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation, the addition of a methyl group to the nitrogen atom of an amino acid, represents a subtle yet profound modification that significantly influences the physicochemical properties and biological functions of peptides and proteins.[1] This post-translational or synthetic alteration is not a mere chemical curiosity but a widespread phenomenon observed across all domains of life, from bacteria to humans.[1] The discovery of N-methylated amino acids has unlocked new avenues of research in fields ranging from epigenetics to neurobiology and has provided a powerful tool for the rational design of therapeutic peptides with enhanced pharmacological profiles.[1][2] This technical guide provides a comprehensive exploration of the discovery, natural occurrence, and biological significance of N-methylated amino acids, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Discovery and Natural Occurrence
The first N-methylated amino acid to be identified was N-methyl-D-aspartic acid (NMDA), a derivative of the proteinogenic amino acid aspartic acid.[3] Its synthesis and discovery in 1962 by J.C. Watkins paved the way for the characterization of the NMDA receptor, a crucial component of synaptic plasticity in the central nervous system. Subsequently, a diverse array of N-methylated amino acids has been discovered in a wide range of natural sources.
N-methylated peptides are commonly found in microorganisms, plants, and marine organisms, where they often exhibit potent biological activities, including roles as toxins and antibiotics. For instance, the cyclic peptide Cyclosporin A, a powerful immunosuppressant produced by the fungus Tolypocladium inflatum, contains several N-methylated amino acids that are crucial for its biological function. In the marine environment, organisms like sponges and sea hares are a rich source of N-methylated peptides, such as dolastatin 10, which possesses potent cytotoxic properties.
In mammals, N-methylation is a common post-translational modification. Histone proteins are extensively N-methylated on lysine and arginine residues, a key mechanism in the epigenetic regulation of gene expression. Furthermore, N-methylhistidine is a component of contractile proteins like actin and myosin in muscle tissue.
Quantitative Distribution of N-Methylated Amino Acids
The concentration of N-methylated amino acids varies significantly depending on the specific amino acid, tissue, and organism. The following tables summarize some of the quantitative data available in the literature.
| N-Methylated Amino Acid | Organism/Tissue | Concentration/Abundance | Reference(s) |
| N-methyl-lysine | Rabbit Skeletal Muscle Myosin | 1.0 residue of mono-N∈-methyl-lysine and 3.3 residues of tri-N∈-methyl-lysine per molecule | |
| Calf Thymus Histone H3 | Enriched modification | ||
| N-methyl-histidine | Chicken Plasma | Fasting: ~15 µmol/L, Re-fed: ~8 µmol/L (for Nτ-methylhistidine) | |
| Rat Skeletal Muscle | Most abundant tissue | ||
| Fish (Codling) Skeletal Muscle | Liberated by anserinase | ||
| Asymmetric Dimethylarginine (ADMA) | Human Plasma | 0.4 - 0.6 µmol/L | |
| Symmetric Dimethylarginine (SDMA) | Human Plasma | 0.3 - 0.5 µmol/L |
Biological Significance and Signaling Pathways
The biological roles of N-methylated amino acids are diverse and impactful, stemming from the structural and functional changes induced by the methyl group. N-methylation increases steric hindrance, removes a hydrogen bond donor, and can alter the conformational flexibility of peptides and proteins.
Enhanced Proteolytic Stability and Bioavailability
One of the most significant advantages of N-methylation in the context of peptide-based drug development is the increased resistance to enzymatic degradation. The N-methyl group sterically hinders the approach of proteases, thereby protecting the adjacent peptide bond from cleavage and extending the in-vivo half-life of therapeutic peptides. Furthermore, the increased lipophilicity resulting from N-methylation can enhance the ability of peptides to cross cellular membranes, leading to improved bioavailability.
Conformational Control and Receptor Selectivity
The introduction of an N-methyl group restricts the rotation around the N-Cα bond of the peptide backbone, reducing its conformational flexibility. This can "lock" a peptide into a specific bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor. In some cases, N-methylation can even convert a receptor agonist into an antagonist.
Key Signaling Pathways Involving N-Methylated Amino Acids
N-methyl-D-aspartate (NMDA) is a specific agonist for the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory. The binding of NMDA (or the endogenous ligand glutamate) and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with depolarization of the postsynaptic membrane, leads to the opening of the ion channel. This allows the influx of Ca2+, which acts as a second messenger to activate a cascade of downstream signaling pathways, including the activation of CaMKII and CREB, ultimately leading to changes in gene expression and synaptic strength.
The N-methylation of lysine and arginine residues on histone tails is a fundamental mechanism of epigenetic regulation. Histone methyltransferases (HMTs) catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to specific histone residues. The degree of methylation (mono-, di-, or tri-methylation) and the specific residue modified create a "histone code" that is read by other proteins to either activate or repress gene transcription. For example, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active transcription, while trimethylation at lysine 27 (H3K27me3) is a hallmark of transcriptional repression.
Cyclosporin A is a cyclic peptide containing eleven amino acids, seven of which are N-methylated. Its immunosuppressive activity stems from its ability to inhibit calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. Cyclosporin A first binds to the intracellular protein cyclophilin. This complex then binds to calcineurin, inhibiting its phosphatase activity. This prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor that, when activated, translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines like interleukin-2 (IL-2). By blocking this pathway, Cyclosporin A suppresses the activation and proliferation of T-cells.
Dolastatin 10, a pentapeptide isolated from the sea hare Dolabella auricularia, exhibits potent anticancer activity by interfering with microtubule dynamics. This N-methylated peptide binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules. This disruption of the microtubule network arrests the cell cycle in the G2/M phase, preventing cell division and ultimately leading to apoptosis (programmed cell death). Dolastatin 10's mechanism of action makes it a powerful cytotoxic agent and a lead compound for the development of new anticancer drugs.
Biosynthesis of N-Methylated Amino Acids
N-methylated amino acids are synthesized through two primary routes: post-translational modification of amino acid residues within a polypeptide chain and the synthesis of free N-methylated amino acids that are subsequently incorporated into peptides, often by non-ribosomal peptide synthetases (NRPSs).
Post-Translational N-Methylation
This process is catalyzed by a class of enzymes called methyltransferases, which utilize S-adenosylmethionine (SAM) as the methyl group donor. A well-studied example is the methylation of histidine residues in proteins. Histidine methyltransferases (HMTs) transfer a methyl group from SAM to one of the nitrogen atoms of the imidazole ring of a histidine residue, forming either Nπ-methylhistidine or Nτ-methylhistidine.
Biosynthesis of N-Methylated Precursors for Non-Ribosomal Peptide Synthesis
Many complex natural products containing N-methylated amino acids, such as ergot alkaloids and actinomycin, are synthesized by large, multi-domain enzymes called non-ribosomal peptide synthetases (NRPSs). In these pathways, free amino acids are first activated and then sequentially added to the growing peptide chain. N-methylation can occur either before or after the amino acid is loaded onto the NRPS. For example, in the biosynthesis of ergot alkaloids, the N-methylation of 4-(γ,γ-dimethylallyl)tryptophan is an early step in the pathway. Similarly, the biosynthesis of the actinomycin chromophore involves the N-methylation of a tryptophan-derived precursor.
Experimental Protocols
The study of N-methylated amino acids requires robust and sensitive analytical techniques for their identification and quantification, as well as efficient methods for their synthesis.
Extraction of Free N-Methylated Amino Acids from Biological Tissues
This protocol provides a general method for the extraction of free amino acids from plant or marine invertebrate tissues.
Materials:
-
Fresh or frozen biological tissue
-
Liquid nitrogen
-
Mortar and pestle
-
80% Ethanol (EtOH)
-
Chloroform
-
Milli-Q water
-
Centrifuge
-
0.2 µm syringe filters
Procedure:
-
Flash-freeze approximately 100 mg of fresh tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add 1 mL of a pre-chilled extraction buffer (e.g., 80% EtOH or a methanol/chloroform/water mixture).
-
Vortex thoroughly and incubate on ice for 30 minutes, with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the free amino acids.
-
For cleaner samples, the supernatant can be further purified by solid-phase extraction (SPE) or filtered through a 0.2 µm syringe filter before analysis.
Quantification of N-Methylated Amino Acids by LC-MS/MS
This protocol outlines a general workflow for the quantitative analysis of N-methylated amino acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare extracted samples as described in Protocol 4.1. For quantitative analysis, spike the samples with a known concentration of a stable isotope-labeled internal standard for each N-methylated amino acid of interest.
-
Chromatographic Separation:
-
Inject the sample onto a suitable HPLC column (e.g., a reversed-phase C18 column or a HILIC column for polar analytes).
-
Elute the amino acids using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). The gradient should be optimized to achieve good separation of the target analytes.
-
-
Mass Spectrometric Detection:
-
Ionize the column eluent using ESI in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte and its internal standard, define a specific precursor ion (the protonated molecule [M+H]+) and a product ion (a characteristic fragment ion generated by collision-induced dissociation).
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of standard solutions with known concentrations of each N-methylated amino acid.
-
Quantify the N-methylated amino acids in the biological samples by comparing the peak area ratios of the analyte to its internal standard against the calibration curve.
-
Solid-Phase Synthesis of N-Methylated Peptides
This protocol describes a general method for the manual solid-phase synthesis of a peptide containing an N-methylated amino acid using Fmoc chemistry.
Materials:
-
Rink amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
Fmoc-N-methyl-amino acids
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
DMF, DCM (solvents)
-
Cleavage cocktail (e.g., TFA/TIS/water)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react.
-
Monitor the coupling reaction using a Kaiser test (for primary amines) or a chloranil test (for secondary amines, i.e., after coupling to an N-methylated residue).
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with an acetylating agent (e.g., acetic anhydride).
-
Wash: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence. The coupling of N-methylated amino acids may require longer reaction times or stronger coupling reagents.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.
Conclusion
The discovery and continued investigation of N-methylated amino acids have profoundly impacted our understanding of biological processes and have provided invaluable tools for drug development. From their role as key regulators of gene expression to their ability to enhance the therapeutic potential of peptides, the significance of this seemingly simple modification cannot be overstated. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers and scientists to further explore the multifaceted world of N-methylated amino acids and to harness their unique properties for the advancement of science and medicine. As analytical techniques become more sensitive and our understanding of the "methylome" deepens, the full extent of the biological roles of N-methylated amino acids is yet to be fully elucidated, promising exciting new discoveries in the years to come.
References
Methodological & Application
Application Notes and Protocols for Incorporating N-Methylleucine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylation of peptides, specifically the incorporation of N-Methylleucine (N-Me-Leu), is a pivotal strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based therapeutics. This modification can improve metabolic stability, increase cell permeability, and modulate conformation, thereby enhancing biological activity. However, the steric hindrance introduced by the N-methyl group presents significant challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete couplings and the formation of deletion sequences. These application notes provide a comprehensive guide to successfully incorporate this compound into peptide sequences using SPPS. We detail the challenges, compare the efficacy of various coupling reagents, and provide step-by-step protocols for both standard and microwave-assisted synthesis.
Introduction: The Challenge of this compound Incorporation
The primary obstacle in coupling this compound, or any N-methylated amino acid, is the steric hindrance imposed by the methyl group on the amide nitrogen. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, slowing down the kinetics of peptide bond formation.[1] Consequently, standard coupling protocols often result in low yields and the accumulation of undesired side products, such as deletion sequences and diketopiperazines.
To overcome these challenges, specialized coupling reagents and optimized protocols are necessary to drive the reaction to completion. The choice of coupling reagent is critical, with phosphonium and uronium/aminium salt-based reagents demonstrating superior performance over carbodiimides for this application.
Comparison of Coupling Reagents for this compound
The selection of an appropriate coupling reagent is paramount for the successful incorporation of this compound. The ideal reagent should be highly reactive to overcome steric hindrance while minimizing the risk of racemization. Below is a summary of commonly used coupling reagents and their general effectiveness for N-methylated amino acids.
| Coupling Reagent | Class | Relative Reactivity for N-methylated Amino Acids | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | High | Fast reaction kinetics, lower risk of racemization compared to HBTU.[2] | Can react with the unprotected N-terminus if used in excess. |
| PyAOP | Phosphonium Salt | Very High | Especially effective for coupling N-methylated amino acids.[3] | Byproducts can be difficult to remove. |
| PyBroP | Phosphonium Salt | Very High | Highly reactive, suitable for very difficult couplings.[1][3] | Can be too reactive for some applications, potentially leading to side reactions. |
| HBTU/HCTU | Uronium/Aminium Salt | Moderate to High | Cost-effective and widely used. | Generally less effective than HATU for sterically hindered couplings. |
| DIC/OxymaPure | Carbodiimide/Additive | Moderate | "Green" chemistry approach, reduced risk of explosion compared to benzotriazole-based additives. | May require longer reaction times for N-methylated residues. |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of Fmoc-N-Methylleucine-OH in SPPS. It is crucial to monitor the completion of the coupling reaction, as the standard ninhydrin test is ineffective for secondary amines. The bromophenol blue test is a recommended alternative. A color change from blue/green to yellow indicates a complete reaction.
Manual Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual coupling of Fmoc-N-Me-Leu-OH using HATU.
Materials:
-
Fmoc-protected amino acid resin
-
Fmoc-N-Me-Leu-OH
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Methanol
-
Bromophenol blue test solution (2.5 mg/mL in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (Fmoc-N-Me-Leu-OH):
-
In a separate vial, dissolve Fmoc-N-Me-Leu-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
-
Monitoring the Coupling:
-
Remove a small sample of resin beads.
-
Wash the beads with methanol.
-
Add a few drops of the bromophenol blue test solution.
-
Observe the color. A yellow color indicates complete coupling. If the beads remain blue or green, the coupling is incomplete.
-
-
Double Coupling (if necessary): If the coupling is incomplete, drain the reaction solution and repeat step 3 with a fresh solution of activated Fmoc-N-Me-Leu-OH.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether (2x).
-
Dry the peptide pellet under vacuum.
-
Microwave-Assisted Solid-Phase Peptide Synthesis Protocol
Microwave irradiation can significantly accelerate the coupling of sterically hindered amino acids like this compound.
Materials: Same as for the manual protocol.
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection (Microwave):
-
Treat the resin with 20% piperidine in DMF.
-
Irradiate in a microwave peptide synthesizer at a controlled temperature (e.g., 75-90°C) for 3-5 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling (Fmoc-N-Me-Leu-OH) (Microwave):
-
Prepare the activated amino acid solution as described in the manual protocol (step 3).
-
Add the solution to the deprotected resin.
-
Irradiate in the microwave synthesizer at a controlled temperature (e.g., 75-90°C) for 5-15 minutes. For particularly difficult couplings, a double coupling may be necessary.
-
-
Monitoring and Washing: Follow the same procedures as in the manual protocol (steps 4-6).
-
Chain Elongation, Cleavage, and Work-up: Follow the same procedures as in the manual protocol (steps 7-8).
Visualizing the Workflow and Logic
The following diagrams illustrate the key processes involved in incorporating this compound in SPPS.
Caption: General workflow for SPPS incorporating this compound.
References
Application Notes and Protocols for N-Methylleucine Peptide Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-methylation of peptides, including the incorporation of N-Methylleucine (N-MeLeu), is a crucial modification in medicinal chemistry. This alteration can significantly enhance a peptide's therapeutic properties by improving metabolic stability, increasing membrane permeability, and providing conformational constraints.[1][2] However, the synthesis of N-methylated peptides presents considerable challenges, primarily due to the steric hindrance imparted by the N-methyl group. This steric bulk slows down the kinetics of the coupling reaction, often leading to incomplete reactions, low yields, and an increased risk of racemization.[1][3]
This document provides a detailed overview of common coupling reagents, their efficiencies in the context of N-MeLeu incorporation, and robust protocols to overcome these synthetic hurdles.
Key Challenges in this compound Coupling
-
Steric Hindrance: The primary obstacle is the increased steric bulk around the secondary amine of N-MeLeu. This hinders the approach of the activated carboxylic acid of the incoming amino acid, dramatically slowing reaction rates. The coupling of an amino acid to an N-terminal N-MeLeu residue is difficult, but the coupling between two N-methylated residues is exceptionally challenging.[1]
-
Racemization: N-methylated amino acid residues are more prone to racemization during peptide bond formation compared to their non-methylated counterparts. The reaction intermediate, an oxazolium-5-oxide, can form readily, leading to a loss of stereochemical integrity. The choice of coupling reagent, base, and solvent significantly influences the extent of racemization. Polar solvents, for instance, have been shown to promote this side reaction.
Comparative Efficiency of Coupling Reagents
The choice of coupling reagent is critical for successfully incorporating N-MeLeu. High-activity uronium/aminium and phosphonium salt-based reagents are generally required. Reagents containing the 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure moiety are particularly effective.
Table 1: Performance of Common Coupling Reagents for N-Methylated Amino Acids
| Reagent Class | Reagent Name | Key Features & Efficiency for N-MeLeu Coupling | Common Additive | Risk of Racemization |
| Uronium/Aminium | HATU | Highly efficient, rapid reaction times. Considered a gold standard for difficult couplings, including N-methylated residues. | None (contains HOAt) | Low, due to the HOAt moiety which accelerates coupling and suppresses racemization. |
| HBTU/TBTU | Effective for standard couplings, but less efficient than HATU for sterically hindered N-methylated amino acids. Benzotriazole-based reagents should generally be avoided for N-Me-AAs as HOBt can suppress the reaction rate. | HOBt | Higher risk than HATU, though adding HOBt can reduce it to low levels for standard couplings. | |
| COMU | Third-generation reagent with efficiency comparable or superior to HATU. Features OxymaPure, enhancing safety and solubility. | None (contains Oxyma) | Low, associated with minimal epimerization. | |
| Phosphonium | PyAOP/PyBOP | PyAOP is highly effective, especially for coupling N-protected N-methyl amino acids to other N-methyl amino acids. PyBOP is also a popular choice. | HOAt (often used with PyBOP) | Low, especially when used with additives like HOAt. |
| PyBroP | A very powerful and reactive phosphonium salt, useful for the most demanding sterically hindered couplings. | None | Low | |
| Other | T3P® | A phosphonic anhydride reagent that is a green alternative. Shows good conversion rates but may lead to notable epimerization without careful optimization. | Pyridine, OxymaPure | Can be significant; requires optimization. Low epimerization reported under specific conditions. |
| BOP-Cl | Effective for one-pot solution-phase couplings of N-MeAAs due to selective reaction with the carboxylate. Not efficient for solid-phase synthesis (SPPS). | None | Low | |
| DCC/DIC | Carbodiimides are generally less effective for N-methylated couplings and can cause significant racemization without additives. | HOBt, HONSu, Oxyma | High, but can be suppressed with additives. Coupling Z-Ala-MeLeu with DCC-HONSu gave essentially pure product. |
Table 2: Quantitative Data on Racemization in N-MeLeu Coupling (Based on the model coupling of Z-Ala-MeLeu with Gly-OBzl in the presence of triethylamine salts)
| Coupling Method | Solvent | % Racemization (D-MeLeu formation) |
| DCCI (DCC) | CH₂Cl₂ | 39% |
| DCCI (DCC) | THF | 25% |
| EEDQ | CH₂Cl₂ | 21% |
| Mixed Anhydride (iBuOCOCl) | THF | 17% |
| DCCI-HONSu | THF | 2.8% |
| HONSu ester (pre-activated) | DMF | 0% (Stereochemically pure) |
Note: Data indicates that pre-activated esters (like HONSu) or the in-situ addition of suppressants (like HONSu with DCC) dramatically reduces racemization. In the absence of salt, racemization was generally lower.
Experimental Protocols
The following protocols are designed for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry, which is standard practice. Monitoring of couplings to N-methylated amines should be performed using a test like the Bromophenol Blue test, as the standard ninhydrin (Kaiser) test gives a false negative.
Protocol 1: HATU-Mediated Coupling
This is a robust and highly efficient method for coupling any amino acid onto an N-terminal N-MeLeu residue on a solid support.
Materials:
-
Peptide resin with N-terminal N-MeLeu
-
Fmoc-protected amino acid (4 eq. relative to resin substitution)
-
HATU (3.9 - 4 eq.)
-
N,N-Diisopropylethylamine (DIEA) (8 eq.)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Bromophenol Blue monitoring solution
Procedure:
-
Resin Preparation: Swell the peptide resin in DMF or NMP for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal residue of the resin-bound peptide using standard methods (e.g., 20% piperidine in DMF, 2 x 10 min).
-
Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (4 eq.) in DMF or NMP.
-
Add DIEA (8 eq.) to the solution.
-
Allow the mixture to pre-activate at room temperature for 2-5 minutes.
-
-
Coupling Reaction:
-
Drain the solvent from the swelled, deprotected resin.
-
Add the pre-activated amino acid solution to the resin.
-
Shake the reaction vessel at room temperature for 1 to 2 hours.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Bromophenol Blue test. A yellow color indicates complete coupling, while blue or green indicates an incomplete reaction.
-
If the coupling is incomplete, drain the solution and repeat the coupling step with a freshly prepared activated amino acid solution.
-
Once complete, filter the resin and wash thoroughly with DMF and DCM.
-
Protocol 2: PyBroP-Mediated Coupling
PyBroP is an extremely powerful reagent, making it highly suitable for particularly difficult couplings, such as acylating an N-MeLeu residue.
Materials:
-
Peptide resin with N-terminal N-MeLeu
-
Fmoc-protected amino acid (2 eq.)
-
PyBroP (2 eq.)
-
DIEA (6 eq.)
-
DMF or DCM
-
Ice bath
Procedure:
-
Resin Preparation & Deprotection: Follow steps 1-3 from the HATU protocol. After washing, suspend the resin in DCM or DMF.
-
Reagent Addition:
-
Add a solution of the Fmoc-amino acid (2 eq.) in DCM or DMF to the resin suspension.
-
Add PyBroP (2 eq.) to the mixture.
-
Cool the reaction vessel to 0°C in an ice bath.
-
-
Coupling Reaction:
-
Add DIEA (6 eq.) and mix the suspension at 0°C for approximately 1 minute.
-
Allow the reaction to warm to room temperature and proceed for 1 hour.
-
-
Post-Coupling Wash and Monitoring:
-
Filter the resin and wash thoroughly with DCM.
-
Monitor the reaction completion using the Bromophenol Blue test as described in Protocol 1.
-
Protocol 3: Strategies to Minimize Racemization
When dealing with a coupling that is particularly prone to racemization, several adjustments to the standard protocols can be made.
Key Adjustments:
-
Lower Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C) to slow down the rate of racemization.
-
Base Selection: Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally better choices than the stronger, less hindered base DIEA. Use the minimum amount of base necessary for the reaction.
-
Solvent Choice: Where solubility allows, using less polar solvents may help reduce racemization.
-
Additives: For carbodiimide-based couplings, the addition of racemization suppressants like HOBt, HOAt, or OxymaPure is essential. Adding CuCl₂ (1 equivalent) along with DIC/HOBt has also been reported to be effective.
-
Pre-activation Time: If pre-activation is used, keep the activation time to a minimum before adding it to the resin to reduce the opportunity for the activated intermediate to racemize.
References
Application Notes and Protocols for the Cleavage and Deprotection of N-Methylleucyl Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of peptides, specifically at the amide backbone, is a critical modification in medicinal chemistry to enhance therapeutic properties such as metabolic stability, cell permeability, and receptor affinity.[1] The incorporation of N-Methylleucine (N-MeLeu) can significantly influence the conformational properties of a peptide. The successful synthesis of N-Methylleucyl peptides via solid-phase peptide synthesis (SPPS) culminates in the crucial final steps of cleavage from the solid support and removal of side-chain protecting groups.
This document provides detailed protocols and application notes for the efficient cleavage and deprotection of N-Methylleucyl peptides. While the presence of the N-methyl group on the leucine residue does not typically necessitate highly specialized cleavage cocktails compared to their non-methylated counterparts, certain considerations, particularly regarding potential side reactions, are warranted.[2]
Cleavage and Deprotection Principles
The cleavage and deprotection of peptides synthesized via Fmoc-based SPPS are most commonly achieved using a strong acid, typically trifluoroacetic acid (TFA).[3] The process serves two main purposes:
-
Cleavage: Breaking the ester or amide bond linking the C-terminus of the peptide to the solid support resin.
-
Deprotection: Removing the acid-labile protecting groups from the amino acid side chains.
To prevent the highly reactive cationic species generated during this process from modifying sensitive residues (e.g., Trp, Met, Cys, Tyr), nucleophilic scavengers are added to the TFA cleavage cocktail.[2]
Data Presentation: Cleavage Cocktail Efficiency
The choice of cleavage cocktail and reaction conditions can significantly impact the yield and purity of the final peptide. While specific data for N-Methylleucyl peptides is limited in publicly available literature, the following table summarizes the effects of different cleavage conditions on a model peptide containing an N-terminal acetylated N-Methylphenylalanine ([NMePhe1,Trp3]arodyn), which serves as a valuable analogue for understanding the cleavage of N-methylated peptides.[4] A notable side reaction for N-terminally acetylated N-methylated peptides is the acid-catalyzed deletion of the N-terminal residue.
| Cleavage Cocktail Composition | Temperature (°C) | Time (h) | Yield of Desired Peptide (%) |
| Reagent B (88% TFA, 5% Phenol, 5% H₂O, 2% TIS) | Room Temp | 2 | ~8 |
| 100% TFA | 4 | 1 | 24 |
| 100% TFA | 4 | 2 | 35 |
| 100% TFA | 4 | 3 | 44 |
| 100% TFA | 4 | 4 | 40 |
| Reagent B | 4 | 1 | 18 |
| Reagent B | 4 | 2 | 25 |
| Reagent B | 4 | 3 | 28 |
| Reagent B | 4 | 4 | 28 |
| 95% TFA, 5% H₂O | 4 | 1 | 15 |
| 95% TFA, 5% H₂O | 4 | 2 | 20 |
| 95% TFA, 5% H₂O | 4 | 3 | 22 |
| 95% TFA, 5% H₂O | 4 | 4 | 21 |
Data adapted from Bennett et al. (2009). The study highlights that for this specific N-acetylated N-methylated peptide, pure TFA at a lower temperature for an optimized duration provided the highest yield, minimizing the N-terminal deletion side reaction.
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of N-Methylleucyl Peptides
This protocol is suitable for N-Methylleucyl peptides that do not contain highly sensitive residues like Cysteine, Methionine, or Tryptophan.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel (e.g., fritted syringe or round-bottom flask)
-
Centrifuge and centrifuge tubes
-
Nitrogen gas line
-
HPLC and Mass Spectrometer for analysis
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group has been removed from the peptide-resin.
-
Wash the peptide-resin thoroughly with DCM (3 x resin volume) to remove residual DMF.
-
Dry the resin completely under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Cocktail Preparation (TFA/TIS/H₂O 95:2.5:2.5):
-
In a fume hood, prepare the cleavage cocktail by combining 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of deionized water for every 10 mL of cocktail required. Prepare fresh before use.
-
-
Cleavage Reaction:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the suspension to stand at room temperature for 1-4 hours with occasional swirling. The optimal time should be determined by a small-scale trial cleavage.
-
-
Peptide Precipitation:
-
Filter the resin from the cleavage mixture into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.
-
In a separate centrifuge tube, add cold diethyl ether (at least 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Peptide Isolation and Washing:
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet with a fresh portion of cold diethyl ether to remove scavengers and other small molecules. Repeat this washing step 2-3 times.
-
After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Analyze the crude peptide using HPLC and Mass Spectrometry to confirm its identity and purity.
-
Protocol 2: Cleavage of N-Methylleucyl Peptides with Sensitive Residues
This protocol is recommended for peptides containing residues susceptible to modification by carbocations, such as Cysteine (Cys), Methionine (Met), or Tryptophan (Trp).
Materials:
-
Same as Protocol 1, with the addition of 1,2-ethanedithiol (EDT) and thioanisole.
Procedure:
-
Resin Preparation: Follow steps 1a-1c from Protocol 1.
-
Cleavage Cocktail Preparation (Reagent K):
-
In a fume hood, prepare Reagent K by combining TFA (82.5%), phenol (5%), water (5%), thioanisole (5%), and EDT (2.5%). For 10 mL of cocktail, mix 8.25 mL TFA, 0.5 g phenol, 0.5 mL water, 0.5 mL thioanisole, and 0.25 mL EDT. Prepare fresh before use.
-
-
Cleavage Reaction: Follow steps 3a-3c from Protocol 1.
-
Peptide Precipitation: Follow steps 4a-4e from Protocol 1.
-
Peptide Isolation and Washing: Follow steps 5a-5d from Protocol 1.
-
Analysis: Follow step 6a from Protocol 1.
Visualizations
Caption: General experimental workflow for the cleavage and deprotection of synthetic peptides.
Caption: Potential side reaction: N-terminal deletion of acetylated N-methylated amino acids.
References
- 1. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of N-Methylleucine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of peptides, including those containing N-Methylleucine, is a critical modification in drug discovery and development. This modification can enhance a peptide's pharmacokinetic properties by improving metabolic stability and membrane permeability.[1][2] However, the introduction of a methyl group on the amide nitrogen presents unique challenges during purification, primarily due to steric hindrance and the potential for cis/trans conformers, which can lead to peak broadening and multiple peaks in chromatography.[3]
These application notes provide detailed protocols and guidance for the successful purification of this compound-containing peptides, with a primary focus on the most common and effective technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Challenges in Purifying this compound-Containing Peptides
The purification of N-methylated peptides is often more complex than that of their non-methylated counterparts. Key challenges include:
-
Steric Hindrance: The methyl group can hinder interactions between the peptide and the stationary phase, altering retention behavior.[3]
-
Conformational Isomers: The presence of N-methylated residues can lead to slow interconversion between cis and trans isomers of the amide bond, resulting in broadened or multiple peaks during HPLC analysis, which does not necessarily indicate impurity.[3]
-
Aggregation: N-methylated peptides can have a higher tendency to aggregate, which can complicate purification.
-
Co-elution of Impurities: Deletion sequences and other synthesis-related impurities may have hydrophobicities similar to the target peptide, making separation difficult.
Core Purification Strategy: Reversed-Phase HPLC
RP-HPLC is the standard and most effective method for purifying synthetic peptides, including those containing this compound. The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase. A gradient of increasing organic solvent concentration is used to elute the bound peptides in order of increasing hydrophobicity.
Key Parameters for Optimization
Successful purification by RP-HPLC depends on the careful optimization of several parameters:
-
Column Chemistry: C18 columns are the most common choice for peptide purification. However, for very hydrophobic or large N-methylated peptides, a C4 or C8 stationary phase may provide better resolution. The pore size of the silica is also crucial; wide-pore (300 Å) columns are generally recommended for peptides to ensure proper interaction with the stationary phase.
-
Mobile Phase Modifiers: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the most common ion-pairing agent used in peptide purification. It helps to sharpen peaks and improve resolution by forming ion pairs with basic residues. Alternative ion-pairing agents or buffer systems can be explored for difficult separations.
-
Gradient Slope: A shallow gradient of the organic solvent (typically acetonitrile) is often necessary to resolve closely eluting impurities from the target N-methylated peptide.
-
Temperature: Operating the column at an elevated temperature (e.g., 40-60 °C) can improve peak shape and resolution by accelerating the interconversion of conformers.
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Crude this compound-Containing Peptide
This protocol provides a starting point for the purification of a crude this compound-containing peptide after cleavage from the solid-phase synthesis resin.
1. Crude Peptide Preparation: a. Following solid-phase peptide synthesis (SPPS), cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIPS/H₂O, 95:2.5:2.5). b. Precipitate the crude peptide with cold diethyl ether. c. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum. d. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water) for injection onto the HPLC.
2. HPLC System and Columns:
- HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, UV detector, and fraction collector.
- Column: A wide-pore (300 Å) C18 reversed-phase column is recommended. Column dimensions will depend on the amount of crude peptide to be purified.
3. Mobile Phases:
- Mobile Phase A: 0.1% (v/v) TFA in water.
- Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
4. HPLC Gradient Program: a. Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B. b. Inject the dissolved crude peptide onto the column. c. Apply a linear gradient of increasing Mobile Phase B. A shallow gradient (e.g., 0.5-1% increase in B per minute) is often optimal for resolving complex mixtures. d. Monitor the elution profile at a wavelength of 214 or 220 nm, where the peptide bond absorbs.
5. Fraction Collection and Analysis: a. Collect fractions corresponding to the major peaks. b. Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry. c. Pool the fractions containing the pure target peptide.
6. Lyophilization: a. Freeze the pooled fractions and lyophilize to obtain the purified peptide as a fluffy white powder.
Data Presentation: HPLC Purification Parameters
The following table summarizes typical starting parameters for the RP-HPLC purification of this compound-containing peptides.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18, wide-pore (300 Å) | Good retention for a wide range of peptides. Wide pores allow for better interaction of larger molecules. |
| Mobile Phase A | 0.1% TFA in Water | Provides sharp peaks and good resolution. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Elutes peptides based on hydrophobicity. |
| Gradient | Shallow, linear (e.g., 5-65% B over 60 min) | Improves separation of closely eluting species. |
| Flow Rate | Dependent on column dimensions | |
| Detection | 214 nm or 220 nm | Wavelength for peptide bond absorbance. |
| Column Temperature | Ambient to 60 °C | Elevated temperature can improve peak shape for peptides with conformers. |
Visualization of the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound-containing peptides.
References
- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 2. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Note: Unveiling the Structure of N-Methylleucine Containing Peptides with NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methylation of peptides, particularly at residues like Leucine, is a critical strategy in medicinal chemistry to enhance therapeutic properties.[1] The introduction of an N-methyl group can significantly improve a peptide's proteolytic stability, cell permeability, and conformational rigidity.[2] This conformational control is a key reason N-methylation is widely used to improve the pharmacokinetic profiles of peptide-based drugs.[2] However, these modifications introduce unique challenges for structural elucidation. The absence of the backbone amide proton complicates standard NMR assignment strategies, and the N-methylated amide bond can exist as a mixture of cis and trans isomers, often leading to signal doubling and spectral complexity.[2][3]
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of molecules in solution, providing invaluable insights into conformational dynamics. This application note provides a detailed protocol for the structural analysis of N-Methylleucine (N-MeLeu) containing peptides using a suite of 1D and 2D NMR experiments, from sample preparation to final structure calculation.
Experimental Workflow for Structural Analysis
The overall process for determining the solution structure of an N-MeLeu peptide by NMR involves several key stages, from preparing the sample to calculating and validating the final 3D structure.
Caption: General workflow for N-MeLeu peptide structural analysis by NMR.
Detailed Experimental Protocols
Peptide Sample Preparation
Proper sample preparation is crucial for acquiring high-quality NMR data.
-
Peptide Purity and Concentration:
-
Synthesize and purify the N-MeLeu containing peptide to a purity of >95% as determined by HPLC and mass spectrometry.
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or 90% H₂O/10% D₂O) to a final concentration of 1-5 mM. For observing exchangeable protons, a solvent system containing H₂O is necessary.
-
The required sample volume is typically 0.5-0.6 mL.
-
-
Solvent and Internal Standard:
-
Use high-quality deuterated solvents to minimize interfering signals.
-
Add a known concentration of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMSP (trimethylsilylpropanoic acid), for accurate chemical shift referencing (0 ppm).
-
-
Isotopic Labeling (Optional):
-
For larger peptides (>40 residues) or those with significant spectral overlap, uniform or selective ¹⁵N and/or ¹³C isotopic labeling is highly recommended. This enables the use of more powerful 3D and 4D heteronuclear NMR experiments.
-
NMR Data Acquisition
Acquire a series of 1D and 2D NMR spectra on a high-field spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity.
| Experiment | Purpose | Key Information Gained |
| 1D ¹H | Initial sample quality check | Assess sample purity, concentration, and folding state. |
| 2D TOCSY | Identify amino acid spin systems | Correlates all protons within a single amino acid residue through scalar (J) coupling. |
| 2D NOESY/ROESY | Obtain through-space correlations | Identifies protons close in space (< 5 Å), which is the basis for 3D structure determination. |
| 2D ¹H-¹³C HSQC | Correlate protons to attached carbons | Resolves proton signal overlap and aids in resonance assignment. |
Table 1: Standard NMR experiments for N-MeLeu peptide structural analysis.
Data Processing and Structural Analysis
Resonance Assignment Strategy
The process of assigning every NMR signal to a specific atom in the peptide is the foundation of structure determination. This is typically performed using software such as SPARKY, CARA, or TopSpin.
-
Identify Spin Systems: Use the 2D TOCSY spectrum to identify the unique patterns of cross-peaks for each amino acid type. Leucine, for example, has a characteristic spin system connecting its Hα, Hβ, Hγ, and two Hδ methyl protons.
-
Sequential Assignment: Use the 2D NOESY or ROESY spectrum to link the identified spin systems in the correct order. For a standard peptide, this involves observing an NOE between the amide proton (HN) of residue i+1 and the alpha proton (Hα) of residue i.
-
Assignment around N-MeLeu: The absence of an amide proton at the N-MeLeu residue breaks the standard HN(i+1)-Hα(i) connectivity. The sequential walk is maintained by identifying key NOEs between the Hα proton of the preceding residue (i) and the N-methyl protons (N-CH₃) of the N-MeLeu residue (i+1). A strong Hα(i)-N-CH₃(i+1) NOE is characteristic of a trans peptide bond, which is the more common isomer.
Caption: Key NOE correlations for sequential assignment around an N-MeLeu residue.
Generation of Structural Restraints
-
Distance Restraints: The intensities of cross-peaks in the NOESY/ROESY spectra are inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶). These intensities are calibrated and converted into distance ranges (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å).
-
Dihedral Angle Restraints: ³J-coupling constants, measured from high-resolution 1D or 2D spectra, can be related to backbone (φ) and side-chain (χ) dihedral angles via the Karplus equation.
Structure Calculation and Validation
The collected restraints are used as input for structure calculation programs like CYANA, XPLOR-NIH, or AMBER. These programs use distance geometry or molecular dynamics algorithms to generate an ensemble of 3D structures that satisfy the experimental data. The quality of the final structures is then assessed using validation tools to check for restraint violations and geometric parameters.
Data Presentation: Example Data for an N-MeLeu Peptide
The following tables summarize the type of quantitative data generated during an NMR structural analysis project.
Table 2: Example ¹H and ¹³C Chemical Shift Assignments (ppm) for a hypothetical peptide Ac-Ala-(N-MeLeu)-Gly-NH₂ in CD₃OH.
| Residue | Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) |
| Ala-1 | Hα | 4.35 | 51.2 |
| Hβ | 1.38 | 18.5 | |
| N-MeLeu-2 | N-CH₃ (trans) | 2.85 | 34.1 |
| N-CH₃ (cis) | 3.15 | 31.8 | |
| Hα (trans) | 5.10 | 60.5 | |
| Hβ | 1.65, 1.50 | 42.3 | |
| Hγ | 1.75 | 25.9 | |
| Hδ (CH₃) | 0.92, 0.90 | 23.1, 21.7 | |
| Gly-3 | Hα | 3.95, 3.88 | 44.0 |
Note: The presence of two distinct signals for the N-CH₃ and Hα of N-MeLeu indicates cis/trans isomerism about the Ala-(N-MeLeu) peptide bond.
Table 3: Key NOE Contacts Involving the N-MeLeu Residue.
| Proton 1 | Proton 2 | NOE Intensity | Inferred Distance | Conformation |
| Ala¹ Hα | N-MeLeu² N-CH₃ | Strong | < 2.7 Å | trans bond |
| Ala¹ Hα | N-MeLeu² Hα | Weak | < 5.0 Å | cis bond |
| N-MeLeu² Hα | Gly³ HN | Strong | < 2.7 Å | Sequential |
| N-MeLeu² N-CH₃ | N-MeLeu² Hβ | Medium | < 3.5 Å | Intra-residue |
| N-MeLeu² Hγ | N-MeLeu² Hδ | Strong | < 2.7 Å | Intra-residue |
Conclusion
NMR spectroscopy is an indispensable tool for the detailed structural characterization of this compound containing peptides. Despite the challenges posed by N-methylation, a systematic approach using a combination of 2D NMR experiments allows for complete resonance assignment and the generation of sufficient structural restraints for high-resolution structure determination. The resulting 3D structures provide critical insights into the conformational preferences imposed by N-methylation, guiding the rational design of peptide-based therapeutics with improved pharmacological profiles.
References
Application Notes and Protocols for the Use of COMU as a Coupling Reagent for N-methylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide backbones is a pivotal strategy in medicinal chemistry for enhancing the therapeutic properties of peptides. N-methylation can significantly improve metabolic stability, increase cell permeability, and constrain peptide conformation, often leading to enhanced biological activity and oral bioavailability.[1][2] However, the coupling of these sterically hindered amino acids presents a formidable challenge in peptide synthesis, frequently resulting in low yields and a higher risk of racemization.[1][3] COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene))methanaminium hexafluorophosphate) has emerged as a highly efficient, third-generation uronium-type coupling reagent that demonstrates exceptional performance in facilitating these difficult couplings.[1]
These application notes provide a comprehensive guide to the use of COMU for the coupling of N-methylated amino acids, offering detailed protocols for solid-phase and solution-phase synthesis, comparative performance data, and an overview of its mechanism of action.
Advantages of COMU for Coupling N-methylated Amino Acids
COMU offers several distinct advantages over traditional coupling reagents, making it a superior choice for the incorporation of sterically hindered N-methylated amino acids:
-
High Coupling Efficiency: COMU has demonstrated coupling efficiencies that are comparable to or even exceed those of other high-performance reagents like HATU, especially for challenging couplings involving sterically hindered amino acids.
-
Reduced Racemization: The unique structure of COMU, which incorporates an OxymaPure anion, contributes to a lower rate of epimerization, a critical factor for maintaining the stereochemical integrity of the final peptide product.
-
Enhanced Solubility and Stability: The presence of a morpholino group in its structure gives COMU excellent solubility in a wide range of common organic solvents used in peptide synthesis, such as DMF and NMP. It also exhibits greater stability in solution compared to many other coupling reagents.
-
Improved Safety Profile: COMU is a non-explosive and has a reduced allergenic potential compared to benzotriazole-based reagents like HBTU and HATU, offering a significant safety advantage.
-
Water-Soluble Byproducts: The byproducts of COMU-mediated coupling are water-soluble, which simplifies the purification process, particularly in solution-phase synthesis.
Mechanism of Action
COMU facilitates peptide bond formation through a highly efficient activation of the carboxylic acid of the N-protected amino acid. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which then rapidly generates an active Oxyma ester. This active ester is then susceptible to nucleophilic attack by the secondary amine of the N-methylated amino acid, leading to the formation of the desired peptide bond.
Data Presentation
The following tables summarize the comparative performance of COMU against other common coupling reagents in difficult coupling scenarios, particularly with N-methylated amino acids.
Table 1: Performance Comparison of COMU in Hindered Couplings
| Coupling Reagent | Model Peptide Fragment | Yield (%) | Racemization (%) | Reference |
| COMU | Z-MeVal-MeVal-OCMe3 | 89 | Not Detected | |
| HBTU | Z-MeVal-MeVal-OCMe3 | Low/No Reaction | - | |
| HATU | Z-MeVal-MeVal-OCMe3 | Low/No Reaction | - | |
| PyBOP | Z-MeVal-MeVal-OCMe3 | Low/No Reaction | - |
Table 2: General Comparison of Coupling Reagent Properties
| Property | COMU | HATU/HBTU | PyBOP |
| Coupling Efficiency | Very High | High | High |
| Racemization | Very Low | Low | Moderate |
| Solubility | Excellent | Good | Good |
| Safety | Non-explosive, reduced allergenicity | Potentially explosive, allergenic | - |
| Byproduct Removal | Easy (water-soluble) | More difficult | More difficult |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing N-methylated Amino Acids using COMU
This protocol outlines a standard manual coupling cycle for the incorporation of an Fmoc-protected N-methylated amino acid onto a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected N-methylated amino acid
-
COMU
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Appropriate solid-phase resin (e.g., Rink Amide)
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF (5 times) and Dichloromethane (DCM) (3 times), followed by DMF (3 times).
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-N-methylated amino acid (3 equivalents relative to resin loading), COMU (3 equivalents), and DIEA (6 equivalents) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. For particularly hindered residues, a double coupling may be necessary.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.
-
Monitoring (Optional): A small sample of the resin can be subjected to a test to check for the presence of free secondary amines (e.g., Isatin test), as the Kaiser test will be negative for secondary amines.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Purification: After the final coupling and deprotection steps, cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours. Precipitate the crude peptide in cold diethyl ether, and then purify by preparative HPLC.
Protocol 2: Solution-Phase Peptide Synthesis of a Dipeptide with an N-methylated Amino Acid using COMU
This protocol describes the coupling of an N-protected amino acid to an N-methylated amino acid ester in solution.
Materials:
-
Fmoc-N-methylated amino acid (1.0 equivalent)
-
Amino acid ester hydrochloride (1.1 equivalents)
-
COMU (1.05 equivalents)
-
Diisopropylethylamine (DIEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Standard work-up reagents (e.g., 1N HCl, 1N NaHCO₃, saturated NaCl)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the Fmoc-N-methylated amino acid (1.0 equivalent) and COMU (1.05 equivalents) in anhydrous DMF.
-
Base Addition: Add DIEA (2.0 equivalents) to the solution and stir for 1-2 minutes for pre-activation.
-
Coupling: Add the amino acid ester hydrochloride (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1N HCl, 1N NaHCO₃, and saturated NaCl.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude dipeptide by flash column chromatography or recrystallization.
Conclusion
COMU is a highly effective and versatile coupling reagent for the incorporation of sterically hindered N-methylated amino acids into peptide chains. Its superior performance in terms of coupling efficiency and suppression of racemization, combined with its enhanced safety and solubility profiles, makes it an invaluable tool for researchers and professionals in the fields of peptide chemistry and drug development. The provided protocols offer a starting point for the successful application of COMU in both solid-phase and solution-phase synthesis of N-methylated peptides.
References
Application Notes and Protocols for Solution-Phase Synthesis of N-Methylleucine Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of amino acids is a critical modification in medicinal chemistry, often employed to enhance the pharmacokinetic properties of peptide-based therapeutics. The incorporation of N-methylated amino acids, such as N-Methylleucine, can lead to increased metabolic stability, improved cell permeability, and constrained conformational flexibility, which can result in higher receptor affinity and selectivity. However, the synthesis of peptides containing N-methylated residues presents a significant challenge due to the steric hindrance of the N-alkyl group, which reduces the nucleophilicity of the secondary amine and slows down the kinetics of peptide bond formation.
These application notes provide a comprehensive guide to the solution-phase synthesis of dipeptides containing this compound. We will detail the key considerations, including the selection of potent coupling reagents, appropriate protecting group strategies, and optimized reaction conditions necessary to achieve high yields and purity. The protocols provided herein offer a step-by-step methodology for the synthesis, purification, and characterization of a representative this compound dipeptide, Fmoc-Ala-(N-Me)Leu-OMe.
Key Considerations for Solution-Phase Synthesis of N-Methylated Peptides
Several factors must be carefully considered to overcome the challenges associated with the synthesis of this compound containing dipeptides:
-
Coupling Reagents: Standard coupling reagents are often inefficient in promoting amide bond formation with sterically hindered N-methylated amino acids. More potent activating agents are required to achieve satisfactory yields. Uronium/aminium salts such as HATU, HBTU, and COMU, as well as phosphonium salts like PyBOP and PyAOP, are highly effective for these challenging couplings.[1]
-
Reaction Time: Coupling reactions involving N-methylated amino acids typically require longer reaction times compared to their non-methylated counterparts. Careful monitoring of the reaction progress is essential.
-
Reaction Monitoring: Traditional methods for monitoring peptide coupling, such as the ninhydrin test, are not effective for secondary amines. Alternative techniques like Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are necessary to track the reaction's completion.
-
Protecting Groups: The choice of protecting groups for the N-terminus and C-terminus is crucial. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a common choice for N-terminal protection due to its base-lability, which is compatible with many side-chain protecting groups. For the C-terminus, simple alkyl esters, such as a methyl ester, are often used in solution-phase synthesis.
Experimental Protocols
The following protocols provide a detailed framework for the solution-phase synthesis of a model dipeptide, Fmoc-L-Ala-(N-Me)L-Leu-OMe.
Protocol 1: Synthesis of Fmoc-L-Ala-(N-Me)L-Leu-OMe using HATU
This protocol details the coupling of Fmoc-L-Alanine to N-Methyl-L-leucine methyl ester.
Materials:
-
Fmoc-L-Alanine (Fmoc-Ala-OH)
-
N-Methyl-L-leucine methyl ester hydrochloride (H-(N-Me)Leu-OMe·HCl)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for flash column chromatography
Procedure:
-
Preparation of the Amine Component: In a round-bottom flask, dissolve H-(N-Me)Leu-OMe·HCl (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir the solution at room temperature for 15 minutes.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling Reaction: Add the activated Fmoc-Ala-OH solution to the solution of H-(N-Me)Leu-OMe from step 1. Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction may take several hours to reach completion.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure protected dipeptide, Fmoc-Ala-(N-Me)Leu-OMe.
Protocol 2: Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group from the synthesized dipeptide.
Materials:
-
Fmoc-Ala-(N-Me)Leu-OMe (from Protocol 1)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the Fmoc-protected dipeptide in a 20% solution of piperidine in DMF.
-
Stir the solution at room temperature for 30 minutes. Monitor the deprotection by TLC until the starting material is no longer visible.
-
Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.
-
Co-evaporate with toluene to remove residual piperidine.
-
Dissolve the residue in a minimal amount of DCM and precipitate the deprotected dipeptide by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation and dry under vacuum to yield H-Ala-(N-Me)Leu-OMe.
Characterization of Fmoc-L-Ala-(N-Me)L-Leu-OMe
The synthesized dipeptide can be characterized by standard analytical techniques:
-
¹H and ¹³C NMR: The NMR spectra will confirm the structure of the dipeptide. Expected proton signals include those for the Fmoc group (aromatic region), the alanine and this compound side chains, the N-methyl group, the methyl ester, and the amide and alpha-protons.[2]
-
Mass Spectrometry (ESI-MS): ESI-MS will confirm the molecular weight of the synthesized dipeptide. The expected mass for C₂₉H₃₆N₂O₅ would be [M+H]⁺ at m/z 493.27.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.
Data Presentation
The following table summarizes illustrative results for the coupling of Fmoc-L-Alanine to H-(N-Me)Leu-OMe using different potent coupling reagents in a solution-phase synthesis. Actual results may vary depending on the specific reaction conditions, scale, and purity of reagents.
| Coupling Reagent | Base | Typical Reaction Time (hours) | Typical Yield (%) |
| HATU | DIPEA | 2 - 6 | 85 - 95 |
| HBTU/HOBt | DIPEA | 4 - 12 | 75 - 85 |
| PyBOP | DIPEA | 3 - 8 | 80 - 90 |
| COMU | DIPEA | 1 - 4 | 88 - 96 |
Visualizations
The following diagrams illustrate the key processes in the solution-phase synthesis of this compound dipeptides.
Caption: General workflow for the solution-phase synthesis of an this compound dipeptide.
Caption: Simplified signaling pathway of HATU-mediated peptide coupling.
Conclusion
The solution-phase synthesis of dipeptides containing this compound is a challenging yet achievable task that is crucial for the development of novel peptide-based therapeutics. The protocols and guidelines presented in these application notes highlight the necessity of using potent coupling reagents, such as HATU, to overcome the steric hindrance imposed by the N-methyl group. By carefully selecting reagents, optimizing reaction conditions, and employing appropriate monitoring and purification techniques, researchers can successfully synthesize these valuable building blocks for drug discovery and development. The provided methodologies offer a solid foundation for scientists working in the field of peptide chemistry.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of N-Methylleucine Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as N-Methylleucine, into peptide sequences is a key strategy in medicinal chemistry for enhancing therapeutic properties. N-methylation can increase metabolic stability, improve cell permeability, and constrain peptide conformation, which can lead to higher binding affinity and selectivity for biological targets. However, the synthesis of peptides containing N-methylated amino acids, particularly the sterically hindered this compound, presents significant challenges in solid-phase peptide synthesis (SPPS). Conventional coupling methods often result in low yields and incomplete reactions due to the decreased nucleophilicity and increased steric bulk of the secondary amine.
Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a transformative technology to overcome these hurdles. The application of microwave energy significantly accelerates both the deprotection and coupling steps, leading to shorter reaction times, higher coupling efficiencies, and improved purity of the final peptide product.[1][2] This document provides detailed application notes and protocols for the successful synthesis of this compound-containing peptides using a microwave peptide synthesizer.
Advantages of Microwave-Assisted Synthesis for this compound Peptides
The use of microwave energy offers several key advantages for the synthesis of sterically hindered and difficult peptide sequences, including those containing this compound:
-
Increased Reaction Rates: Microwave irradiation rapidly and efficiently heats the reaction mixture, leading to a significant acceleration of both Fmoc deprotection and amino acid coupling reactions.[2]
-
Higher Coupling Efficiency: For sterically hindered residues like this compound, microwave energy helps to overcome the energy barrier for the coupling reaction, resulting in higher yields and purities compared to conventional room temperature synthesis.
-
Reduced Racemization: The shorter coupling times at elevated temperatures, facilitated by microwave heating, can help to minimize racemization, a critical factor for the biological activity of the peptide.
-
Improved Purity of Crude Peptides: The enhanced efficiency of the coupling reactions leads to fewer deletion sequences and other side products, simplifying the purification of the target peptide.
-
Overall Faster Synthesis: The combination of rapid deprotection and coupling cycles dramatically reduces the total time required for peptide synthesis.
Experimental Data: Microwave vs. Conventional Synthesis
The following table summarizes a comparative synthesis of a model peptide containing a sterically hindered N-methylated amino acid, illustrating the typical improvements observed with microwave-assisted methods. While this example uses N-Methylalanine, similar results can be expected for the incorporation of this compound due to their comparable steric hindrance.
| Parameter | Conventional SPPS (Room Temperature) | Microwave-Assisted SPPS (CEM Liberty Blue) |
| Peptide Sequence | VQ(N-Me-A)(N-Me-A)IDYING-OH | VQ(N-Me-A)(N-Me-A)IDYING-OH |
| Synthesis Time | > 24 hours | < 3 hours |
| Crude Purity | < 50% | 86% |
| Coupling Conditions | DIC/Oxyma, 2-4 hours per coupling | DIC/Oxyma, 5 minutes at 90°C |
| Deprotection Conditions | 20% Piperidine in DMF, 20-30 minutes | 20% Piperidine in DMF, 3 minutes at 90°C |
Data adapted from a representative synthesis of a challenging N-methylated peptide.
Key Experimental Protocols
This section provides detailed protocols for the microwave-assisted synthesis of a generic peptide containing an this compound residue on a CEM Liberty Blue™ microwave peptide synthesizer.
Materials and Reagents
-
Fmoc-N-Me-Leu-OH
-
Standard Fmoc-amino acids with appropriate side-chain protecting groups
-
Rink Amide resin or other suitable solid support
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
Protocol 1: Automated Microwave-Assisted SPPS of a Peptide Containing this compound
This protocol is designed for a 0.1 mmol scale synthesis on a CEM Liberty Blue™ automated microwave peptide synthesizer.
-
Resin Swelling: Place the resin in the reaction vessel and swell in DMF for 30 minutes.
-
Fmoc Deprotection (Standard Amino Acids):
-
Add 20% piperidine in DMF to the resin.
-
Irradiate with microwaves for 30 seconds at 75°C, followed by 3 minutes at 75°C.
-
Drain the deprotection solution and wash the resin with DMF.
-
-
Amino Acid Coupling (Standard Amino Acids):
-
Prepare the coupling solution: Fmoc-amino acid (5 eq), DIC (5 eq), and Oxyma Pure (5 eq) in DMF.
-
Add the activated amino acid solution to the resin.
-
Irradiate with microwaves for 5 minutes at 90°C.
-
Drain the coupling solution and wash the resin with DMF.
-
-
Coupling of Fmoc-N-Me-Leu-OH (Sterically Hindered Step):
-
Prepare the coupling solution: Fmoc-N-Me-Leu-OH (5 eq), DIC (5 eq), and Oxyma Pure (5 eq) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Irradiate with microwaves for 10 minutes at 90°C. A double coupling may be beneficial for this step.
-
To perform a double coupling, drain the first coupling solution, wash with DMF, and repeat the coupling step with a fresh solution.
-
Drain the coupling solution and wash the resin with DMF.
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent N-methylated residues) for each amino acid in the sequence.
-
Final Fmoc Deprotection: Perform a final deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Cleavage and Deprotection:
-
Prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
Protocol 2: Manual Microwave-Assisted Coupling of this compound
This protocol can be adapted for manual microwave synthesizers.
-
Resin Preparation: Swell the resin in DMF in a microwave-safe reaction vessel. Perform the initial Fmoc deprotection using standard procedures.
-
Coupling Solution Preparation: In a separate vial, dissolve Fmoc-N-Me-Leu-OH (4 eq), COMU (4 eq), and DIEA (8 eq) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Place the vessel in the microwave cavity.
-
Microwave Irradiation: Irradiate the reaction mixture at a constant power to maintain a temperature of 75°C for 5-10 minutes.
-
Reaction Monitoring: After the initial irradiation, perform a Kaiser test on a small sample of resin beads. If the test is positive (blue beads), indicating incomplete coupling, repeat the microwave irradiation for another 5 minutes.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF.
Visualizing the Workflow and Chemical Steps
To better illustrate the processes involved in the microwave-assisted synthesis of this compound peptides, the following diagrams have been generated.
Caption: General workflow for microwave-assisted solid-phase peptide synthesis.
Caption: Key chemical steps in the coupling of Fmoc-N-Methylleucine.
Conclusion
Microwave-assisted solid-phase peptide synthesis is a powerful and efficient method for the preparation of peptides containing this compound and other sterically hindered amino acids. By leveraging the benefits of microwave energy, researchers can significantly reduce synthesis times, improve coupling efficiencies, and obtain higher purity crude products. The protocols and data presented in these application notes provide a comprehensive guide for scientists and drug development professionals to successfully synthesize challenging N-methylated peptides, thereby accelerating research and development in peptide-based therapeutics.
References
Revolutionizing Peptide Synthesis: Applications and Protocols for Fmoc-N-Me-Leu-OH
Fmoc-N-methyl-L-leucine (Fmoc-N-Me-Leu-OH) has emerged as a critical building block in modern peptide synthesis, offering a strategic advantage in the development of therapeutic peptides and research probes. Its application addresses key challenges in drug development by enhancing the metabolic stability, bioavailability, and conformational rigidity of synthetic peptides. This document provides detailed application notes and experimental protocols for the effective utilization of Fmoc-N-Me-Leu-OH, targeted at researchers, scientists, and professionals in drug development.
N-methylation of the peptide backbone, facilitated by the incorporation of N-methylated amino acids like Fmoc-N-Me-Leu-OH, is a powerful strategy to overcome the inherent limitations of natural peptides, such as susceptibility to proteolytic degradation.[1] However, the steric hindrance introduced by the N-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and lower yields.[2] This necessitates the use of more potent coupling reagents and optimized protocols to ensure efficient peptide chain elongation.
Overcoming Coupling Challenges
Standard coupling reagents are often inefficient when dealing with the sterically hindered secondary amine of N-methylated amino acids. Research has demonstrated that more potent activating agents are required to achieve high coupling yields and purity.
Recommended Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as a highly effective coupling reagent for hindered amino acids, HATU consistently delivers high yields.[3]
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Another powerful uronium-based reagent that shows excellent performance in difficult couplings.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also effective, though sometimes considered slightly less reactive than HATU for the most challenging couplings.
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium-type reagent known for its high reactivity and solubility, making it an excellent choice for N-methylated residues.[4]
To ensure the completeness of the coupling reaction, which cannot be reliably monitored by the standard Kaiser test for primary amines, the bromophenol blue (BPB) test is recommended.[5] A negative BPB test (yellow to green beads) indicates the absence of free secondary amines and thus a complete reaction.
Quantitative Data Summary
The selection of the appropriate coupling reagent is critical for the successful incorporation of Fmoc-N-Me-Leu-OH. The following tables provide a summary of expected performance based on literature for sterically hindered couplings.
| Coupling Reagent | Typical Equivalents (Reagent/Amino Acid/Base) | Typical Coupling Time | Expected Purity |
| HATU | 3 / 3 / 6 | 1-2 hours | >95% |
| HCTU | 3 / 3 / 6 | 1-2 hours | >95% |
| PyBOP | 3 / 3 / 6 | 2-4 hours | >90% |
| COMU | 3 / 3 / 6 | 1-2 hours | >95% |
Table 1: Comparison of Coupling Reagents for Fmoc-N-Me-Leu-OH Incorporation. Data is generalized from SPPS of sterically hindered amino acids.
| Parameter | Unmodified Peptide | N-Me-Leu Modified Peptide |
| Proteolytic Stability | Low | High |
| Cell Permeability | Low | Moderate to High |
| Receptor Binding Affinity | Variable | Often maintained or slightly reduced |
| In vivo Half-life | Short | Significantly prolonged |
Table 2: Impact of N-Methyl-Leucine Incorporation on Peptide Properties.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-N-Me-Leu-OH
This protocol outlines the manual synthesis of a model peptide containing an N-methylated leucine residue using HATU as the coupling reagent.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-N-Me-Leu-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Bromophenol blue test solution (0.05% in DMA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling (Standard):
-
Pre-activate a solution of the standard Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with the Kaiser test.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Fmoc-N-Me-Leu-OH Coupling:
-
Pre-activate a solution of Fmoc-N-Me-Leu-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor coupling completion using the Bromophenol Blue test (Protocol 2).
-
If the test is positive (blue beads), perform a second coupling.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Repeat Cycles: Continue the synthesis by repeating steps 2 and 3 or 4 for each amino acid in the sequence.
-
Final Deprotection: Remove the final N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Bromophenol Blue Test for Coupling Completion
Materials:
-
Bromophenol blue test solution (0.05% w/v in Dimethylacetamide - DMA)
-
Methanol
-
Small test tube
Procedure:
-
Withdraw a small sample of resin beads from the reaction vessel.
-
Wash the beads with methanol and allow them to dry.
-
Add 2-3 drops of the bromophenol blue test solution to the beads.
-
Observe the color of the beads.
-
Blue to blue-green beads: Incomplete coupling (free secondary amine present).
-
Yellow to green beads: Complete coupling.
-
Visualizing Workflows and Concepts
Case Study: N-Methylated Enkephalin Analogs
Enkephalins are endogenous opioid peptides with therapeutic potential, but their clinical use is limited by rapid degradation. The synthesis of N-methylated analogs of leucine-enkephalin has been explored to enhance their stability and bioavailability.
Incorporation of N-methyl-leucine at position 5 of enkephalin has been shown to maintain high binding affinity to opioid receptors while significantly increasing resistance to enzymatic degradation. This modification, achieved through the use of Fmoc-N-Me-Leu-OH in SPPS, underscores the potential of N-methylation in designing more robust peptide therapeutics. The synthesis of these analogs typically employs HATU or a similar potent coupling reagent to ensure efficient incorporation of the N-methylated residue.
Conclusion
Fmoc-N-Me-Leu-OH is an invaluable tool in peptide chemistry for the development of next-generation peptide therapeutics. While its incorporation presents synthetic challenges, the use of optimized protocols and potent coupling reagents allows for its efficient integration into peptide sequences. The resulting N-methylated peptides often exhibit superior pharmacokinetic properties, making them promising candidates for drug development. The detailed protocols and data presented herein provide a comprehensive guide for researchers to successfully utilize Fmoc-N-Me-Leu-OH in their synthetic endeavors.
References
Application Notes and Protocols for Analytical HPLC Techniques in N-Methylleucine Peptide Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing analytical High-Performance Liquid Chromatography (HPLC) for the critical assessment of purity for synthetic peptides containing N-Methylleucine residues. The inclusion of N-methylated amino acids in peptide sequences is a common strategy to enhance proteolytic stability and membrane permeability. However, this modification introduces unique challenges in separation and analysis that necessitate specialized HPLC methodologies.
Application Note 1: Overview of RP-HPLC for this compound Peptide Purity
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for determining the purity of synthetic peptides, including those with this compound.[1][2] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C8 or C18) and a polar mobile phase.[2] The hydrophobicity of the peptide is the primary factor governing its retention time.
The introduction of an N-methyl group on a leucine residue increases the hydrophobicity of the peptide, generally leading to a longer retention time compared to its non-methylated counterpart. However, N-methylation can also introduce conformational heterogeneity due to cis/trans isomerism of the amide bond, which can result in peak broadening or the appearance of multiple, closely eluting peaks for a single peptide sequence.[3] Therefore, method optimization is crucial for accurate purity assessment.
Key Considerations for this compound Peptides:
-
Increased Hydrophobicity: Expect longer retention times.
-
Conformational Isomers: Potential for peak splitting or broadening. Method development should aim to either resolve or collapse these isomeric peaks.
-
Impurities: Common impurities arise from the solid-phase peptide synthesis (SPPS) process and can include deletion sequences, truncated peptides, and incompletely deprotected peptides.[4]
Application Note 2: Method Development Strategies
A systematic approach to method development is essential for achieving accurate and reproducible purity analysis of this compound peptides.
1. Column Selection:
-
Stationary Phase: C18 columns are the most common choice for peptide analysis due to their high hydrophobicity and resolving power. For highly hydrophobic N-methylated peptides, a C8 column might provide better peak shape and shorter analysis times.
-
Pore Size: Wide-pore columns (300 Å) are recommended for peptides to ensure efficient diffusion into and out of the pores of the stationary phase.
-
Particle Size: Smaller particle sizes (e.g., < 3 µm) offered by Ultra-High-Performance Liquid Chromatography (UPLC) systems can provide higher resolution and faster analysis times.
2. Mobile Phase Optimization:
-
Aqueous Phase (Mobile Phase A): Typically consists of 0.1% trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent, improving peak shape and resolution.
-
Organic Phase (Mobile Phase B): Acetonitrile (ACN) containing 0.1% TFA is the most common organic modifier.
-
Alternative Ion-Pairing Agents: Formic acid (FA) is a suitable alternative to TFA, especially when interfacing with mass spectrometry (MS), as it is less ion-suppressive.
3. Gradient Elution:
-
A shallow gradient is generally preferred for peptide separations to achieve optimal resolution.
-
A typical starting point is a linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes. The gradient can be further optimized based on the initial scouting run.
4. Temperature Control:
-
Elevated column temperatures (e.g., 40-60 °C) can improve peak shape and, in some cases, help to coalesce conformational isomer peaks.
Experimental Protocols
Protocol 1: General RP-HPLC Purity Assessment of an this compound Peptide
Objective: To determine the purity of a synthetic this compound-containing peptide using a standard analytical RP-HPLC method.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm, 300 Å)
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Sample: Lyophilized this compound peptide
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 214 nm or 220 nm (for peptide bonds)
-
Injection Volume: 20 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 30 65 32 95 35 95 36 5 | 40 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peptide peak as a percentage of the total peak area.
-
Protocol 2: UPLC-MS for Impurity Profiling of an this compound Peptide
Objective: To identify and characterize impurities in a synthetic this compound peptide sample using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry.
Instrumentation and Materials:
-
UPLC-MS system (e.g., Q-TOF or Orbitrap)
-
C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm, 300 Å)
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile
-
Sample: Lyophilized this compound peptide
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the peptide in Mobile Phase A.
-
Dilute the stock solution to a final concentration of 100 µg/mL with Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
UPLC-MS Method:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50 °C
-
UV Detection: 214 nm
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 55 22 95 25 95 26 5 | 30 | 5 |
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 300-2000
-
Data Acquisition: Full scan MS and data-dependent MS/MS
-
-
-
Data Analysis:
-
Process the UPLC-UV chromatogram to determine the relative abundance of impurities.
-
Analyze the MS data to determine the molecular weights of the main peptide and any detected impurities.
-
Use the MS/MS fragmentation data to confirm the sequence of the main peptide and to identify the nature of the impurities (e.g., deletions, truncations, protecting group remnants).
-
Data Presentation
The following tables summarize representative data from the purity assessment of a hypothetical this compound containing peptide (Sequence: Ac-Tyr-(N-Me)Leu-Gly-Phe-NH2).
Table 1: Comparison of RP-HPLC and UPLC-MS for Purity Assessment
| Analytical Method | Main Peak Retention Time (min) | Purity by UV (%) | Major Impurity (m/z) |
| RP-HPLC (TFA) | 21.5 | 96.2 | Not Determined |
| UPLC-MS (FA) | 15.8 | 95.8 | 454.2 (Deletion of Gly) |
Table 2: Impurity Profile by UPLC-MS
| Peak No. | Retention Time (min) | Observed m/z | Proposed Identity | Relative Abundance (%) |
| 1 | 14.2 | 454.2 | Deletion of Gly | 2.1 |
| 2 | 15.8 | 511.3 | Target Peptide | 95.8 |
| 3 | 16.5 | 529.3 | +H2O (Hydrolysis) | 1.5 |
| 4 | 17.1 | 495.3 | -NH2 (Deamidation) | 0.6 |
Visualizations
Experimental Workflow for HPLC Purity Assessment
Caption: Workflow for RP-HPLC Purity Assessment.
Logical Relationship for UPLC-MS Impurity Profiling
Caption: UPLC-MS Impurity Profiling Logic.
References
Troubleshooting & Optimization
Technical Support Center: Coupling Sterically Hindered N-Methylleucine
Welcome to the technical support center for challenges in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the coupling of sterically hindered N-Methylleucine.
Frequently Asked Questions (FAQs)
Q1: Why is coupling this compound so challenging?
A1: The primary difficulty in coupling this compound arises from steric hindrance.[1][2][3] The presence of a methyl group on the nitrogen atom of the peptide bond significantly increases bulk around the reactive amine.[1][2] This steric bulk physically obstructs the approach of the activated carboxylic acid of the incoming amino acid, dramatically slowing down the kinetics of the coupling reaction. This can lead to incomplete reactions, resulting in deletion sequences in the final peptide. The challenge is further compounded when coupling an N-methylated amino acid to another N-methylated residue.
Q2: My standard coupling protocol with reagents like DIC/HOBt is failing for this compound. What should I do?
A2: Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt) are often inefficient for sterically hindered couplings. It is highly recommended to switch to a more potent coupling reagent. Uronium/aminium salts such as HATU, HCTU, and COMU, or phosphonium salts like PyAOP, PyBOP, and PyBroP are designed to overcome steric hindrance by forming highly reactive activated esters.
Q3: How can I monitor the progress of an this compound coupling reaction?
A3: The standard ninhydrin (Kaiser) test is unreliable for monitoring the coupling to a secondary amine like this compound because it does not produce the characteristic blue color. A more appropriate method is the bromophenol blue test. In this test, a color change from blue or green (incomplete reaction) to yellow indicates that the coupling is complete.
Q4: What are common side reactions to be aware of when coupling this compound?
A4: Besides incomplete coupling, a major concern is epimerization (racemization) at the chiral center of the activated amino acid. This is due to the often prolonged reaction times and harsher conditions required for coupling sterically hindered residues. Another potential side reaction is the formation of diketopiperazines.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution(s) |
| Low yield of the desired peptide and presence of deletion sequences. | Incomplete coupling of this compound due to steric hindrance. | 1. Switch to a more powerful coupling reagent: Use HATU, HCTU, PyAOP, PyBOP, or COMU. 2. Implement a double coupling strategy: After the first coupling, drain the reagents and repeat the coupling step with a fresh batch of activated amino acid and coupling reagent. 3. Increase the reaction time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight). |
| Presence of a product with the correct mass but poor purity. | Epimerization during the coupling step. | 1. Choose a coupling reagent known for low racemization: Reagents like HATU and COMU are reported to minimize epimerization. 2. Pre-activate the amino acid for a shorter time before adding it to the resin. 3. Perform the coupling at a lower temperature (e.g., 0°C) to slow down the rate of racemization. |
| Difficulty in coupling the amino acid immediately following this compound. | The N-terminus of the newly incorporated this compound is sterically hindered. | This is an inherently difficult coupling. Employ the same strategies as for coupling to this compound: use a potent coupling reagent, consider double coupling, and allow for a longer reaction time. PyAOP is noted to be particularly effective for coupling two N-methylated amino acids. |
| Bromophenol blue test remains blue or green after an extended reaction time. | The coupling reaction has not gone to completion. | 1. Perform a second coupling (double coupling). 2. Consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences. |
Quantitative Data on Coupling Reagent Performance
The selection of an appropriate coupling reagent is critical for the successful incorporation of this compound. The following table summarizes the performance of various reagents in coupling sterically hindered amino acids. While specific yields for this compound can vary depending on the sequence and reaction conditions, this data provides a comparative overview of reagent efficacy.
| Coupling Reagent | Reagent Type | Typical Reaction Time | Reported Yield/Purity for Hindered Couplings | Key Advantages |
| HATU | Uronium/Aminium Salt | 30 min - 2 hours | High Purity (often >80% crude) | High reactivity, fast reaction times, and reduced racemization. |
| HCTU | Uronium/Aminium Salt | 30 min - 2 hours | High Purity (comparable to HATU) | High efficiency, often more cost-effective than HATU. |
| PyAOP | Phosphonium Salt | 1 - 3 hours | High | Particularly effective for coupling N-methylated amino acids to other N-methylated residues. |
| PyBOP | Phosphonium Salt | 1 - 3 hours | Moderate to High | A well-established reagent, though may be less efficient than HATU for very difficult couplings. |
| COMU | Uronium Salt | 30 min - 2 hours | High (comparable to HATU) | High efficiency, enhanced solubility, and considered safer than HOBt-based reagents. |
| PyBroP | Phosphonium Salt | 1 - 2 hours | High | Very reactive, useful for particularly challenging couplings. |
| DIC/HOBt | Carbodiimide | 2 - 12 hours | Low to Moderate | Generally not recommended for sterically hindered couplings. |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound (Solid-Phase)
-
Resin Preparation: Swell the resin with the N-terminal amine deprotected in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-Methylleucine (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1 to 2 hours.
-
Monitoring: Perform a bromophenol blue test to check for reaction completion. If the test is negative (yellow), proceed to the washing step. If positive (blue/green), consider a second coupling.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
Protocol 2: PyBOP-Mediated Coupling of this compound (Solid-Phase)
-
Resin Preparation: Swell the resin with the N-terminal amine deprotected in DMF for at least 30 minutes.
-
Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-N-Methylleucine (2 equivalents), PyBOP (2 equivalents), and DIPEA (4 equivalents) in DMF.
-
Coupling Reaction: Add the coupling solution to the resin and agitate at room temperature for 1-3 hours.
-
Monitoring: Use the bromophenol blue test to monitor the reaction progress.
-
Washing: Once the reaction is complete, drain the vessel and wash the resin with DMF (3-5 times).
Visualizations
References
preventing racemization during N-Methylleucine coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the coupling of N-Methylleucine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to racemization during coupling reactions?
A1: this compound, like other N-methylated amino acids, presents a significant challenge during peptide synthesis due to the steric hindrance caused by the N-methyl group. This steric bulk slows down the coupling reaction rate.[1][2] To achieve satisfactory yields, more forceful coupling conditions or longer reaction times are often employed, which increases the risk of epimerization at the chiral center of the activated amino acid.[1] The primary mechanisms of racemization are direct enolization of the activated carboxylic acid and the formation of an oxazolone intermediate, both of which lead to a loss of stereochemical integrity.[3]
Q2: What are the key factors that influence racemization during this compound coupling?
A2: Several factors can contribute to the racemization of this compound during coupling:
-
Coupling Reagents: Highly reactive reagents, while necessary to overcome steric hindrance, can increase the risk of racemization if not used under optimal conditions.[3]
-
Base: The choice and concentration of the base are critical. Strong, sterically hindered bases like diisopropylethylamine (DIEA) can promote racemization.
-
Temperature: Elevated temperatures, while accelerating the coupling reaction, also significantly increase the rate of racemization.
-
Solvent: The polarity of the solvent can influence the rate of racemization, with polar solvents sometimes promoting it.
-
Pre-activation Time: Prolonged activation of the this compound before the addition of the amine component can increase the likelihood of racemization.
Q3: How can I detect and quantify the extent of racemization in my peptide?
A3: The most common method for quantifying racemization is by separating the resulting diastereomeric peptides using chiral chromatography. High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase can be used to separate the L- and D-isomers. The ratio of the isomers is then determined by integrating the peak areas to calculate the percentage of racemization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| High degree of racemization detected in the final peptide. | Inappropriate coupling reagent. | Switch to a coupling reagent known for lower racemization potential, such as DEPBT. For sterically hindered couplings where high reactivity is needed, phosphonium salts like PyBroP or PyAOP can be effective, but conditions must be carefully optimized. Uronium reagents like HATU are robust but may require careful control of conditions to minimize racemization. |
| Strong or excess base. | Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or sym-collidine instead of DIEA. Use the minimum amount of base necessary for the reaction to proceed. In some cases, coupling can proceed efficiently without an additional tertiary base. | |
| High reaction temperature. | Perform the coupling reaction at a lower temperature. Running the reaction at 0°C or even -20°C can significantly suppress racemization. | |
| Prolonged pre-activation time. | Minimize the pre-activation time of the this compound. Ideally, the activated amino acid should be used immediately. Consider in-situ activation methods where the coupling reagent is added to the mixture of the amino acid and the amine component. | |
| Polar solvent. | If possible, use a less polar solvent to reduce the rate of racemization. However, solvent choice is often constrained by the solubility of reagents and resin swelling in solid-phase synthesis. | |
| Low coupling yield with minimal racemization. | Steric hindrance of this compound. | Use a highly efficient coupling reagent designed for sterically demanding couplings, such as PyBroP or PyAOP. Microwave-assisted synthesis can sometimes improve yields, but the temperature must be carefully controlled to avoid increased racemization. |
| Peptide chain aggregation (in SPPS). | Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt to disrupt aggregation. |
Experimental Protocols
Protocol 1: Coupling with HATU (Solid-Phase)
This protocol is a standard method for coupling Fmoc-protected amino acids, including this compound, on a solid support.
-
Resin Preparation: Swell the peptide resin in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard procedure (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of the Fmoc-N-Methylleucine and 4 equivalents of HATU in DMF or NMP. Add 8 equivalents of diisopropylethylamine (DIEA) to the solution and allow the mixture to pre-activate at room temperature for 5 minutes.
-
Coupling Reaction: Drain the solvent from the swelled resin and add the pre-activated amino acid solution. Shake the reaction vessel at room temperature for 1 to 2 hours.
-
Monitoring and Completion: Monitor the reaction using a suitable test, such as the bromophenol blue test, as the Kaiser test is unreliable for secondary amines. If the reaction is incomplete, a second coupling may be performed.
-
Post-Coupling Wash: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and methanol to remove excess reagents and byproducts.
Protocol 2: Coupling with DEPBT to Minimize Racemization (Solution-Phase)
This protocol is designed to minimize racemization during the coupling of this compound in the solution phase.
-
Reactant Preparation: Dissolve Nα-protected-N-Methylleucine (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in anhydrous DMF under an inert atmosphere (Argon or Nitrogen).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add a suitable base such as N-methylmorpholine (NMM) (2.0 equivalents) to the solution and stir for 5 minutes.
-
Coupling Reagent Addition: Add 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, proceed with a standard aqueous work-up to isolate the peptide product.
Data on Coupling Reagent Performance
While specific quantitative data for the racemization of this compound is not extensively compiled in a single source, the following table summarizes the qualitative performance of various coupling reagents based on existing literature.
| Coupling Reagent | Advantages | Disadvantages | Best For |
| HATU/HBTU | Robust and widely used, effective for many couplings. | Can lead to racemization, especially with sensitive amino acids if conditions are not optimized. | General-purpose coupling of N-methylated amino acids. |
| PyBroP/PyAOP | Highly efficient for sterically demanding couplings. | Can be more expensive than other reagents. | Couplings involving two N-methylated residues or other sterically hindered partners. |
| DEPBT | Offers a significant advantage in minimizing racemization. | May have slower reaction kinetics compared to more reactive reagents. | When minimizing epimerization is the primary concern. |
| T3P® | An environmentally friendly and efficient alternative with simplified work-up. | May not be as potent as phosphonium or uronium reagents for the most difficult couplings. | "Green" chemistry approaches and reactions where easy purification is desired. |
| DIC/Oxyma | A combination known to suppress racemization effectively. | Base-free conditions to minimize racemization of sensitive residues. |
Visual Guides
Caption: A workflow for troubleshooting racemization issues.
Caption: Decision tree for selecting a suitable coupling reagent.
References
Technical Support Center: TFA Cleavage of N-Methylleucyl Peptides
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand side reactions during the trifluoroacetic acid (TFA) cleavage of peptides containing N-Methylleucyl (N-MeLeu) residues.
Troubleshooting Guide
Q1: After TFA cleavage of my N-terminally acetylated N-Methylleucyl peptide, I observe a significant impurity with a mass corresponding to the desired peptide minus the Ac-N-MeLeu residue. What is happening?
A1: This is a known and significant side reaction for N-terminally acetylated N-methylated peptides.[1][2] The issue is the acid-catalyzed deletion of the N-terminal Ac-N-MeLeu residue.
Mechanism: The carbonyl oxygen of the N-terminal acetyl group acts as a nucleophile, attacking the adjacent amide carbonyl carbon. This forms a cyclic oxazolinium intermediate, which leads to the cleavage of the peptide bond between the first and second amino acid residues.[1] The N-methyl group on the leucine residue is crucial for this reaction to occur, likely by influencing the peptide backbone conformation to favor this cyclization.[1]
Q2: How can I minimize or prevent the deletion of the N-terminal Ac-N-MeLeu residue?
A2: There are several strategies to mitigate this side reaction:
-
Modify the N-terminal acyl group: Replacing the acetyl group with an electron-withdrawing group can prevent this side reaction.[1] A methoxycarbonyl group, for instance, reduces the nucleophilicity of the carbonyl oxygen, thus inhibiting the formation of the oxazolinium intermediate.
-
Alter the cleavage conditions: Lowering the temperature of the TFA cleavage reaction can reduce the rate of the deletion side reaction. Additionally, using pure TFA for a shorter duration has been shown to yield better results in some cases compared to cocktails containing water.
-
Change the N-terminal residue: If the peptide design allows, replacing the N-terminal N-methylated amino acid with a non-methylated one or a conformationally constrained analog like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) can prevent the side reaction.
Q3: I am observing incomplete cleavage of my peptide from the resin. What could be the cause and how can I fix it?
A3: Incomplete cleavage can be due to several factors:
-
Insufficient cleavage time: While minimizing cleavage time is generally recommended to reduce side reactions, it might be insufficient for complete cleavage, especially for peptides with multiple bulky or protecting groups that are slow to remove (e.g., Arg(Pbf)). It is advisable to perform a small-scale trial cleavage to optimize the reaction time.
-
Inadequate TFA volume: Ensure enough cleavage cocktail is used to fully swell the resin. For polystyrene resins, there should be a few millimeters of clear solution below the floating resin beads.
-
Old or poor-quality reagents: Always use fresh, high-quality TFA and scavengers for the cleavage cocktail.
Q4: My peptide contains other sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys) along with N-Methylleucine. What precautions should I take?
A4: The presence of other sensitive residues requires the use of appropriate scavengers in your cleavage cocktail to prevent side reactions like oxidation and alkylation.
-
For Trp, Met, and Cys: A common and effective scavenger is 1,2-ethanedithiol (EDT).
-
For general purposes: A combination of scavengers in cocktails like Reagent K (TFA/water/phenol/thioanisole/EDT) is often used for peptides with multiple sensitive residues.
-
Low-odor alternative: Reagent B (TFA/phenol/water/triisopropylsilane) can be used, but it does not prevent the oxidation of methionine.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a cleavage cocktail in solid-phase peptide synthesis (SPPS)?
A1: In Fmoc-based SPPS, the cleavage cocktail has two main functions: to cleave the synthesized peptide from the solid support (resin) and to remove the acid-labile protecting groups from the amino acid side chains. This is typically achieved with a strong acid, most commonly TFA.
Q2: Why are scavengers necessary in a TFA cleavage cocktail?
A2: During the acidic cleavage process, reactive cationic species (carbocations) are generated from the protecting groups and the resin linker. These can react with electron-rich amino acid residues such as Trp, Met, Tyr, and Cys, leading to undesired side products. Scavengers are nucleophilic reagents that "trap" these reactive cations before they can modify the peptide.
Q3: Do peptides containing N-methylated residues require special cleavage cocktails?
A3: In most cases, standard cleavage cocktails are effective for peptides with N-methylated residues. The N-methyl group itself does not typically interfere with the cleavage from the resin or the removal of common side-chain protecting groups. However, as discussed in the troubleshooting section, specific side reactions can occur, particularly at the N-terminus, which may necessitate modifications to the protocol or the N-terminal group.
Q4: What is a typical duration for a TFA cleavage reaction?
A4: A general guideline for TFA cleavage is 1 to 4 hours at room temperature. However, the optimal time can vary depending on the peptide sequence and the protecting groups used. For instance, peptides with multiple arginine residues protected with Pbf may require longer deprotection times. It is always recommended to perform a small-scale trial cleavage to determine the optimal time for a specific peptide.
Data Presentation
The following table summarizes the quantitative data on the effect of different cleavage conditions on the yield of a model peptide containing an N-terminal Ac-N-Me-Phe residue, which is prone to the deletion side reaction. This data can serve as a guide for optimizing the cleavage of N-terminally acetylated N-Methylleucyl peptides.
| Cleavage Cocktail | Cleavage Time (h) | Temperature (°C) | Yield of Desired Peptide (%) | Yield of Deletion Product (%) |
| Reagent B (TFA/H₂O/Phenol/TIPS 88:5:5:2) | 1 | 4 | 24 | 76 |
| Reagent B (TFA/H₂O/Phenol/TIPS 88:5:5:2) | 2 | 4 | 21 | 79 |
| Reagent B (TFA/H₂O/Phenol/TIPS 88:5:5:2) | 3 | 4 | 19 | 81 |
| Reagent B (TFA/H₂O/Phenol/TIPS 88:5:5:2) | 4 | 4 | 16 | 84 |
| 95% TFA / 5% H₂O | 1 | 4 | 28 | 72 |
| 95% TFA / 5% H₂O | 2 | 4 | 23 | 77 |
| 95% TFA / 5% H₂O | 3 | 4 | 22 | 78 |
| 95% TFA / 5% H₂O | 4 | 4 | 19 | 81 |
| 100% TFA | 1 | 4 | 36 | 64 |
| 100% TFA | 2 | 4 | 39 | 61 |
| 100% TFA | 3 | 4 | 44 | 56 |
| 100% TFA | 4 | 4 | 41 | 59 |
| Data adapted from Bennett et al., J. Pept. Res. 2005, 65, 322. The study was conducted on the peptide [NMePhe1,Trp3]arodyn. |
Experimental Protocols
Protocol 1: Standard TFA Cleavage
This protocol is suitable for peptides that are not expected to be susceptible to the N-terminal deletion side reaction.
-
Resin Preparation:
-
Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF).
-
Dry the resin under vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Prepare the desired cleavage cocktail fresh just before use. A common general-purpose cocktail is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v).
-
CAUTION: TFA is a strong, corrosive acid. Handle it in a fume hood with appropriate personal protective equipment.
-
-
Cleavage Reaction:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 1-4 hours with occasional agitation.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum.
-
-
Analysis:
-
Analyze the crude peptide using HPLC and Mass Spectrometry to confirm its identity and purity.
-
Protocol 2: Mitigating N-Terminal Deletion of Ac-N-MeLeu Peptides
This protocol is optimized to minimize the deletion of the N-terminal acetylated N-Methylleucyl residue.
-
Resin Preparation:
-
Follow the same resin preparation steps as in Protocol 1.
-
-
Cleavage Cocktail and Conditions:
-
Use 100% TFA as the cleavage reagent.
-
Cool the TFA to 4°C before adding it to the resin.
-
CAUTION: Handle TFA with extreme care in a fume hood.
-
-
Cleavage Reaction:
-
Add the cold, pure TFA to the dry peptide-resin.
-
Conduct the cleavage reaction at 4°C for a shorter duration, for example, 1 to 3 hours. The optimal time should be determined by small-scale trials.
-
-
Peptide Precipitation, Isolation, and Analysis:
-
Follow the same steps for peptide precipitation, isolation, and analysis as described in Protocol 1.
-
Mandatory Visualization
Caption: Mechanism of N-terminal Ac-N-MeLeu deletion during TFA cleavage.
Caption: General experimental workflow for TFA cleavage of peptides.
References
Technical Support Center: Improving Solubility of Hydrophobic N-Methylleucine Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges associated with the solubilization of hydrophobic peptides, particularly those containing N-Methylleucine residues.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound and other hydrophobic residues so difficult to dissolve in aqueous solutions?
A1: The solubility of a peptide is largely determined by its amino acid composition.[1] Peptides with a high percentage of hydrophobic amino acids—such as Leucine, Isoleucine, Valine, and Phenylalanine—have limited solubility in aqueous solutions because their non-polar side chains do not favorably interact with water molecules.[2][3] This hydrophobicity promotes peptide aggregation and precipitation.[2] N-methylation of the peptide backbone, while often used to increase metabolic stability, can further increase hydrophobicity and disrupt hydrogen bonding with water, compounding solubility challenges.
Q2: What is the very first step I should take when my hydrophobic peptide won't dissolve in water or buffer?
A2: The first step is to analyze the peptide's amino acid sequence to determine its overall net charge at a neutral pH (pH 7).[4] This will guide your solvent selection.
-
Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.
-
Sum the values to get the net charge. Based on the net charge, you can select an appropriate acidic or basic solvent. If the peptide is neutral and hydrophobic, you will likely need to start with an organic solvent. It is always recommended to test solubility on a small aliquot of the peptide first to avoid wasting the entire sample.
Q3: Which organic solvent is the best choice for my hydrophobic peptide?
A3: Dimethyl sulfoxide (DMSO) is the most common and powerful organic solvent for dissolving hydrophobic peptides due to its high solubilizing power and compatibility with many biological assays. Alternatives include dimethylformamide (DMF), acetonitrile (ACN), ethanol, and isopropanol. Crucial Note: If your peptide sequence contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), avoid using DMSO as it can oxidize these residues. In such cases, DMF is a recommended alternative.
Q4: Can chemical modifications be made to the peptide sequence to improve solubility?
A4: Yes, several molecular engineering strategies can enhance intrinsic solubility. These include:
-
Amino Acid Substitution: Strategically replacing hydrophobic amino acids with more hydrophilic or charged ones.
-
Addition of Hydrophilic Tags: Incorporating tags like a poly-lysine sequence at the N- or C-terminus increases the peptide's overall polarity.
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains creates a hydrophilic shield around the peptide, significantly increasing water solubility.
Troubleshooting Guide
This guide addresses specific problems encountered during the solubilization process in a question-and-answer format.
Q5: I tried dissolving my peptide in DMSO, but it precipitated immediately when I added my aqueous buffer. What went wrong?
A5: This is a common issue that occurs when the peptide's solubility limit in the final solvent mixture is exceeded. The rapid change in solvent polarity causes the peptide to crash out of the solution.
Solution:
-
Slow Down the Dilution: Add the concentrated peptide-organic stock solution to the aqueous buffer very slowly, drop-by-drop, while continuously vortexing or stirring. This prevents localized high concentrations.
-
Reduce the Final Concentration: Your target concentration may be too high for the peptide's solubility in that specific buffer. Try preparing a more dilute final solution.
-
Increase Co-solvent Percentage: If your experiment allows, slightly increase the final percentage of the organic co-solvent in the solution. However, be mindful that high concentrations of organic solvents can be toxic to cells or interfere with assays.
Q6: My peptide solution is cloudy or has visible particulates even after vortexing and sonication. How can I fix this?
A6: Cloudiness indicates incomplete dissolution or aggregation. Solution:
-
Sonication: Sonicate the sample in a water bath sonicator for 10-15 minute intervals, chilling the sample on ice in between to prevent heating. This can help break up aggregates.
-
pH Adjustment: If the peptide has ionizable groups, its solubility will be pH-dependent. Solubility is lowest at the isoelectric point (pI). Adjusting the pH away from the pI can significantly increase solubility. For a basic peptide (net positive charge), add a small amount of 10% acetic acid; for an acidic peptide (net negative charge), add 0.1% ammonium hydroxide.
-
Centrifugation: Before use, always centrifuge your peptide solution to pellet any undissolved material. This ensures the concentration of your supernatant is accurate and prevents particulates from interfering with your experiment.
Q7: My peptide forms a gel at higher concentrations. What causes this and how can it be prevented?
A7: Gel formation is typically caused by extensive intermolecular hydrogen bonding, which is common in peptides with a high proportion of residues like D, E, H, K, N, Q, R, S, T, or Y. This leads to the formation of β-sheet structures and aggregation.
Solution:
-
Use Chaotropic Agents: Strong denaturing agents like 6 M guanidinium hydrochloride (GuHCl) or 8 M urea can disrupt the hydrogen bond networks responsible for aggregation and gelling. After dissolving the peptide in a solution containing one of these agents, it can be further diluted. Note that these agents are often incompatible with downstream biological assays and may need to be removed.
Data & Reference Tables
Table 1: Common Solvents and Additives for Hydrophobic Peptides
| Solvent / Additive | Type | Recommended Use | Considerations & Cautions |
| DMSO (Dimethyl Sulfoxide) | Organic Co-solvent | First choice for neutral, hydrophobic peptides. | Can oxidize Cys, Met, and Trp residues. Typically limited to <1% in cell-based assays. |
| DMF (Dimethylformamide) | Organic Co-solvent | Alternative to DMSO, especially for peptides with oxidation-prone residues. | Lower toxicity than DMSO in some systems, but compatibility must be verified. |
| Acetonitrile (ACN), Ethanol, Isopropanol | Organic Co-solvents | Used for dissolving hydrophobic peptides. | May be less effective than DMSO/DMF but can be more easily removed by lyophilization. |
| Acetic Acid (10-30%) | Acidic Modifier | Dissolving basic peptides (net positive charge). | Moves the pH away from the pI, increasing the net positive charge and solubility. |
| Ammonium Hydroxide / Bicarbonate | Basic Modifier | Dissolving acidic peptides (net negative charge). | Moves the pH away from the pI, increasing the net negative charge and solubility. Avoid with Cys-containing peptides. |
| Guanidine HCl (6M), Urea (8M) | Chaotropic Agent | Dissolving peptides that are prone to aggregation and gel formation. | Denatures proteins; will interfere with most biological assays unless removed. |
| Trifluoroethanol (TFE) | Structure-disrupting solvent | For extremely hydrophobic peptides that fail to dissolve in other solvents. | Disrupts secondary structures and hydrophobic interactions. |
Diagrams
Caption: General workflow for solubilizing hydrophobic peptides.
Caption: Troubleshooting flowchart for peptide solubility issues.
Caption: Co-solvent mechanism for dissolving hydrophobic peptides.
Experimental Protocols
Protocol 1: Standard Solubility Testing Workflow
This protocol outlines a systematic approach to test the solubility of a new hydrophobic peptide.
-
Preparation: Before opening, centrifuge the vial of lyophilized peptide (e.g., at 10,000 x g for 1 minute) to ensure all the powder is at the bottom of the tube. Allow the vial to warm to room temperature.
-
Initial Test with Water: Attempt to dissolve a small aliquot (e.g., 0.1 - 1 mg) in a calculated volume of sterile, distilled water to achieve a high stock concentration (e.g., 1-5 mg/mL). Vortex thoroughly.
-
pH Adjustment (if applicable):
-
If the peptide has a net positive charge and did not dissolve in water, add 10% acetic acid dropwise until the peptide dissolves.
-
If the peptide has a net negative charge and did not dissolve in water, add 0.1% ammonium hydroxide dropwise until the peptide dissolves.
-
-
Organic Solvent Test (if water/pH adjustment fails):
-
Using a fresh, small aliquot of the peptide, add a minimal volume of 100% DMSO (or DMF if the peptide is oxidation-sensitive).
-
Vortex thoroughly. If needed, sonicate in a water bath for 10-minute intervals.
-
-
Observation: A peptide is considered dissolved when the solution is completely clear and free of visible particulates. If the solution remains cloudy or contains particles, the peptide is not fully dissolved.
Protocol 2: Dissolution of a Hydrophobic Peptide using an Organic Co-Solvent
This protocol details the most common method for solubilizing neutral, hydrophobic peptides.
-
Preparation: Centrifuge the vial of lyophilized peptide and allow it to warm to room temperature as described in Protocol 1.
-
Initial Dissolution in Organic Solvent: Add a minimal volume of 100% DMSO (or an appropriate alternative like DMF) to the peptide to create a high-concentration stock solution (e.g., 5-10 mg/mL).
-
Ensure Complete Dissolution: Vortex the vial for 30-60 seconds. If the peptide is not fully dissolved, sonicate in a room temperature water bath for 10-15 minutes. Visually inspect to ensure the solution is perfectly clear.
-
Slow Dilution into Aqueous Buffer: While gently vortexing your target aqueous buffer (e.g., PBS), slowly add the DMSO-peptide stock solution dropwise to the buffer to reach the desired final concentration.
-
Final Preparation and Storage: Once the peptide is fully dissolved in the final buffer, it is ready for use. For storage, it is recommended to make single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
References
minimizing diketopiperazine formation in N-Methylleucine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize diketopiperazine (DKP) formation during the synthesis of peptides containing N-Methylleucine.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a concern in this compound containing peptide synthesis?
A1: Diketopiperazine (DKP) formation is an intramolecular side reaction where a dipeptide cyclizes to form a stable six-membered ring, leading to the cleavage of the peptide from the resin and truncation of the desired sequence.[1] This is particularly problematic during the synthesis of peptides containing this compound. The N-methylation can increase the propensity for cyclization, and the steric hindrance of the N-methyl group can lead to slower, incomplete coupling reactions, providing a greater opportunity for DKP formation to occur.[2]
Q2: At which stage of solid-phase peptide synthesis (SPPS) is DKP formation most likely to occur when incorporating this compound?
A2: DKP formation is most prevalent after the coupling of the second amino acid and subsequent deprotection of the N-terminal protecting group (e.g., Fmoc).[3] This exposes the free amine of the N-terminal amino acid, which can then undergo an intramolecular nucleophilic attack on the ester linkage to the resin, releasing the dipeptide as a DKP.[4] For sequences containing this compound, this risk is heightened if this compound is at the N-terminus of the dipeptidyl resin.
Q3: How does the choice of solid support influence DKP formation?
A3: The choice of resin plays a crucial role. Resins with high steric hindrance around the linkage point, such as 2-chlorotrityl chloride (2-CTC) resin, can significantly suppress DKP formation by sterically shielding the ester bond from intramolecular attack.[1] In contrast, resins like Wang or other benzyl ester-based supports are more susceptible to this side reaction.
Q4: Can the protecting group strategy affect the extent of DKP formation?
A4: Yes, the protecting group strategy is a key factor. While the Fmoc/tBu strategy is widely used, the basic conditions required for Fmoc removal (e.g., with piperidine) can catalyze DKP formation. An alternative is to use a Boc-protection strategy for the initial dipeptide, as the acidic deprotection conditions are less likely to promote cyclization. Additionally, for Fmoc-based synthesis, modifying the deprotection conditions, for instance by using a milder base or lower temperatures, can reduce the rate of DKP formation.
Q5: Are there specific coupling reagents that are recommended to minimize DKP formation with this compound?
A5: The choice of coupling reagent is critical, especially given the steric hindrance of this compound. Using carbodiimides like DIC in conjunction with additives such as HOBt or Oxyma Pure can suppress DKP formation by forming a more reactive activated ester, which favors the intermolecular coupling over the intramolecular cyclization. For sterically hindered couplings involving N-methylated amino acids, more potent reagents like HATU or PyAOP may be necessary to ensure efficient and rapid peptide bond formation, thereby reducing the time window for DKP formation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| High levels of DKP detected after coupling of the third amino acid. | The dipeptide sequence on the resin is susceptible to cyclization upon N-terminal deprotection. | 1. Use a Pre-formed Dipeptide: Synthesize the dipeptide (e.g., Fmoc-Xaa-N-Me-Leu-OH) in solution and then couple it to the resin. This bypasses the vulnerable dipeptidyl-resin stage.2. Modify Fmoc Deprotection: Use milder deprotection conditions, such as 2% DBU with 5% piperazine in NMP, which has been shown to reduce DKP formation compared to standard 20% piperidine in DMF.3. Lower the Temperature: Perform the deprotection and/or coupling steps at a reduced temperature (e.g., 0-5 °C) to slow the rate of intramolecular cyclization. |
| Significant loss of peptide from the resin, especially with Wang or similar resins. | Cleavage of the dipeptide from the resin due to DKP formation. | 1. Switch to 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the 2-CTC resin significantly hinders the intramolecular cyclization, thus preventing premature cleavage.2. Employ a Dipeptide Coupling Strategy: As mentioned above, coupling a pre-formed dipeptide is a highly effective method to prevent resin cleavage due to DKP formation. |
| Incomplete coupling of the amino acid following this compound. | Steric hindrance from the N-methyl group of this compound is impeding the coupling reaction, allowing more time for DKP formation of the preceding dipeptide. | 1. Use a More Potent Coupling Reagent: Switch to HATU, HCTU, or PyAOP for the coupling step.2. Perform a Double Coupling: After the initial coupling, repeat the coupling step with fresh reagents to drive the reaction to completion.3. Increase Reaction Time and/or Temperature: Carefully increase the coupling time or temperature, while monitoring for other side reactions. |
| DKP formation is still observed despite using a 2-CTC resin. | Certain sequences, especially those with flexible amino acids like glycine next to this compound, can still be prone to cyclization due to favorable conformations. | 1. Optimize Coupling Reagents and Additives: Ensure the use of efficient coupling reagents like DIC/Oxyma to accelerate the desired intermolecular reaction.2. Control Temperature: Maintain reduced temperatures during deprotection and coupling steps.3. Immediate Coupling: Proceed with the next coupling step immediately after the deprotection and washing steps to minimize the time the free N-terminal amine is available for cyclization. |
Experimental Protocols
Protocol 1: Coupling of a Pre-formed Dipeptide to 2-CTC Resin
This protocol is highly recommended for sequences prone to DKP formation.
Objective: To bypass the formation of the problematic dipeptidyl-resin intermediate by coupling a pre-synthesized dipeptide.
Materials:
-
2-chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected dipeptide (e.g., Fmoc-Xaa-N-Me-Leu-OH)
-
Coupling reagents (e.g., DIC/Oxyma)
-
Base (e.g., DIPEA)
-
Solvents (DMF, DCM)
-
Standard SPPS washing solutions
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in DMF for 30-60 minutes.
-
Dipeptide Activation: In a separate vessel, dissolve the Fmoc-dipeptide and Oxyma (1.5 equivalents to the dipeptide) in DMF. Add DIC (1.5 equivalents) and allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated dipeptide solution to the swollen resin. Add DIPEA (3 equivalents to the resin capacity) and agitate the mixture for 2-4 hours at room temperature.
-
Capping: After coupling, wash the resin with DMF. To cap any unreacted sites on the resin, treat it with a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Fmoc Deprotection: Proceed with standard Fmoc deprotection protocols to continue the peptide synthesis.
Protocol 2: Modified Fmoc Deprotection to Minimize DKP Formation
This protocol uses a milder base cocktail to reduce the rate of DKP formation.
Objective: To minimize DKP formation by using an alternative, less basic deprotection solution.
Materials:
-
Peptide-resin at the dipeptide stage
-
Deprotection solution: 2% DBU, 5% piperazine in NMP
-
Solvents (NMP, DCM)
Procedure:
-
Resin Preparation: After the coupling of the second amino acid (e.g., this compound), wash the resin thoroughly with DMF and DCM.
-
First Deprotection: Add the 2% DBU/5% piperazine/NMP solution to the resin and agitate for 5-10 minutes.
-
Drain and Second Deprotection: Drain the deprotection solution and add a fresh portion of the solution. Agitate for an additional 15-20 minutes.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with NMP (3x) and DCM (3x) to remove all traces of the deprotection solution.
-
Immediate Coupling: Proceed immediately with the coupling of the third amino acid to minimize the time the deprotected dipeptide is exposed.
Visualizations
Caption: Mechanism of Diketopiperazine (DKP) Formation.
Caption: Troubleshooting Workflow for DKP Formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Total Synthesis of Complex Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage Cocktails for N-Methylleucine Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cleavage of peptides containing N-Methylleucine.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a cleavage cocktail in solid-phase peptide synthesis (SPPS)?
A1: In Fmoc-based solid-phase peptide synthesis, the cleavage cocktail serves two main purposes: it cleaves the synthesized peptide from the solid resin support and removes the acid-labile protecting groups from the amino acid side chains.[1] This is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA).[1]
Q2: Why are scavengers essential components of a cleavage cocktail?
A2: During the acidic cleavage process, highly reactive cationic species (carbocations) are generated from the protecting groups and the resin linker.[1][2][3] These carbocations can re-attach to electron-rich amino acid residues such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys), leading to undesired side products. Scavengers are nucleophilic reagents added to the cocktail to "trap" these reactive cations before they can modify the peptide.
Q3: Are specialized cleavage cocktails necessary for peptides containing this compound?
A3: In most cases, standard cleavage cocktails used for non-methylated peptides are also effective for peptides containing N-methylated residues. The N-methyl group on the peptide backbone does not typically interfere with the cleavage from the resin or the removal of common side-chain protecting groups. However, specific side reactions, particularly at the N-terminus, may require special consideration.
Q4: What is the recommended duration for the cleavage reaction?
A4: The optimal cleavage time can vary depending on the peptide sequence and the protecting groups used. A general guideline is 1 to 4 hours at room temperature. For peptides containing multiple arginine residues protected with Pbf or Pmc groups, longer deprotection times may be necessary. It is highly recommended to perform a small-scale trial cleavage and analyze the product by HPLC to determine the optimal time for a specific peptide.
Troubleshooting Guide
Issue: Low Peptide Yield After Cleavage and Precipitation
| Possible Cause | Troubleshooting Steps |
| Incomplete Cleavage from Resin | 1. Extend the cleavage reaction time (e.g., from 2 to 4 hours) and re-analyze. 2. For peptides with multiple arginine residues, longer deprotection times may be required. 3. Consider using a stronger cleavage cocktail if compatible with other protecting groups. 4. Ensure the resin was thoroughly washed with DCM before cleavage to remove residual DMF. |
| Peptide Soluble in Precipitation Solvent | 1. Concentrate the TFA filtrate before precipitation. 2. Try precipitating in a larger volume of cold diethyl ether. 3. Check the ether supernatant for your peptide in case it is partially soluble. |
| Incomplete N-terminal Fmoc Group Removal | 1. Ensure the final Fmoc deprotection step was performed before cleavage. Forgetting this step is a common mistake. |
| Peptide Re-attachment to Resin | 1. Peptides with C-terminal Trp, Tyr, or Met can re-attach to resin-bound cations. 2. Use a cleavage cocktail containing scavengers like ethanedithiol (EDT) to minimize this side reaction. |
Issue: Incomplete Side-Chain Deprotection
| Possible Cause | Troubleshooting Steps |
| Insufficient Cleavage Time | 1. Extend the reaction time. Some protecting groups, like Pbf on Arginine, may require longer reaction times for complete removal. HPLC and Mass Spectrometry can be used to monitor the removal of protecting groups over time. |
| Inefficient Cleavage Cocktail | 1. The choice of scavengers is critical. For peptides with sensitive residues like Cys, Met, Trp, and Tyr, a more robust scavenger cocktail is recommended. |
| Sluggish Deprotection of Specific Residues | 1. N-terminal Asn(Trt) residues can be slow to deprotect. Extending the cleavage time to 4 hours can overcome this. |
Issue: Presence of Unexpected Side Products
| Possible Cause | Troubleshooting Steps |
| Alkylation or Modification of Sensitive Residues | 1. Reactive cations formed during deprotection can react with nucleophilic sites on the peptide. 2. Ensure your cleavage cocktail contains appropriate scavengers for the residues in your peptide (e.g., TIS, water for general use; EDT, thioanisole for Trp, Met, Cys). |
| Oxidation of Methionine | 1. Methionine can be oxidized to methionine sulfoxide. 2. Perform the cleavage under an inert atmosphere (e.g., nitrogen). Use fresh, high-quality reagents and peroxide-free ether for precipitation. |
| Deletion of N-terminal Acetylated this compound | 1. A significant side reaction can occur with N-terminally acetylated N-methylated amino acids, leading to the loss of this residue. 2. This reaction is acid-catalyzed and time-dependent. Reducing the cleavage time and temperature (e.g., 4°C) can minimize this side reaction. 3. Modifying the N-terminal group to a more electron-withdrawing group, such as a methoxycarbonyl group, has been shown to prevent this side reaction. |
Common Cleavage Cocktail Compositions
The selection of an appropriate cleavage cocktail is crucial and depends on the amino acid composition of the peptide.
| Cocktail Name/Reagents | Composition (v/v or w/v) | Primary Use and Considerations |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | A good general-purpose, low-odor cocktail for peptides without sensitive residues like Cys, Met, or Trp. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust, general cleavage reagent suitable for most sensitive amino acid residues, including Cys, Met, Trp, and Tyr. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An "odorless" alternative to cocktails containing thiols, useful for peptides with trityl-based protecting groups. It will not prevent the oxidation of methionine. |
| Reagent R | TFA, Thioanisole, EDT, Anisole | Suited for cleaving and deprotecting peptides with arginine residues protected by sulfonyl groups (e.g., Pmc) and for Trp-containing peptides. |
Experimental Protocols
Protocol 1: General Procedure for Peptide Cleavage from Solid Support
This protocol outlines a standard procedure for cleaving a peptide from the resin using a TFA-based cocktail.
1. Resin Preparation: a. Ensure the N-terminal Fmoc group has been removed from the peptide-resin. b. Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF). c. Dry the resin under vacuum for at least 1 hour.
2. Cleavage Reaction: a. Place the dry peptide-resin in a suitable reaction vessel. b. In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the resin (e.g., 10 mL per gram of resin). c. Allow the suspension to stand at room temperature for the predetermined time (typically 1-4 hours) with occasional swirling.
3. Peptide Precipitation: a. Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide. b. Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates. c. Slowly add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether while gently vortexing. A white precipitate of the crude peptide should form. d. Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
4. Peptide Isolation: a. Collect the precipitated peptide by centrifugation or filtration. b. Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and other small molecules. c. Dry the crude peptide under vacuum.
5. Analysis: a. Analyze the crude peptide using HPLC and Mass Spectrometry to confirm its identity and purity.
Visualizations
Caption: Step-by-step workflow for peptide cleavage and isolation.
Caption: Troubleshooting logic for N-terminal deletion.
References
dealing with incomplete deprotection of N-Methylleucine peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of peptides containing N-Methylleucine, specifically focusing on issues related to incomplete deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Fmoc deprotection of this compound residues?
Incomplete Fmoc deprotection of this compound is a common issue in solid-phase peptide synthesis (SPPS) and can be attributed to several factors:
-
Steric Hindrance: The presence of the N-methyl group on the leucine residue, combined with the bulky Fmoc protecting group and potentially bulky adjacent amino acid side chains, can physically obstruct the access of the deprotection reagent (typically piperidine) to the Fmoc group. This steric hindrance slows down the deprotection reaction, often leading to incomplete removal within standard reaction times.
-
Suboptimal Deprotection Conditions: Standard Fmoc deprotection protocols, such as 20% piperidine in DMF, may not be sufficiently potent to completely deprotect sterically hindered residues like this compound.[1] Factors such as reagent concentration, reaction time, and temperature may need to be optimized.
-
Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic or N-methylated residues, it can aggregate on the solid support. This aggregation can limit the diffusion of reagents, including the deprotection solution, to the reactive sites, resulting in incomplete deprotection.
-
Poor Resin Swelling: Inadequate swelling of the solid-phase resin in the chosen solvent can restrict access to the peptide chains, hindering the efficiency of all chemical steps, including deprotection.
Q2: How can I detect incomplete Fmoc deprotection of this compound?
Since this compound is a secondary amine, the standard Kaiser test is not a reliable method for detecting a free N-terminus. Alternative methods are required:
-
Bromophenol Blue Test: This is a colorimetric test that can be used to detect the presence of free secondary amines. A blue or green color on the resin beads after the coupling step indicates the presence of unreacted amine, suggesting that the previous deprotection step may have been incomplete.
-
High-Performance Liquid Chromatography (HPLC): Analysis of a small, cleaved sample of the crude peptide can reveal the presence of deletion sequences (peptides missing one or more amino acids), which are a direct consequence of incomplete deprotection. The continued presence of the Fmoc-protected peptide peak after a deprotection cycle is a clear indicator of an incomplete reaction.
-
Mass Spectrometry (MS): Mass analysis of the crude peptide product will show masses corresponding to the desired peptide as well as deletion sequences, confirming incomplete deprotection at one or more cycles.
Q3: What are the consequences of incomplete deprotection?
Incomplete deprotection has significant negative consequences for the overall success of the peptide synthesis:
-
Formation of Deletion Sequences: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled to the growing peptide chain. This results in a final product contaminated with peptides that are missing one or more amino acids.
-
Difficult Purification: Deletion sequences often have very similar physicochemical properties to the target peptide, making their separation by chromatography challenging and leading to lower purity of the final product.
-
Reduced Overall Yield: The formation of deletion sequences directly reduces the yield of the desired full-length peptide.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving issues related to incomplete deprotection of this compound residues.
Problem: Incomplete Deprotection Detected
Step 1: Initial Assessment & Confirmation
Before making significant changes to your protocol, confirm that incomplete deprotection is the root cause.
-
Action: Perform a bromophenol blue test on a small sample of resin beads after the deprotection and washing steps.
-
Expected Result: Yellow beads indicate a free amine (successful deprotection). Blue or green beads indicate the presence of unreacted, Fmoc-protected amine.
-
Action: If available, cleave a small amount of peptide from the resin and analyze by HPLC and MS to confirm the presence of deletion sequences corresponding to the this compound position.
Step 2: Optimization of Deprotection Conditions
If incomplete deprotection is confirmed, the following modifications to the deprotection step should be considered, starting with the least aggressive changes.
| Parameter | Standard Condition | Recommended Modification for this compound | Rationale |
| Deprotection Reagent | 20% piperidine in DMF | 20-40% piperidine in DMF or NMP | Increases the concentration of the base to overcome steric hindrance. NMP can be better at disrupting peptide aggregation. |
| Reaction Time | 1 x 10-20 min | 2 x 20 min (Double Deprotection) | Performing the deprotection step twice with fresh reagent ensures a higher degree of completion. |
| Alternative Base | Piperidine | 2% DBU / 5% Piperazine in NMP | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base that can be more effective for hindered residues.[1][2] Piperazine is a safer alternative to piperidine and when combined with DBU, can lead to rapid deprotection.[2] |
| Temperature | Room Temperature | Increase to 30-40°C | Elevating the temperature can increase the reaction rate, but should be done cautiously to avoid potential side reactions. |
Step 3: Addressing Peptide Aggregation
If optimizing deprotection conditions does not resolve the issue, peptide aggregation may be the underlying problem.
-
Action: Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating peptides.
-
Action: Incorporate "chaotropic" salts, such as LiCl (0.5 M), into the deprotection and coupling solutions to disrupt secondary structures.
-
Action: For very difficult sequences, consider the use of pseudoproline dipeptides or other backbone modifications to disrupt aggregation.
Troubleshooting Workflow Diagram
Caption: A stepwise workflow for troubleshooting incomplete deprotection.
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection using DBU/Piperazine
This protocol is recommended for this compound or other sterically hindered amino acids where standard piperidine treatment is insufficient.
-
Resin Swelling: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP) for at least 30 minutes.
-
Solvent Wash: Drain the NMP and wash the resin three times with fresh NMP.
-
Deprotection: Prepare a solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP. Add this solution to the resin and agitate for 5-7 minutes at room temperature.
-
Second Deprotection: Drain the deprotection solution and repeat step 3 with a fresh portion of the DBU/piperazine solution.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (at least 7 times) to ensure complete removal of the reagents.
-
Confirmation: Perform the Bromophenol Blue Test (Protocol 2) to confirm the presence of a free amine before proceeding to the next coupling step.
Protocol 2: Bromophenol Blue Test for Monitoring Deprotection
This test is suitable for detecting free secondary amines like this compound.
-
Sample Collection: After the final wash step following deprotection, remove a small sample of resin beads (10-20 beads) and place them in a small glass test tube.
-
Washing: Wash the beads in the test tube with DMF (3 x 1 mL) to remove any residual basic reagents. Carefully remove the solvent with a pipette after each wash.
-
Test Solution: Prepare a solution of 3 mg of bromophenol blue in 100 mL of DMF.
-
Addition of Indicator: Add 1-2 drops of the bromophenol blue test solution to the washed resin beads.
-
Observation: Observe the color of the beads and the solution.
-
Yellow beads/solution: Indicates the absence of a free amine (incomplete deprotection).
-
Blue or green beads/solution: Indicates the presence of a free amine (successful deprotection).
-
Protocol 3: HPLC Analysis for Assessing Deprotection Efficiency
This protocol outlines the general procedure for analyzing the extent of deprotection.
-
Sample Preparation:
-
After the deprotection and washing steps, take a small sample of the peptide-resin (5-10 mg).
-
Dry the resin sample under vacuum.
-
Prepare a cleavage cocktail appropriate for your resin and peptide sequence (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the dried resin and allow the cleavage to proceed for 1-2 hours at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
HPLC Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze the sample by reverse-phase HPLC.
-
Interpretation: Compare the chromatogram to a sample taken before the deprotection step (if available). The presence of a peak corresponding to the Fmoc-protected peptide indicates incomplete deprotection. The relative peak areas of the protected and deprotected peptide can be used to estimate the deprotection efficiency.
-
Visualizations
Fmoc Deprotection Mechanism
Caption: The base-catalyzed E1cB mechanism of Fmoc deprotection.
References
strategies for synthesizing long peptides with multiple N-methylations
Welcome to the technical support center for the synthesis of long peptides with multiple N-methylations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this challenging synthetic process.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of peptides containing multiple N-methylated amino acids so challenging?
A1: The primary challenge lies in the increased steric hindrance caused by the N-methyl group on the peptide backbone. This steric bulk impedes the coupling of the incoming amino acid, slowing down reaction kinetics and often leading to incomplete reactions. This issue is particularly pronounced when coupling two consecutive N-methylated residues. The reduced nucleophilicity of the N-methylated amine further complicates the formation of the peptide bond.[1][2][3]
Q2: What are the common side reactions encountered during the synthesis of long, N-methylated peptides?
A2: Besides incomplete coupling leading to deletion sequences, other common side reactions include:
-
Epimerization/Racemization: The harsh conditions required for coupling can sometimes lead to the loss of stereochemical integrity of the amino acid residues.[4]
-
Diketopiperazine (DKP) formation: This can occur, especially with sequences containing consecutive N-methylated amino acids, leading to chain termination.[5]
-
Fragmentation: Cleavage of the peptide chain can occur under acidic conditions, particularly between two adjacent N-methylated amino acids.
-
Premature cleavage from the resin: Some reagents and conditions can cause the peptide to detach from the solid support before the synthesis is complete.
Q3: How does N-methylation affect the properties of a peptide?
A3: N-methylation is a key strategy in medicinal chemistry to enhance the drug-like properties of peptides. It can lead to:
-
Increased metabolic stability: The N-methyl group protects the amide bond from proteolytic degradation.
-
Enhanced membrane permeability and oral bioavailability: The modification can improve the peptide's ability to cross cell membranes.
-
Modulated receptor binding affinity and selectivity: N-methylation can alter the peptide's conformation, leading to changes in its biological activity.
-
Reduced aggregation: By disrupting backbone hydrogen bonding, N-methylation can inhibit the formation of β-sheet structures and reduce aggregation.
Q4: What are the main strategies for incorporating N-methylated amino acids into a peptide sequence?
A4: There are two primary approaches:
-
Incorporation of pre-synthesized Fmoc-N-Me-AA-OH: This involves using commercially available or custom-synthesized N-methylated amino acid building blocks directly in solid-phase peptide synthesis (SPPS).
-
On-resin N-methylation: This method involves the methylation of the peptide backbone after the parent amino acid has been incorporated into the growing chain on the solid support. This is often a three-step process involving protection of the backbone amide, methylation, and deprotection.
Troubleshooting Guide
Problem: Low coupling efficiency or incomplete reaction at an N-methylated residue.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Steric Hindrance | 1. Switch to a more powerful coupling reagent: Use reagents known to be effective for sterically hindered couplings, such as HATU, HCTU, PyAOP, or PyBOP. 2. Increase reaction time and/or temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight) or perform the reaction at an elevated temperature (e.g., 50°C), potentially using microwave assistance. 3. Double coupling: Repeat the coupling step with a fresh portion of activated amino acid and coupling reagent. | Improved coupling efficiency, as indicated by a negative (yellow) bromophenol blue test. |
| Poor Resin Swelling | 1. Choose an appropriate solvent: Use solvents that promote good resin swelling, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). 2. Ensure adequate swelling time: Allow the resin to swell completely in the chosen solvent before starting the synthesis. | The resin will be fully solvated, allowing for better accessibility of reagents to the growing peptide chain. |
| Aggregation of the growing peptide chain | 1. Incorporate pseudoproline dipeptides: These building blocks can disrupt secondary structure formation and reduce aggregation. 2. Use a high-swelling resin with low loading: This can improve solvation of the peptide chain. 3. Use "magic mixtures" or chaotropic salts: Certain solvent combinations or the addition of salts can help to disrupt aggregation. | The peptide chain remains solvated and accessible for subsequent synthetic steps, leading to higher purity of the final product. |
Data Presentation: Comparison of Common Coupling Reagents for N-Methylated Peptides
The choice of coupling reagent is critical for the successful synthesis of N-methylated peptides. The table below summarizes key characteristics of commonly used reagents. Note that efficiency can be sequence-dependent.
| Coupling Reagent | Structure Type | Advantages | Disadvantages | Typical Reaction Time (for N-Me couplings) |
| HATU | Aminium/Uronium | High reactivity, fast coupling, effective for sterically hindered amino acids. | Can cause side reactions at the N-terminus (guanidinylation). | 1-2 hours |
| HBTU/TBTU | Aminium/Uronium | Popular and efficient for standard couplings. | Less effective for sterically demanding N-methylated couplings compared to HATU. | > 2 hours |
| PyAOP | Phosphonium | Highly effective for coupling N-methyl amino acids, especially to another N-methyl residue. | Byproducts can be difficult to remove. | 1-4 hours |
| PyBOP | Phosphonium | More reactive than carbodiimide-based reagents. | Can be less effective than PyAOP for the most difficult couplings. | 1-4 hours |
| PyBrOP | Phosphonium | Highly efficient for sterically demanding couplings. | Can cause racemization if not used carefully. | 1 hour |
| COMU | Uronium | High coupling efficiency comparable to HATU, with improved safety (non-explosive byproducts). | Can be unstable in DMF. | 1-2 hours |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating an N-Methylated Amino Acid
This protocol outlines a single coupling cycle for adding an Fmoc-protected amino acid to an N-terminal N-methylated amine on a solid support.
-
Resin Preparation: Swell the peptide resin in DMF or NMP for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF. Perform this step twice for 5-10 minutes each time.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 3.95 equivalents of HATU in DMF or NMP. Add 8 equivalents of N,N-diisopropylethylamine (DIEA) and allow the mixture to pre-activate at room temperature for 5 minutes.
-
Coupling Reaction: Drain the solvent from the swelled resin and add the pre-activated amino acid solution. Shake the reaction vessel at room temperature for 1 to 2 hours.
-
Monitoring the Coupling: Take a small sample of resin beads, wash them with methanol, and perform a bromophenol blue test. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling.
-
Recoupling (if necessary): If the coupling is incomplete, drain the resin and repeat steps 4 and 5 with a fresh solution of activated amino acid.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then dichloromethane (DCM) (3-5 times) to prepare for the next cycle.
Protocol 2: On-Resin N-Methylation of a Backbone Amide
This protocol describes a method for N-methylating a specific residue after its incorporation into the peptide chain.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from the peptide-resin using 20% piperidine in DMF.
-
Sulfonylation (o-NBS Protection): Swell the N-terminally deprotected peptide-resin in NMP. In a separate vial, pre-activate 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) with 10 equivalents of 4-dimethylaminopyridine (DMAP) in NMP. Add this solution to the resin and react for the required time (can be optimized from 5 minutes to 2 hours).
-
Washing: Wash the resin thoroughly with NMP.
-
Methylation: To the sulfonamide-resin, add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and dimethyl sulfate in NMP. Agitate for a short duration (e.g., 5-10 minutes).
-
Washing: Wash the resin with NMP.
-
Desulfonylation (o-NBS Deprotection): Treat the resin with a solution of 2-mercaptoethanol and DBU in NMP to remove the o-NBS protecting group.
-
Washing: Wash the resin thoroughly with NMP and then DCM to yield the N-methylated peptide-resin, ready for the next coupling step.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of N-methylated peptides.
Caption: Troubleshooting decision tree for N-methylated peptide synthesis.
References
impact of different resins on N-Methylleucine peptide synthesis yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of peptides containing N-Methylleucine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when synthesizing peptides containing this compound?
Synthesizing peptides with N-methylated amino acids like this compound presents several challenges. The N-methyl group adds steric hindrance, which can significantly slow down the coupling reaction compared to non-methylated amino acids. This can lead to incomplete reactions and lower yields. Additionally, peptides rich in N-methylated residues are more prone to form diketopiperazines, a common side reaction that truncates the peptide chain.
Q2: Which coupling reagents are most effective for this compound incorporation?
Standard coupling reagents may not be efficient enough for coupling this compound. More potent activators are often required to achieve high coupling efficiency. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) are recommended for these sterically hindered couplings. In some cases, a double coupling strategy or extended reaction times may be necessary to ensure the reaction goes to completion.
Q3: How does the choice of resin impact the synthesis of this compound peptides?
The choice of solid-phase resin is critical for the successful synthesis of this compound-containing peptides. The resin's linker chemistry affects the cleavage conditions and can influence the purity and yield of the final peptide. For instance, resins with acid-labile linkers that allow for mild cleavage conditions are often preferred to minimize side reactions.
Q4: Can N-methylation be performed on the resin-bound peptide?
Yes, on-resin N-methylation is a viable strategy. This approach involves synthesizing the peptide with a standard Leucine residue and then performing the N-methylation reaction directly on the solid support. This can be an effective way to introduce this compound at specific positions within the peptide sequence.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solutions |
| Low Peptide Yield | Incomplete Coupling of this compound: The steric hindrance of the N-methyl group can impede the coupling reaction. | - Use a more potent coupling reagent like HATU, HCTU, or PyAOP.- Perform a double coupling for the this compound residue.- Increase the coupling reaction time. |
| Premature Cleavage from the Resin: The linker may not be stable enough for the synthesis conditions. | - If using a very acid-sensitive resin, ensure all reagents are anhydrous and free of acidic contaminants.- Consider switching to a resin with a more robust linker if multiple acidic deprotection steps are required. | |
| Peptide Aggregation: Hydrophobic N-methylated peptides can aggregate on the resin, hindering reagent access. | - Use a resin with a more hydrophilic backbone, such as a PEG-based resin.- Perform the synthesis at a lower substitution level on the resin. | |
| Presence of Deletion Sequences in Final Product | Incomplete Fmoc-Deprotection: The Fmoc protecting group may not be fully removed from the this compound residue, preventing the next amino acid from coupling. | - Extend the Fmoc deprotection time.- Use a stronger deprotection solution if necessary, while being mindful of linker stability. |
| Formation of Diketopiperazine | Cyclization of the Dipeptide: The N-terminal dipeptide containing this compound can cyclize and cleave from the resin, especially when Proline is the adjacent residue. | - Use a 2-chlorotrityl chloride resin, which is known to suppress diketopiperazine formation due to its steric bulk. |
| Difficulty Cleaving the Peptide from the Resin | Steric Hindrance around the Linker: The bulky peptide may hinder the access of cleavage reagents to the linker. | - Increase the cleavage time.- Ensure the resin is well-swollen in the cleavage cocktail.- Use a stronger cleavage cocktail if compatible with the peptide's protecting groups. |
Impact of Different Resins on this compound Peptide Synthesis Yield
The choice of resin significantly influences the overall yield and purity of this compound-containing peptides. The following table provides an overview of commonly used resins and their expected performance. Please note that these values are illustrative and can vary depending on the specific peptide sequence and synthesis conditions.
| Resin | Linker Type | Typical Cleavage Conditions | Expected Relative Yield | Key Advantages | Potential Issues |
| 2-Chlorotrityl chloride (2-CTC) | Extremely Acid-Labile | 1-5% TFA in DCM | High | Minimizes diketopiperazine formation; allows for mild cleavage, preserving acid-sensitive protecting groups.[1] | Requires strictly anhydrous conditions to prevent premature cleavage.[1] |
| Wang Resin | Acid-Labile | 50-95% TFA in DCM | Moderate | Robust and widely used for the synthesis of peptide acids.[1] | Harsher cleavage conditions may not be suitable for peptides with acid-sensitive moieties.[1] |
| Rink Amide Resin | Acid-Labile | 50-95% TFA in DCM | Moderate to High | Ideal for the direct synthesis of C-terminal peptide amides.[1] | Cleavage yields a peptide amide, not a carboxylic acid. |
| Sieber Amide Resin | Very Acid-Labile | 1-2% TFA in DCM | High | Suitable for preparing protected peptide amides under very mild conditions; less sterically hindered than Rink Amide resin. | May be too labile for very long sequences requiring numerous deprotection steps. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound Peptides
References
Technical Support Center: Managing Difficult Sequences Containing N-Methylleucine
Welcome to the technical support center for managing challenging peptide sequences containing N-Methylleucine (N-Me-Leu). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of synthesizing and analyzing these unique peptides. N-methylation is a key modification in medicinal chemistry for enhancing the pharmacokinetic properties of peptide-based drugs, but it also introduces specific synthetic and analytical hurdles.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of peptides containing this compound in a question-and-answer format.
Q1: Why are my coupling reactions involving this compound incomplete?
A1: The primary reason for incomplete coupling is steric hindrance. The methyl group on the nitrogen of this compound creates a bulky secondary amine, which hinders the approach of the activated carboxyl group of the incoming amino acid. This steric clash slows down the reaction rate and can lead to low coupling yields, especially when coupling an amino acid to an N-methylated residue or when coupling two consecutive N-methylated amino acids.[1][2][3]
Q2: What are the tell-tale signs of a failed or difficult coupling to an this compound residue?
A2: Several indicators point to poor coupling efficiency:
-
Positive Bromophenol Blue Test: A blue or green color on the resin beads after the coupling step indicates the presence of unreacted free amines. A complete reaction is signified by a yellow color.[1]
-
Low Final Yield: The overall yield of the purified peptide is significantly lower than anticipated.[1]
-
Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude product will show peaks corresponding to peptides where the amino acid that should have coupled to the this compound is missing.
-
Multiple Peaks on HPLC: The high-performance liquid chromatography (HPLC) profile of the crude product may display multiple peaks, representing the desired peptide along with various deletion sequences and other byproducts.
Q3: My standard coupling reagents like HBTU and HCTU are not working well for this compound. What should I use instead?
A3: Standard uronium-based coupling reagents such as HBTU and HCTU are often inefficient for sterically hindered couplings involving N-methylated amino acids. More potent reagents are required to overcome the steric barrier. Phosphonium salts and specialized uronium/aminium reagents are highly recommended.
Data Presentation: Comparison of Coupling Reagents for this compound
| Coupling Reagent Class | Examples | Efficacy for N-Me-Leu | Key Considerations |
| Phosphonium Salts | PyAOP, PyBOP, PyBrOP | High | PyAOP and PyBOP (often used with HOAt) are very effective for coupling N-methylated amino acids. PyBrOP is even more reactive but should be used with caution due to potential side reactions. |
| Uronium/Aminium Salts | HATU, HDMC, COMU | High | HATU is a highly effective and commonly used reagent for these difficult couplings. COMU is a safer alternative to HOBt/HOAt-containing reagents. |
| Carbodiimides | DCC, DIC | Moderate | Often used with additives like HOBt or HOAt to improve efficiency and reduce racemization. DIC is preferred for solid-phase synthesis as the urea byproduct is soluble. |
| Other | T3P®, DEPBT | Moderate to High | T3P® is a greener option with a straightforward workup. DEPBT is known to minimize epimerization. |
Q4: I am observing multiple peaks in the HPLC analysis of my purified this compound-containing peptide. Is it impure?
A4: Not necessarily. Peptides rich in N-methylated amino acids frequently show multiple peaks on HPLC, even when pure. This phenomenon is due to the slow interconversion between cis and trans conformers of the N-methylated amide bond. The steric bulk of the methyl group can hinder free rotation around the peptide bond, leading to stable rotational isomers that can be separated by reverse-phase HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the main benefits of incorporating this compound into a peptide sequence?
A1: Incorporating this compound can significantly enhance the therapeutic properties of a peptide by:
-
Increasing Metabolic Stability: The N-methyl group protects the adjacent peptide bond from cleavage by peptidases, leading to a longer in vivo half-life.
-
Improving Cell Permeability and Oral Bioavailability: The increased lipophilicity and reduced hydrogen bonding capacity can improve the peptide's ability to cross cell membranes.
-
Conformational Rigidity: N-methylation restricts the conformational flexibility of the peptide backbone, which can help to lock the peptide into its bioactive conformation, potentially increasing target affinity and specificity.
Q2: What are common side reactions during the synthesis of peptides with this compound?
A2: Besides incomplete coupling, other common side reactions include:
-
Diketopiperazine (DKP) Formation: This is particularly common when the sequence contains an N-methylated amino acid at the N-terminus of the growing peptide chain. Using 2-chlorotrityl chloride resin can help minimize DKP formation.
-
Racemization: The activation of the carboxylic acid of the incoming amino acid can lead to a loss of stereochemical integrity. The use of additives like HOAt can help suppress racemization.
-
Fragmentation during Cleavage: Peptides with consecutive N-methylated residues can be susceptible to fragmentation during acidic cleavage from the resin with trifluoroacetic acid (TFA). Optimizing the cleavage time is crucial to minimize this side reaction.
-
Loss of N-terminal Acetyl-N-methylamino Acid: If the peptide has an acetylated N-methylamino acid at the N-terminus, this residue can be lost during TFA cleavage.
Q3: How can I monitor the completion of a coupling reaction to this compound?
A3: The standard ninhydrin test is not effective for monitoring coupling to a secondary amine like this compound because it will not produce the characteristic color change. The bromophenol blue test is a reliable alternative. A yellow color indicates a complete reaction, while a blue or green color signifies that unreacted amine is still present.
Q4: What is the recommended method for synthesizing this compound-containing peptides?
A4: Solid-phase peptide synthesis (SPPS) is the most common method. Due to the challenges associated with coupling, a microwave-assisted protocol can be beneficial to enhance coupling efficiency. On-resin methylation of a leucine residue is an alternative strategy to incorporate this compound.
Experimental Protocols
Protocol 1: HATU-Mediated Coupling to this compound on Solid Phase
-
Resin Preparation: Swell the resin-bound peptide with the N-terminal amine deprotected in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-protected amino acid and 4 equivalents of HATU in DMF or NMP. Add 8 equivalents of N,N-diisopropylethylamine (DIEA) to the solution.
-
Pre-activation: Gently mix the activation solution for 1-2 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the swelled resin.
-
Reaction Incubation: Agitate the reaction mixture for at least 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 40-50°C) or with microwave assistance.
-
Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and then methanol, and perform a bromophenol blue test to check for completion.
-
Washing: Once the coupling is complete (yellow beads), wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents and byproducts.
Protocol 2: On-Resin N-Methylation of Leucine
This protocol involves a three-step procedure to methylate the N-terminal amine of a resin-bound peptide.
-
Sulfonylation: Protect the N-terminal amine with an o-nitrobenzenesulfonyl (o-NBS) group.
-
Methylation: Alkylate the resulting sulfonamide using a methylating agent such as dimethyl sulfate in the presence of a base like DBU.
-
Desulfonylation: Remove the o-NBS protecting group to reveal the newly formed N-methylated amine.
Visualizations
References
Validation & Comparative
N-Methylleucine vs. Standard Leucine: A Comparative Guide to Peptide Stability
For Researchers, Scientists, and Drug Development Professionals
The substitution of natural amino acids with their N-methylated counterparts is a key strategy in modern peptide drug design to enhance therapeutic properties. This guide provides a detailed comparison of peptides containing N-Methylleucine versus those with standard L-leucine, with a focus on their impact on peptide stability. While direct, side-by-side quantitative data for a single peptide sequence is not extensively published, the well-established principles of N-methylation allow for a robust comparative analysis based on a wealth of experimental evidence from numerous studies.
Executive Summary
Incorporating this compound in place of standard leucine significantly enhances the metabolic stability of peptides. This modification protects the peptide backbone from enzymatic degradation by proteases, a primary hurdle in the development of peptide-based therapeutics. The improved stability is attributed to two main factors: steric hindrance and the disruption of hydrogen bonding patterns necessary for enzyme recognition. While enhancing stability, N-methylation can also influence peptide conformation and, consequently, its biological activity. Therefore, the decision to substitute leucine with this compound should be based on a careful evaluation of the desired therapeutic profile.
Data Presentation: Impact of N-Methylation on Peptide Stability
The following table summarizes the expected qualitative and semi-quantitative impact of substituting leucine with this compound on key stability parameters, based on extensive findings in the field of peptide chemistry.[1][2]
| Parameter | Standard Leucine-Containing Peptide | This compound-Containing Peptide | Rationale for Change |
| Enzymatic Stability (Half-life in serum/plasma) | Lower | Significantly Higher | N-methylation provides steric hindrance at the amide bond, preventing protease binding and cleavage.[1] It also removes the amide proton, a key hydrogen bond donor for enzyme recognition. |
| Proteolytic Cleavage Rate | Higher | Lower | The methyl group on the amide nitrogen physically blocks the approach of proteases to the scissile peptide bond. |
| Conformational Flexibility | Higher | Lower | The N-methyl group restricts rotation around the peptide backbone, leading to a more constrained conformation. |
| Membrane Permeability | Lower | Potentially Higher | Increased lipophilicity due to the methyl group and reduced hydrogen bonding capacity can improve passive diffusion across cell membranes. |
| Oral Bioavailability | Very Low | Potentially Increased | Enhanced stability against gastrointestinal proteases and improved permeability can contribute to better oral absorption.[3] |
Mechanism of Enhanced Stability with this compound
The introduction of a methyl group on the nitrogen atom of the peptide backbone at the leucine position brings about significant structural changes that collectively enhance the peptide's resistance to enzymatic degradation.
References
- 1. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic Penta- and Hexaleucine Peptides without N-Methylation Are Orally Absorbed - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylated vs. Non-Methylated Peptides: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of modern therapeutic design. Among these modifications, N-methylation—the addition of a methyl group to the amide nitrogen of the peptide backbone—stands out as a powerful tool to enhance the pharmacological properties of peptide-based drugs. This guide provides an objective comparison of the biological activity of N-methylated versus non-methylated peptides, supported by experimental data and detailed methodologies, to inform rational drug design and development.
N-methylation introduces significant changes to a peptide's physicochemical properties, profoundly impacting its biological activity. These alterations can lead to improved metabolic stability, enhanced cell permeability, and modulated receptor binding affinity and selectivity. However, the effects of N-methylation are highly context-dependent, necessitating a careful and systematic approach to its application in peptide drug design.[1][2]
Enhanced Enzymatic Stability
One of the most significant advantages of N-methylation is the increased resistance of peptides to enzymatic degradation by proteases.[3] This is primarily due to two mechanisms: the removal of the amide proton, which disrupts the hydrogen bonding interactions essential for enzyme recognition, and the steric hindrance provided by the methyl group, which can block the protease's access to the scissile amide bond.[1]
Table 1: Comparative Enzymatic Stability of N-Methylated vs. Non-Methylated Peptides
| Peptide Analog | Protease | Half-life (t½) | Fold Increase in Stability | Reference |
| Non-methylated RGD Peptide | Trypsin | Not specified | - | [4] |
| N-methylated RGD Peptide | Trypsin | Significantly increased | Not specified | |
| Somatostatin | Plasma enzymes | ~3 minutes | - | |
| Octreotide (Somatostatin analog) | Plasma enzymes | ~90 minutes | ~30 |
Modulated Receptor Binding Affinity and Selectivity
The impact of N-methylation on receptor binding is a double-edged sword. By constraining the peptide's conformation, N-methylation can pre-organize it into a bioactive conformation, reducing the entropic penalty of binding and thus increasing receptor affinity. Conversely, if the induced conformation is incompatible with the receptor's binding pocket, a decrease in affinity can be observed. This highlights the importance of a systematic N-methylation scan to identify optimal modification sites.
Furthermore, N-methylation can be a powerful tool to fine-tune receptor selectivity. By locking the peptide into a conformation that is preferentially recognized by a specific receptor subtype, off-target effects can be minimized.
Table 2: Comparison of Receptor Binding Affinity (IC50) for N-Methylated and Non-Methylated Peptide Antagonists
| Peptide | Receptor Subtype | IC50 (nM) of Non-Methylated Peptide | IC50 (nM) of N-Methylated Peptide | Reference |
| Integrin Antagonist | ||||
| cyclo(RGDfV) | αVβ3 | 2.3 | - | |
| cyclo(RGD-N(Me)fV) | αVβ3 | - | 1.1 | |
| cyclo(RGDf-N(Me)V) | αVβ3 | - | 0.58 | |
| Somatostatin Antagonist | ||||
| Cpa-c(DCys-Pal-DTrp-Lys-Thr-Cys)-Nal-NH2 | hsst2 | 2.7 | - | |
| N-Me-Lys9 analog | hsst2 | - | 3.1 | |
| Cpa-c(DCys-Pal-DTrp-Lys-Thr-Cys)-Nal-NH2 | hsst5 | >1000 | - | |
| N-Me-Lys9 analog | hsst5 | - | 5.98 |
Improved Cell Permeability and Bioavailability
A major hurdle for peptide therapeutics is their poor cell membrane permeability, which limits their oral bioavailability. N-methylation can enhance permeability through several mechanisms. By removing the amide proton, a hydrogen bond donor, the peptide's overall hydrogen bonding capacity is reduced. This decreases the desolvation penalty associated with moving from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.
Table 3: Comparison of Apparent Permeability (Papp) in Caco-2 Cell Monolayers
| Peptide | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Reference |
| Non-methylated cyclic hexapeptide | < 1.0 (low permeability) | Not specified | |
| N-methylated cyclic hexapeptide analogs | > 10.0 (high permeability) | Not specified |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate key signaling pathways and a general experimental workflow for comparing N-methylated and non-methylated peptides.
Experimental workflow for comparing peptides.
Simplified GPCR signaling pathway.
Simplified Integrin signaling pathway.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50 and subsequently Ki) of N-methylated and non-methylated peptides to their target receptor.
Materials:
-
Cell membranes or whole cells expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [¹²⁵I]-Somatostatin).
-
Non-methylated and N-methylated peptides.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the non-methylated and N-methylated peptides in assay buffer.
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add the serially diluted peptides to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled ligand).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Enzymatic Stability Assay (Trypsin Digestion)
This assay measures the rate of degradation of N-methylated and non-methylated peptides in the presence of a specific protease, such as trypsin.
Materials:
-
Non-methylated and N-methylated peptides.
-
Trypsin solution (e.g., 1 mg/mL in 1 mM HCl).
-
Digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0).
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
Procedure:
-
Prepare solutions of the non-methylated and N-methylated peptides at a known concentration (e.g., 1 mg/mL) in the digestion buffer.
-
Add trypsin to the peptide solutions at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubate the reaction mixtures at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and quench the digestion by adding the quenching solution.
-
Analyze the samples by reverse-phase HPLC.
-
Monitor the decrease in the peak area of the intact peptide over time.
-
Plot the percentage of the remaining intact peptide against time and calculate the half-life (t½) of each peptide.
Caco-2 Cell Permeability Assay
This assay is a widely accepted in vitro model to predict the intestinal permeability of drugs.
Materials:
-
Caco-2 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Transwell inserts (e.g., 12- or 24-well plates).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS with 25 mM HEPES, pH 7.4).
-
Non-methylated and N-methylated peptides.
-
Lucifer yellow (for monolayer integrity testing).
-
LC-MS/MS system for sample analysis.
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a paracellular marker like Lucifer yellow.
-
For apical-to-basolateral (A-B) permeability, add the peptide solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-A) permeability, add the peptide solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of the peptide in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the involvement of active efflux transporters.
References
- 1. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 2. researchgate.net [researchgate.net]
- 3. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating N-Methylleucine Incorporation: A Comparative Guide to Validation Techniques
For researchers and drug development professionals, the site-specific incorporation of N-methylated amino acids, such as N-Methylleucine, is a critical design feature for enhancing the therapeutic properties of peptides. However, validating the precise location and incorporation of these modified residues presents a significant analytical challenge. This guide provides a comprehensive comparison of traditional and modern analytical techniques for confirming this compound incorporation, with a focus on experimental data and detailed protocols.
While Edman degradation has been a cornerstone of protein sequencing for decades, its application to N-methylated peptides is fundamentally limited. The chemical derivatization of the N-terminal amino group, the first step in the Edman cycle, is blocked by the presence of the methyl group. This results in a complete failure of the sequencing reaction at the N-terminus or a halt in the process when an internal N-methylated residue is encountered.
Consequently, mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy have emerged as the definitive methods for the validation of this compound incorporation. This guide will compare the performance of Edman degradation with these advanced techniques, providing the necessary data and protocols for an informed selection of the appropriate analytical strategy.
Performance Comparison of Analytical Methods
The choice of an analytical method for validating this compound incorporation depends on several factors, including the nature of the peptide, the required level of detail, and the available instrumentation. The following table summarizes the key performance characteristics of Edman degradation, mass spectrometry, and NMR spectroscopy in this context.
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS with ETD) | NMR Spectroscopy |
| Compatibility with this compound | No. The N-methyl group blocks the initial PITC coupling reaction. | Yes. Allows for unambiguous identification and localization. | Yes. Provides conformational and incorporation evidence. |
| Principle of Detection | Sequential chemical cleavage and HPLC identification of PTH-amino acids. | Measurement of mass-to-charge ratio of peptide fragments. | Detection of nuclear spin properties in a magnetic field. |
| Data Generated | N-terminal sequence of unmodified peptides. | Complete peptide sequence, mass of modifications, and precise location. | Atomic-level structural information, chemical environment of the methyl group. |
| Sensitivity | 10-100 picomoles. | Low femtomole to picomole. | Micromolar to millimolar concentrations. |
| Throughput | Low (one sample at a time, ~1 hour per residue). | High (amenable to automation with liquid chromatography). | Low to medium. |
| Key Advantage for this compound | Not applicable. | Directly identifies the mass shift (+14.01565 Da) of the methyl group on a specific residue. | Confirms the presence and chemical environment of the N-methyl group. |
| Key Limitation for this compound | Complete failure of sequencing at the modified residue. | Requires fragmentation techniques (like ETD) that preserve the modification. | Requires higher sample concentrations and can be complex for large proteins. |
Experimental Protocols
Protocol 1: Edman Degradation of a Peptide (Illustrating the Point of Failure)
This protocol outlines the standard procedure for Edman degradation and indicates the outcome when an N-methylated residue is present.
-
Sample Preparation: A purified peptide sample (10-100 pmol) is loaded onto a protein sequencer's reaction cartridge or immobilized on a PVDF membrane.
-
Cycle 1: Coupling: The peptide is exposed to phenyl isothiocyanate (PITC) under alkaline conditions (pH ~9.0) to form a phenylthiocarbamoyl (PTC) derivative at the free N-terminal amino group.
-
This compound Note: If this compound is the N-terminal residue, its secondary amine will not react with PITC, and this coupling step will fail. No product will be detected in the subsequent steps.
-
-
Cycle 1: Cleavage: The system introduces anhydrous trifluoroacetic acid (TFA) to cleave the peptide bond between the first and second amino acids. This releases the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.
-
Extraction and Conversion: The ATZ-amino acid is selectively extracted with an organic solvent and then treated with aqueous acid to convert it into a more stable phenylthiohydantoin (PTH)-amino acid derivative.
-
Identification: The PTH-amino acid is injected into an HPLC system and identified by comparing its retention time to a set of standards.
-
Subsequent Cycles: The shortened peptide is subjected to the next cycle of coupling and cleavage.
-
This compound Note: If this compound is an internal residue, the sequencing will proceed normally until it reaches the this compound position. At this point, the process will halt due to the inability to form the PTC derivative, resulting in a loss of signal and no identifiable PTH-amino acid for that cycle.
-
Protocol 2: Validation of this compound Incorporation by Mass Spectrometry
This protocol describes a general workflow for identifying and sequencing a peptide containing this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Electron Transfer Dissociation (ETD).
-
Sample Preparation and Digestion: The protein of interest is typically digested with a protease (e.g., trypsin) to generate smaller peptides suitable for MS analysis.
-
Liquid Chromatography (LC) Separation: The resulting peptide mixture is injected into a high-performance liquid chromatography (HPLC) system. The peptides are separated based on their hydrophobicity as they pass through the LC column.
-
Mass Spectrometry (MS1 Scan): As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. A full scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of all the intact peptide ions.
-
Peptide Fragmentation (MS2 Scan with ETD): A specific peptide ion of interest is selected and isolated within the mass spectrometer. It is then subjected to fragmentation using Electron Transfer Dissociation (ETD). ETD involves reacting the peptide ions with fluoranthene radical anions, which transfers an electron to the peptide. This induces cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions. This method is particularly useful as it preserves post-translational modifications.
-
Data Acquisition: A mass spectrum of the resulting fragment ions (MS2) is acquired. This spectrum contains the information needed to determine the peptide's amino acid sequence.
-
Data Analysis and Sequencing: The MS2 spectrum is analyzed to identify series of fragment ions (e.g., a c-ion series or a z-ion series). The mass difference between adjacent peaks in a series corresponds to the mass of a specific amino acid residue. The presence of this compound will be indicated by a mass difference corresponding to its residue mass. The incorporation of the methyl group results in a mass increase of 14.01565 Da compared to a standard leucine residue.
Protocol 3: Confirmation of this compound by NMR Spectroscopy
This protocol provides a general approach for using NMR to confirm the presence of N-methyl groups in a peptide or protein.
-
Sample Preparation: The peptide or protein containing this compound is dissolved in a suitable buffer (e.g., phosphate buffer in H2O/D2O) to a final concentration typically in the range of 0.1 to 1 mM. For enhanced sensitivity, isotopic labeling (e.g., with ¹³C or ¹⁵N) of the this compound can be performed during peptide synthesis or protein expression.
-
NMR Data Acquisition: A one-dimensional (1D) ¹H NMR spectrum is first acquired to get an overall profile of the sample. Subsequently, two-dimensional (2D) NMR experiments, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), are performed. The HSQC experiment correlates the chemical shifts of directly bonded protons and carbons.
-
Spectral Analysis: In the ¹H-¹³C HSQC spectrum, the methyl group of this compound will give rise to a specific cross-peak at a characteristic chemical shift. The exact position of this peak is sensitive to the local chemical environment and the conformation of the peptide. The presence of a cross-peak in the expected region for N-methyl groups provides strong evidence for the successful incorporation of this compound. Further NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the spatial proximity of the N-methyl group to other protons in the peptide, providing valuable structural information.
Visualizing the Workflows
To better illustrate the discussed methodologies, the following diagrams, generated using Graphviz, depict the experimental workflows and key decision points.
Distinguishing N-Methylleucine Isomers: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals, the precise determination of molecular structure is paramount. When dealing with isomers such as N-methylleucine and N-methylisoleucine, which share the same mass, confident identification of the correct isomer is a significant analytical challenge. This guide provides a comprehensive comparison of mass spectrometry-based approaches to unequivocally determine the position of the N-methyl group on the leucine scaffold, supported by experimental data and detailed protocols.
The inability to distinguish between isobaric residues can have profound implications in drug development and proteomics, potentially leading to incorrect structure-activity relationships and flawed biological interpretations. Tandem mass spectrometry (MS/MS) offers a powerful solution by exploiting differences in the fragmentation patterns of isomeric ions.
Comparative Analysis of Fragmentation Techniques
Several tandem mass spectrometry fragmentation techniques can be employed to differentiate between this compound and its isoleucine counterpart. The choice of method depends on the available instrumentation and the specific requirements of the analysis. The primary techniques include Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
The key to distinguishing these isomers lies in the fragmentation of their side chains. The different branching of the isobutyl side chain in this compound versus the sec-butyl side chain in N-methylisoleucine leads to the formation of characteristic diagnostic ions.
| Fragmentation Technique | Principle | Advantages for Isomer Differentiation | Disadvantages |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with a neutral gas, causing fragmentation. | Widely available. Can generate diagnostic side-chain fragment ions. | May not be energetic enough for comprehensive side-chain fragmentation, leading to ambiguous results in some cases. |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID technique that provides higher fragmentation energy. | Produces a greater abundance of side-chain fragment ions, including diagnostic w- and d-ions, leading to more confident identification.[1][2] | Requires specific instrumentation (e.g., Orbitrap). |
| Electron Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged precursor ion, leading to backbone fragmentation while preserving labile modifications and side chains. | Excellent for preserving the N-methyl group and analyzing peptides. Generates c- and z-type ions, with subsequent activation producing diagnostic side-chain fragments.[3][4] | Most effective for multiply charged ions. May require subsequent activation (e.g., ET-HCD) to induce side-chain fragmentation. |
| Charge Transfer Dissociation (CTD) | A newer technique that can provide extensive sequence coverage and side-chain cleavages. | Generates reliable d and w ions for both singly and doubly charged precursors, enabling confident isomer differentiation. | Less commonly available compared to CID and HCD. |
Quantitative Data Summary: Diagnostic Ion Ratios
The relative abundance of specific fragment ions is the key to differentiating this compound and N-methylisoleucine. While specific experimental data for N-methylated isomers is limited, the principles established for leucine and isoleucine can be extrapolated. The stability of the carbocation formed during fragmentation dictates the abundance of the resulting ion.
| Precursor Ion | Fragmentation Product | Expected Relative Abundance (N-methylisoleucine / this compound) | Rationale |
| [M+H]+ | Loss of propene (C3H6) | > 1 | N-methylisoleucine preferentially loses a propene radical from its side chain due to the formation of a more stable secondary carbocation. |
| [M+H]+ | Loss of ethene (C2H4) | < 1 | This compound can lose an ethene molecule, a fragmentation pathway less favored by N-methylisoleucine. |
| Immonium Ion | w-ion | > 1 | Fragmentation of the immonium ion of N-methylisoleucine is more likely to produce a stable w-ion. |
| Immonium Ion | d-ion | < 1 | The formation of d-ions is generally more favorable for leucine and its derivatives. |
Note: The exact ratios will vary depending on the instrument, collision energy, and the chemical environment of the amino acid (e.g., within a peptide).
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound and its differentiation from N-methylisoleucine using LC-MS/MS with HCD fragmentation.
Sample Preparation: Derivatization with Ethyl Chloroformate
For robust GC-MS or LC-MS analysis and to enhance the characteristic fragmentation, derivatization of the N-methylated amino acids is recommended.
-
Sample Preparation: To 100 µL of the sample solution (e.g., protein hydrolysate, synthetic peptide solution) in a glass vial, add 50 µL of a 1:4 (v/v) mixture of pyridine and ethanol.
-
Derivatization: Add 10 µL of ethyl chloroformate to the mixture. Vortex vigorously for 30 seconds.
-
Extraction: Add 500 µL of chloroform and 500 µL of a 0.5 M sodium bicarbonate solution. Vortex for 30 seconds.
-
Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Collection: Carefully transfer the lower organic layer containing the derivatized amino acids to a new vial.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for LC-MS analysis (e.g., 100 µL of 50% acetonitrile in water with 0.1% formic acid).
LC-MS/MS Analysis
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (HCD):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Resolution: 60,000.
-
MS/MS Resolution: 30,000.
-
Collision Energy: Stepped normalized collision energy (NCE) of 20, 30, 40%.
-
Data Acquisition: Data-dependent acquisition (DDA) with selection of the top 5 most intense ions for MS/MS.
-
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound isomers.
Caption: Logical diagram of this compound isomer differentiation by fragmentation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A computational and experimental study of the fragmentation of l -leucine, l -isoleucine and l -allo-isoleucine under collision-induced dissociation t ... - Analyst (RSC Publishing) DOI:10.1039/D0AN00778A [pubs.rsc.org]
- 3. Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
A Comparative Guide to Coupling Reagents for N-Methylleucine in Peptide Synthesis
For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids like N-Methylleucine into peptide chains is a key strategy for enhancing therapeutic properties. N-methylation can improve metabolic stability, increase cell permeability, and constrain peptide conformation. However, the steric hindrance presented by the N-methyl group poses a significant challenge to efficient peptide bond formation, often leading to lower yields and an increased risk of racemization. This guide provides a comparative analysis of common coupling reagents used for this compound, supported by available data and detailed experimental protocols to aid in the selection of the optimal reagent.
The primary difficulty in coupling this compound lies in the steric bulk around the nitrogen atom, which impedes the approach of the activated carboxylic acid. This steric hindrance slows down the reaction kinetics, making the choice of a highly reactive and efficient coupling reagent paramount to success.
Comparative Analysis of Coupling Reagent Performance
While a direct comparative study with quantitative data specifically for this compound is not extensively available in published literature, a qualitative and semi-quantitative comparison can be drawn from studies on other N-methylated and sterically hindered amino acids. The following table summarizes the performance of several widely used coupling reagents based on this available information.
| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | Very High | High efficiency, fast reaction times, low racemization risk.[1] | Can react with the N-terminal amine if used in excess. |
| COMU | Uronium/Aminium Salt | Very High | Comparable or superior to HATU for hindered couplings, excellent solubility, reduced racemization.[2] | Higher cost compared to some older reagents. |
| HBTU/TBTU | Uronium/Aminium Salt | High | Good efficiency for standard couplings. | Less effective than HATU for sterically demanding couplings.[1] |
| PyBOP | Phosphonium Salt | High | Effective for many standard and some difficult couplings. | Can be less effective than HATU or COMU for highly hindered N-methylated residues. |
| PyAOP | Phosphonium Salt | Very High | Particularly effective for coupling N-protected N-methyl amino acids. | |
| PyBroP | Phosphonium Salt | Very High | High reactivity, often used for very difficult couplings. | Can lead to higher racemization if not used carefully. |
Experimental Workflows and Signaling Pathways
To visualize the process of peptide synthesis and the role of coupling reagents, the following diagrams illustrate a general experimental workflow and the activation pathway.
Detailed Experimental Protocols
The following are generalized protocols for the coupling of Fmoc-N-Methylleucine to a resin-bound peptide with a free N-terminal amine during solid-phase peptide synthesis (SPPS). Optimization may be required for specific peptide sequences.
Protocol 1: Coupling using HATU
Materials:
-
Fmoc-N-Methylleucine (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-N-Methylleucine and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Shake the reaction vessel at room temperature for 1-4 hours.
-
Monitoring and Washing: Monitor the reaction for completion using a qualitative test suitable for secondary amines, such as the Chloranil test. Once the coupling is complete, wash the resin thoroughly with DMF.
Protocol 2: Coupling using COMU
Materials:
-
Fmoc-N-Methylleucine (4 equivalents)
-
COMU (4 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
Fmoc-Deprotection: Perform Fmoc deprotection as described in Protocol 1.
-
Amino Acid Activation and Coupling: In a reaction vessel containing the deprotected resin, add a solution of Fmoc-N-Methylleucine, COMU, and DIPEA in DMF.
-
Coupling Reaction: Allow the reaction to proceed at room temperature. For standard couplings, 1-3 hours is often sufficient. For more challenging sequences, the reaction time may need to be extended.
-
Monitoring and Washing: Monitor the coupling reaction using the Chloranil test. After completion, wash the resin extensively with DMF.[2]
Protocol 3: Coupling using PyBroP
Materials:
-
Fmoc-N-Methylleucine (2 equivalents)
-
PyBroP (2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (4 equivalents)
-
Dichloromethane (DCM) or DMF
-
Resin with a free N-terminal amine
Procedure:
-
Resin Preparation and Deprotection: Follow the procedures outlined in Protocol 1.
-
Coupling Reaction: Suspend the deprotected resin in DCM or DMF. In a separate vessel, dissolve Fmoc-N-Methylleucine and PyBroP in the same solvent and add this solution to the resin. Finally, add DIPEA to initiate the coupling.
-
Reaction Conditions: Agitate the reaction mixture at room temperature for 1-3 hours.
-
Monitoring and Washing: Use the Chloranil test to check for reaction completion. Wash the resin thoroughly with DMF and DCM upon completion.
Conclusion
The successful incorporation of this compound into peptide sequences is highly dependent on the choice of coupling reagent. While quantitative data for a direct comparison is sparse, the available evidence strongly suggests that modern uronium/aminium and phosphonium salt reagents are superior to older methods. For high efficiency and low racemization, HATU and COMU are generally the recommended first-line choices. For particularly challenging couplings, the high reactivity of PyBroP may be advantageous, though careful optimization is required to minimize epimerization. The provided protocols offer a solid starting point for researchers to develop robust and efficient methods for the synthesis of N-methylated peptides.
References
N-Methylleucine Peptides: A Comparative Guide to In Vitro and In Vivo Stability
In the realm of peptide therapeutics, achieving metabolic stability is a critical hurdle in the journey from a promising lead compound to a viable drug candidate. Native peptides are often susceptible to rapid degradation by proteases in the body, leading to short half-lives and limited therapeutic efficacy. One of the most effective strategies to overcome this limitation is the incorporation of N-methylated amino acids, such as N-Methylleucine. This modification, where a methyl group is added to the amide nitrogen of the peptide backbone, can profoundly enhance a peptide's resistance to enzymatic cleavage, thereby improving its pharmacokinetic profile.
This guide provides a comprehensive comparison of the in vitro and in vivo stability of this compound-containing peptides, supported by experimental data and detailed methodologies. The information presented here is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the impact of N-methylation on peptide stability and to aid in the design of more robust peptide-based therapeutics.
Quantitative Comparison of Stability
The introduction of this compound into a peptide sequence can significantly increase its stability both in laboratory assays and within a living organism. The following table summarizes the quantitative data from a study on a cyclic hexapeptide, referred to as Compound 3, which incorporates N-methylated amino acids. This data provides a direct comparison of its stability in in vitro assays versus its pharmacokinetic behavior in vivo.
| Parameter | In Vitro Stability | In Vivo Stability |
| Matrix/System | Human Plasma | Sprague-Dawley Rats |
| Half-life (t½) | > 360 minutes[1] | 2.8 hours (elimination)[1] |
| Clearance (CLp) | Not Applicable | ~4.5 mL/min/kg[1] |
| Oral Bioavailability (F) | Not Applicable | ~28%[1] |
Note: The in vitro plasma stability assay indicated that the N-methylated cyclic peptide was highly stable, with a half-life exceeding the duration of the experiment (> 360 minutes)[1]. The in vivo study in rats demonstrated a terminal elimination half-life of 2.8 hours and a notable oral bioavailability of approximately 28%, which is remarkable for a peptide-based compound.
Factors Influencing Peptide Stability
The stability of a peptide is a complex interplay of various factors, both in a controlled in vitro environment and in the dynamic biological milieu of an organism. N-methylation at the leucine residue directly addresses several of these factors to enhance the peptide's durability.
Caption: Factors influencing the stability of this compound peptides in vitro and in vivo.
Experimental Protocols
Accurate assessment of peptide stability is paramount for the development of new therapeutics. The following are detailed methodologies for key experiments used to evaluate the in vitro and in vivo stability of this compound peptides.
In Vitro Plasma Stability Assay
This assay provides a measure of a peptide's resistance to degradation by proteases present in plasma.
Objective: To determine the half-life (t½) of an this compound peptide in plasma.
Materials:
-
This compound peptide stock solution
-
Freshly collected human or rat plasma (with anticoagulant, e.g., heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile or other suitable organic solvent for protein precipitation
-
Internal standard for LC-MS/MS analysis
-
Incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Peptide Incubation: The this compound peptide is incubated in plasma at a final concentration typically in the low micromolar range at 37°C. A control sample with the peptide in PBS can be included to assess non-enzymatic degradation.
-
Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes).
-
Protein Precipitation: At each time point, the enzymatic reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also precipitates the plasma proteins.
-
Sample Processing: The samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining intact peptide and the internal standard, is analyzed by a validated LC-MS/MS method to quantify the concentration of the this compound peptide.
-
Data Analysis: The percentage of the remaining peptide at each time point is plotted against time, and the half-life (t½) is calculated using a first-order decay model.
In Vivo Pharmacokinetic Study
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of an this compound peptide in a living organism.
Objective: To determine the pharmacokinetic parameters, including half-life (t½), clearance (CL), and bioavailability (F), of an this compound peptide.
Materials:
-
This compound peptide formulated for intravenous (IV) and oral (PO) administration
-
Laboratory animals (e.g., Sprague-Dawley rats)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge and freezer for plasma storage
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing: A cohort of animals is administered the this compound peptide via both IV and PO routes.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: The concentration of the intact this compound peptide in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as:
-
Area Under the Curve (AUC): The total exposure of the body to the peptide.
-
Half-life (t½): The time it takes for the plasma concentration of the peptide to reduce by half.
-
Clearance (CL): The volume of plasma cleared of the peptide per unit of time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Oral Bioavailability (F): The fraction of the orally administered dose that reaches the systemic circulation.
-
Experimental Workflow for Stability Assessment
The systematic evaluation of a novel this compound peptide's stability involves a logical progression from initial in vitro screening to more complex in vivo studies.
Caption: A typical experimental workflow for assessing the stability of this compound peptides.
Conclusion
The incorporation of this compound is a powerful strategy to enhance the metabolic stability of therapeutic peptides. As demonstrated by the presented data, this modification can lead to a dramatic increase in in vitro plasma half-life and significantly improved in vivo pharmacokinetic properties, including a longer elimination half-life and enhanced oral bioavailability. The detailed experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the stability of their this compound-containing peptide candidates. By understanding and applying these principles, the scientific community can continue to advance the development of more robust and effective peptide-based drugs for a wide range of therapeutic applications.
References
Quantitative NMR: A Precise Tool for Assessing N-Methylleucine Peptide Purity
In the landscape of therapeutic peptide development, ensuring the purity of synthetic peptides is a critical step for guaranteeing safety and efficacy. For peptides incorporating N-methylated amino acids, such as N-Methylleucine (N-MeLeu), which are often introduced to enhance metabolic stability and cell permeability, accurate purity assessment can be challenging. While High-Performance Liquid Chromatography (HPLC) is a conventional method for purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and direct analytical technique. This guide provides a comprehensive comparison of qNMR and HPLC for the purity determination of this compound-containing peptides, supported by experimental data and detailed protocols.
The Orthogonal Approach: qNMR and HPLC
For a comprehensive and reliable assessment of peptide purity, employing orthogonal analytical techniques is paramount.[1] qNMR and HPLC are ideal complementary methods due to their fundamentally different separation and detection principles. HPLC separates components of a mixture based on their physicochemical interactions with a stationary phase, providing a purity assessment based on the relative area of the main peak. In contrast, qNMR provides a direct and absolute quantification of the analyte by comparing the integral of a specific resonance signal from the peptide to that of a certified internal standard of known concentration.[1] This approach is less susceptible to variations in the chemical properties of impurities that might affect their detection by UV in HPLC.
One of the significant advantages of qNMR is its ability to provide structural information alongside quantitative data, which can aid in the identification of impurities.[1] However, for complex peptides, signal overlap in the 1H NMR spectrum can be a challenge.[2][3] This can often be overcome by careful selection of experimental parameters, the use of higher field NMR spectrometers, or by employing techniques such as removing exchangeable protons to simplify the spectrum.
Comparative Analysis: A Case Study
To illustrate the application and comparative performance of qNMR and HPLC for assessing the purity of an this compound-containing peptide, a hypothetical case study on the synthetic pentapeptide, Ac-Tyr-Gly-NMeLeu-Phe-Ala-NH2, is presented below.
Quantitative Data Summary
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD) (%) | Analysis Time (per sample) |
| qNMR | 96.2 | 0.4 | ~15 minutes |
| RP-HPLC | 95.8 | 1.2 | ~30 minutes |
Table 1: Comparison of purity results for Ac-Tyr-Gly-NMeLeu-Phe-Ala-NH2 obtained by qNMR and RP-HPLC. The data demonstrates good agreement between the two orthogonal methods, with qNMR showing higher precision (lower RSD).
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 5.0 mg of the this compound peptide and 2.0 mg of a suitable internal standard (e.g., maleic acid or 1,4-bis(trimethylsilyl)benzene) into a clean, dry vial. The choice of internal standard is critical and should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d6). Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a 500 MHz or higher spectrometer.
-
Key acquisition parameters for quantitative analysis include:
-
A calibrated 90° pulse.
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds) to ensure full relaxation.
-
A sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Maintain a constant temperature (e.g., 298 K).
-
3. Data Processing and Purity Calculation:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly affecting the resolution.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the this compound peptide (e.g., the N-methyl singlet or a specific aromatic proton) and a signal from the internal standard.
-
Calculate the purity of the peptide using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
peptide and IS refer to the peptide and internal standard, respectively.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
1. Sample Preparation:
-
Prepare a stock solution of the this compound peptide in a suitable solvent (e.g., 50:50 acetonitrile/water) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
3. Data Analysis and Purity Calculation:
-
Integrate the peak areas of the main peptide peak and all impurity peaks in the chromatogram.
-
Calculate the purity by the area normalization method:
Visualizing the Workflow and Logical Comparison
To better understand the experimental process and the comparative logic, the following diagrams are provided.
Conclusion
Quantitative NMR is a highly accurate and precise method for determining the purity of this compound-containing peptides. Its direct quantification approach offers a significant advantage over the relative quantification provided by HPLC. While challenges such as signal overlap exist, they can often be mitigated with careful experimental design. For researchers, scientists, and drug development professionals, the use of qNMR in conjunction with HPLC provides a robust and comprehensive strategy for ensuring the quality and purity of these important therapeutic molecules. The combination of these orthogonal techniques offers a higher degree of confidence in the analytical results, which is essential for regulatory submissions and the overall success of peptide-based drug development programs.
References
Validating the Enhanced Membrane Permeability of N-Methylleucine Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of N-methylated amino acids, particularly N-Methylleucine, into peptide structures has emerged as a promising approach to enhance their membrane permeability and overall druggability. This guide provides a comparative analysis of the membrane permeability of this compound-containing peptides against their non-methylated counterparts and other common cell-penetrating peptides (CPPs). The information is supported by experimental data from established in vitro models, including the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell-based assays. Detailed experimental protocols and mechanistic diagrams are included to facilitate the replication and further investigation of these findings.
Comparative Analysis of Membrane Permeability
The inclusion of this compound in a peptide's backbone can significantly increase its ability to cross cell membranes. This is largely attributed to the reduction of the peptide's desolvation penalty upon entering the lipophilic membrane core. The methyl group on the amide nitrogen disrupts the hydrogen-bonding network with surrounding water molecules and can also sterically shield polar amide bonds, effectively increasing the peptide's hydrophobicity and facilitating its passive diffusion across the lipid bilayer.
Quantitative Data Summary
The following table summarizes the apparent permeability (Papp) of various peptides as determined by PAMPA and Caco-2 assays. Higher Papp values indicate greater membrane permeability.
| Peptide/Compound | Peptide Sequence/Type | Assay | Apparent Permeability (Papp) x 10⁻⁶ cm/s | Source |
| Cyclic Peptide 1 | Non-methylated cyclic peptide | Caco-2 | 1 | [1] |
| Cyclic Peptide 15 | N-methylated analog of Peptide 1 | Caco-2 | 21 | [1] |
| Atenolol | Small molecule (low permeability control) | Caco-2 | - | [1] |
| Quinidine | Small molecule (high permeability control) | Caco-2 | - | [1] |
| Cyclic Peptide 1 | Non-methylated cyclic peptide | PAMPA | ~6% permeability | [1] |
| Cyclic Peptide 15 | N-methylated analog of Peptide 1 | PAMPA | ~17% permeability | |
| CDP5 | Cyclic decapeptide with four N-methylated residues | PAMPA | ~10⁻⁶·⁷ cm/s |
Note: Direct comparative data for this compound peptides against TAT and Penetratin under the same experimental conditions is limited in the reviewed literature. The data presented for N-methylated peptides serves as a strong indicator of the potential permeability enhancement conferred by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for assessing the passive permeability of compounds across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control substances (e.g., atenolol for low permeability, propranolol for high permeability)
-
Plate reader for quantification (e.g., UV-Vis spectrophotometer or LC-MS)
Procedure:
-
Membrane Coating: Carefully apply 5 µL of the phospholipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate completely.
-
Compound Preparation: Prepare solutions of the test and control compounds in PBS at a known concentration.
-
Assay Setup: Add 300 µL of PBS to each well of the acceptor plate. Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the buffer in the acceptor well.
-
Permeation: Add 150 µL of the compound solutions to the corresponding wells of the donor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) in a humidified chamber to prevent evaporation.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
[C_A]_t is the concentration of the compound in the acceptor well at time t.
-
[C]_equilibrium is the theoretical equilibrium concentration.
-
Caco-2 Permeability Assay
The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. This assay can assess both passive and active transport mechanisms.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compounds and control substances (e.g., Lucifer yellow for monolayer integrity)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable. Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
-
Transport Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Transport Experiment (Basolateral to Apical): To assess efflux, perform the experiment in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
-
dQ/dt is the rate of permeation of the compound across the monolayer.
-
A is the surface area of the monolayer.
-
C_0 is the initial concentration of the compound in the donor chamber.
The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the involvement of active efflux transporters.
-
Visualizations
Experimental Workflow for Permeability Assays
Caption: Workflow for PAMPA and Caco-2 permeability assays.
Proposed Mechanism of Enhanced Permeability
References
structural comparison of N-Methylleucine and proline-containing peptides
For researchers, scientists, and drug development professionals, the quest for peptides with enhanced therapeutic properties is a continuous journey. The introduction of conformational constraints is a key strategy in this endeavor, and two prominent players in this field are N-Methylleucine and proline. This guide provides an objective, data-driven comparison of the structural and functional implications of incorporating these residues into peptide backbones.
The distinct architectures of this compound and proline residues impart unique structural features to peptides, profoundly influencing their conformation, flexibility, and resistance to enzymatic degradation. Understanding these differences is paramount for the rational design of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles.
Conformational Landscape: A Tale of Two Rings and a Methyl Group
The conformational rigidity of a peptide is a critical determinant of its biological activity. Both this compound and proline introduce significant constraints on the peptide backbone, but through different mechanisms.
Proline's Pyrrolidine Ring: The cyclic nature of proline's side chain, which is fused to the backbone nitrogen, severely restricts the rotation around the N-Cα bond (phi, φ angle). This inherent rigidity often induces β-turns and kinks in the peptide chain, pre-organizing it into a specific bioactive conformation.[1][2]
This compound's Steric Hindrance: In contrast, this compound introduces a methyl group on the amide nitrogen. This N-methylation sterically hinders the rotation around the Cα-N bond and can favor a cis amide bond conformation, which is typically energetically unfavorable in unmodified peptides.[3] The absence of the amide proton in N-methylated residues also eliminates its ability to act as a hydrogen bond donor, further influencing the peptide's secondary structure.[3]
A direct comparative study using ¹H-NMR on cyclic pentapeptides, one containing N-methylnorleucine (a close structural analog of this compound) and the other proline, revealed a significant difference in their conformational equilibria. The N-methylated peptide exhibited at least four cis/trans isomers, whereas the proline-containing peptide showed only two.[4] This suggests that while both residues induce conformational constraints, N-methylation can lead to a more complex mixture of conformers.
Data at a Glance: this compound vs. Proline
| Feature | This compound-Containing Peptides | Proline-Containing Peptides | References |
| Primary Structural Feature | Methyl group on the backbone amide nitrogen. | Cyclic pyrrolidine ring fused to the backbone. | |
| Conformational Impact | Steric hindrance restricts backbone rotation; can favor cis amide bonds; eliminates H-bond donor capability. | Restricted phi (φ) angle; induces β-turns and kinks. | |
| Cis/Trans Isomerism | Can increase the number of cis/trans isomers. A cyclic pentapeptide with N-methylnorleucine showed at least four isomers. | The X-Pro bond has a higher propensity for the cis conformation. A comparable cyclic pentapeptide showed two isomers. | |
| Proteolytic Stability | Generally enhances stability by sterically hindering protease access and disrupting enzyme recognition sites. | Confers resistance to many proteases due to the rigid structure around the peptide bond. | |
| Side Chain Functionality | Retains the leucine side chain for potential interactions. | The side chain is part of the rigid ring structure, limiting its interaction potential. |
Experimental Protocols: Unraveling the Structural Nuances
To elucidate the structural differences between this compound and proline-containing peptides, a combination of spectroscopic and biochemical assays is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in solution.
Objective: To identify the number and populations of different conformers (e.g., cis/trans isomers) and to determine the dihedral angle restraints.
Generalized Protocol:
-
Sample Preparation: Dissolve the purified peptide (1-5 mM) in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).
-
Data Acquisition: Acquire a series of one-dimensional (¹H) and two-dimensional (COSY, TOCSY, NOESY/ROESY) NMR spectra at a specific temperature.
-
Resonance Assignment: Assign all proton resonances using the COSY and TOCSY spectra.
-
Conformational Analysis: Analyze the NOESY/ROESY spectra to identify through-space correlations between protons. The presence and intensity of specific NOEs can distinguish between cis and trans isomers of the X-N-MeLeu or X-Pro peptide bond.
-
Quantitative Analysis: Integrate the cross-peaks corresponding to distinct isomers to determine their relative populations.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation
CD spectroscopy provides information about the overall secondary structure content of a peptide.
Objective: To compare the secondary structural elements (e.g., α-helix, β-sheet, β-turn, random coil) of this compound and proline-containing peptides.
Generalized Protocol:
-
Sample Preparation: Prepare solutions of the purified peptides (typically 0.1-0.2 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Blank Measurement: Record the CD spectrum of the buffer alone.
-
Sample Measurement: Record the CD spectra of the peptide solutions from approximately 190 to 260 nm.
-
Data Processing: Subtract the buffer spectrum from the peptide spectra and convert the data to mean residue ellipticity.
-
Secondary Structure Analysis: Analyze the spectral features. For instance, a strong negative band around 200 nm is characteristic of a random coil, while double minima around 208 and 222 nm are indicative of an α-helix. Proline-rich peptides often exhibit a characteristic polyproline II (PPII) helix spectrum.
Protease Stability Assay
This assay measures the resistance of a peptide to enzymatic degradation.
Objective: To quantify and compare the rate of degradation of this compound and proline-containing peptides in the presence of a specific protease.
Generalized Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the peptide of interest at a known concentration in a suitable buffer (e.g., Tris-HCl or PBS).
-
Enzyme Addition: Initiate the reaction by adding a specific protease (e.g., trypsin, chymotrypsin) at a predetermined concentration.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C).
-
Time Points: At various time points, withdraw aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding an acid like TFA or a specific inhibitor).
-
Analysis: Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC). The amount of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak.
-
Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the peptide's half-life.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The structural alterations induced by this compound and proline can significantly impact a peptide's ability to interact with its biological target, thereby influencing signaling pathways. Proline-rich motifs are well-known to be involved in protein-protein interactions, particularly with SH3 domains, and are found in ligands for G protein-coupled receptors (GPCRs). N-methylated peptides have also been explored as modulators of GPCR signaling.
Conclusion
Both this compound and proline are powerful tools in the peptidomimetic chemist's arsenal for imparting conformational rigidity and enhancing proteolytic stability. The choice between them depends on the specific design goals. Proline is ideal for inducing well-defined turns and is a natural choice for mimicking known β-turn structures. This compound offers a more nuanced approach to conformational control, with the added benefit of preserving the side-chain functionality for potential receptor interactions. The increased propensity for multiple conformers with N-methylation should be considered during the design and analysis process. Ultimately, a thorough comparative analysis, employing the experimental techniques outlined in this guide, is crucial for selecting the optimal residue to achieve the desired therapeutic profile of a peptide drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability [pubmed.ncbi.nlm.nih.gov]
- 3. Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling N-Methylleucine
Essential safety protocols and logistical plans are critical for the secure and effective handling of N-Methylleucine in laboratory settings. This guide provides drug development professionals, researchers, and scientists with immediate, actionable information on personal protective equipment (PPE), procedural steps for safe handling, and compliant disposal methods. By adhering to these guidelines, you can minimize risks and ensure a safe environment for your team and your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent skin and respiratory exposure.[1][2] The recommended PPE includes:
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against dust particles and potential splashes.[1]
-
Hand Protection: Use compatible chemical-resistant gloves to prevent skin contact.[1] Nitrile rubber gloves are a suitable option.[3]
-
Body Protection: A laboratory coat should be worn to protect clothing and skin from contamination.
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator for dusts is necessary to avoid inhalation.
Always ensure that PPE is selected based on a thorough risk assessment of the specific procedures being undertaken.
Quantitative PPE Specifications
For enhanced safety, specific quantitative measures for PPE should be considered. While manufacturer-specific data for this compound is not always available, the following table provides general guidelines based on best practices for handling powdered chemical compounds.
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant | Ensures adequate protection against impact and splashes. |
| Hand Protection | Nitrile gloves, minimum 0.11 mm thickness | Provides a barrier against incidental contact. For prolonged contact, consult glove manufacturer's chemical resistance guide. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Protects against inhalation of fine dust particles. |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from contamination. |
Experimental Protocol for Safe Handling of N--Methylleucine
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring experimental integrity. The following protocol outlines the key steps from preparation to disposal.
1. Preparation and Engineering Controls:
- Conduct all work with this compound in a well-ventilated area, preferably within a certified chemical fume hood.
- Ensure the work area is clean and uncluttered.
- Have all necessary equipment, including a calibrated scale, weighing paper, and appropriate containers, readily available.
- An emergency eyewash station and safety shower should be easily accessible.
2. Weighing and Aliquoting:
- Don the appropriate PPE as outlined in the table above.
- To minimize dust generation, handle the powdered this compound gently. Avoid scooping or pouring in a manner that creates airborne particles.
- Use anti-static weighing dishes or paper to prevent the powder from clinging and becoming airborne.
- If preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
3. During the Experiment:
- Keep containers of this compound sealed when not in use.
- Avoid contact with skin, eyes, and clothing.
- In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).
- Skin contact: Wash off with soap and plenty of water.
- Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
- Inhalation: Move the person into fresh air.
- Ingestion: Rinse mouth with water and consult a physician.
4. Post-Experiment and Decontamination:
- Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.
- Remove PPE carefully to avoid contaminating yourself. Dispose of single-use items as hazardous waste.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is a critical final step. All chemical waste must be treated as hazardous unless confirmed otherwise by an environmental health and safety (EHS) professional.
-
Waste Segregation:
-
Solid Waste: Collect unused this compound and any contaminated disposable items (e.g., gloves, weighing paper, pipette tips) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Storage and Disposal: Store hazardous waste in a designated satellite accumulation area. Follow your institution's EHS guidelines for requesting waste pickup and disposal. Do not dispose of this compound in the regular trash or down the drain.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
